molecular formula C11H9N3O2 B7820689 4-(2-Pyridylazo)resorcinol CAS No. 113964-55-9

4-(2-Pyridylazo)resorcinol

Cat. No.: B7820689
CAS No.: 113964-55-9
M. Wt: 215.21 g/mol
InChI Key: RJNYNDHYSJRRDW-UHFFFAOYSA-N
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Description

4-(2-Pyridylazo)resorcinol is a useful research compound. Its molecular formula is C11H9N3O2 and its molecular weight is 215.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(pyridin-2-yldiazenyl)benzene-1,3-diol
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InChI

InChI=1S/C11H9N3O2/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11/h1-7,15-16H
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InChI Key

RJNYNDHYSJRRDW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)O
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Molecular Formula

C11H9N3O2
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Related CAS

52722-53-9 (di-hydrochloride salt)
Record name 4-(2-Pyridylazo)resorcinol
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DSSTOX Substance ID

DTXSID7061560
Record name 1,3-Benzenediol, 4-(2-pyridinylazo)-
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Molecular Weight

215.21 g/mol
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Physical Description

Orange powder; [Alfa Aesar MSDS]
Record name 4-(2-Pyridylazo)resorcinol
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CAS No.

1141-59-9, 16593-81-0
Record name 4-(2-Pyridylazo)resorcinol
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Record name 4-(2-Pyridylazo)resorcinol
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Record name 4-(2-Pyridylazo)resorcinol
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Record name 1,3-Benzenediol, 4-[2-(2-pyridinyl)diazenyl]-
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Record name 4-(2-pyridylazo)resorcinol
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Record name Resorcinol, 4-(2-pyridylazo)-, monosodium salt, monohydrate
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Record name 4-(2-PYRIDINYLAZO)-1,3-BENZENDIOL
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Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Pyridylazo)resorcinol (CAS Number 1141-59-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Pyridylazo)resorcinol (B72590) (PAR), with CAS number 1141-59-9, is a highly versatile and widely utilized metallochromic indicator and chelating agent. Its pronounced color change upon complexation with a vast array of metal ions makes it an invaluable tool in analytical chemistry, particularly for spectrophotometric determinations. This technical guide provides a comprehensive overview of the core properties, applications, and experimental methodologies related to PAR. It is designed to serve as a practical resource for researchers, scientists, and professionals in drug development who employ or intend to employ this compound in their work. The guide includes detailed tables of quantitative data for various metal-PAR complexes, step-by-step experimental protocols for spectrophotometric analysis, and visual diagrams to illustrate key chemical processes and workflows.

Core Properties of this compound

This compound is an orange, crystalline powder with the chemical formula C₁₁H₉N₃O₂ and a molecular weight of 215.21 g/mol .[1] It is sparingly soluble in water but soluble in ethanol (B145695).[2] The structure of PAR, featuring a pyridine (B92270) ring, an azo group, and a resorcinol (B1680541) moiety, enables it to act as a tridentate ligand, forming stable complexes with numerous metal ions.

PropertyValue
CAS Number 1141-59-9
Molecular Formula C₁₁H₉N₃O₂
Molecular Weight 215.21 g/mol [1]
Appearance Orange powder[2]
Melting Point 192-202 °C (decomposes)[3]
Solubility Sparingly soluble in water, soluble in ethanol[2]
Synonyms PAR, 2-(4-Resorcinolazo)pyridine

Spectrophotometric Applications in Metal Ion Determination

The primary application of PAR is in the quantitative determination of metal ions. The formation of a metal-PAR complex results in a significant shift in the maximum absorbance wavelength (λmax) and an increase in the molar absorptivity, allowing for sensitive and selective spectrophotometric measurements. The selectivity of the assay can often be enhanced by controlling the pH of the solution and through the use of masking agents to eliminate interferences from other ions.

Below is a summary of the spectrophotometric characteristics of various metal-PAR complexes.

Metal IonOptimal pHλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Stoichiometry (Metal:PAR)
Co(II)~5.5-5.85254.26 x 10⁴1:2
Cu(II)~9.2495-5007.12 x 10⁴ - 7.62 x 10⁴1:2
Ni(II)~9.0~530-1:2
Pb(II)~10520--
U(VI)8.05303.87 x 10⁴1:1
Zn(II)9.2-10.6493-5006.6 x 10⁴ - 9.2 x 10⁴1:2

Note: The exact values for λmax and molar absorptivity can vary slightly depending on the specific experimental conditions, such as the solvent system and the presence of surfactants.

Experimental Protocols

General Protocol for Spectrophotometric Metal Ion Determination

This protocol provides a general framework for the determination of a metal ion using PAR. Specific parameters such as pH, λmax, and the use of masking agents should be adjusted according to the target analyte as detailed in the table above and relevant literature.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Metal Standard Solutions ph_adjust Adjust pH of Sample and Standards prep_std->ph_adjust prep_par Prepare PAR Solution add_par Add PAR Solution prep_par->add_par prep_buffer Prepare Buffer Solution prep_buffer->ph_adjust ph_adjust->add_par incubate Incubate for Color Development add_par->incubate measure Measure Absorbance at λmax incubate->measure calibration Construct Calibration Curve measure->calibration calculate Calculate Analyte Concentration calibration->calculate

A generalized workflow for spectrophotometric metal analysis using PAR.

Materials:

  • Spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

  • Standard solution of the target metal ion

  • This compound (PAR) solution (e.g., 0.1% w/v in ethanol or water)

  • Buffer solution appropriate for the target metal ion

  • Masking agents (if necessary)

  • Deionized water

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the target metal ion by diluting a stock solution to known concentrations.

  • Sample Preparation: Prepare the sample solution, ensuring it is free from particulate matter. If necessary, perform a digestion or extraction to bring the analyte into solution.

  • pH Adjustment: In separate volumetric flasks, pipette aliquots of the standard solutions, a blank (deionized water), and the sample solution. Add the appropriate buffer solution to each flask to adjust the pH to the optimal range for complex formation.

  • Addition of PAR: Add a specific volume of the PAR solution to each flask and mix thoroughly.

  • Color Development: Allow the solutions to stand for a sufficient amount of time for the color of the metal-PAR complex to develop fully.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the λmax of the metal-PAR complex against the reagent blank.

  • Data Analysis: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve.

Detailed Protocol for the Determination of Zinc(II)

This protocol is adapted from established methods for the sensitive determination of zinc.[4]

Materials:

  • Spectrophotometer

  • pH meter

  • Zinc standard solution (1000 ppm)

  • This compound (PAR) solution (0.01% w/v in deionized water)

  • Ammonia-ammonium chloride buffer (pH 9.5)

  • Sodium pyrophosphate solution (for masking interfering ions)

Procedure:

  • Calibration Curve Preparation:

    • Pipette 0, 1.0, 2.0, 3.0, 4.0, and 5.0 mL of a 10 ppm zinc standard solution into a series of 50 mL volumetric flasks. This will create standards with concentrations of 0, 0.2, 0.4, 0.6, 0.8, and 1.0 ppm.

    • To each flask, add 5 mL of the ammonia-ammonium chloride buffer (pH 9.5).

    • Add 2 mL of the 0.01% PAR solution to each flask.

    • Dilute to the mark with deionized water and mix well.

    • Allow the solutions to stand for 10 minutes.

    • Measure the absorbance of each standard at 493 nm against the blank (0 ppm zinc standard).

    • Plot absorbance versus zinc concentration to create the calibration curve.

  • Sample Analysis:

    • Pipette a suitable aliquot of the sample solution into a 50 mL volumetric flask.

    • If interfering ions such as indium or manganese are present, add a masking agent like sodium pyrophosphate.

    • Follow steps 1b through 1e from the calibration curve preparation.

    • Determine the zinc concentration in the sample from the calibration curve.

Chemical Principles and Visualizations

Synthesis of this compound

The synthesis of PAR typically involves a two-step process: the diazotization of 2-aminopyridine (B139424) followed by an azo coupling reaction with resorcinol.

synthesis_pathway cluster_reagents Starting Materials cluster_reactions Reaction Steps cluster_products Product aminopyridine 2-Aminopyridine diazotization Diazotization (NaNO₂, HCl) aminopyridine->diazotization resorcinol Resorcinol coupling Azo Coupling resorcinol->coupling diazotization->coupling par This compound coupling->par

A simplified pathway for the synthesis of PAR.

In the first step, 2-aminopyridine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt. This highly reactive intermediate is then immediately reacted with resorcinol in a basic solution. The electrophilic diazonium ion attacks the electron-rich resorcinol ring, typically at the position para to one of the hydroxyl groups, to form the azo linkage, resulting in the formation of this compound.

Chelation Reaction with Metal Ions

PAR acts as a tridentate ligand, coordinating with metal ions through the nitrogen atom of the pyridine ring, one of the nitrogen atoms of the azo group, and the oxygen atom of the ortho-hydroxyl group of the resorcinol ring. This chelation results in the formation of a stable, colored complex. For many divalent metal ions (M²⁺), a 1:2 metal-to-ligand stoichiometry is observed.

chelation_reaction cluster_reactants Reactants cluster_product Product M M²⁺ Complex [M(PAR)₂] Complex M->Complex PAR1 PAR PAR1->Complex PAR2 PAR PAR2->Complex

Chelation of a metal ion (M²⁺) with two PAR molecules.

Safety and Handling

This compound is classified as a hazardous substance. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[5][6] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a robust and versatile reagent for the spectrophotometric determination of a wide range of metal ions. Its high sensitivity, coupled with the ability to tune selectivity through pH control and the use of masking agents, ensures its continued relevance in analytical chemistry. This guide provides essential technical information to facilitate its effective and safe use in research and development settings. The provided data tables, experimental protocols, and visualizations are intended to serve as a valuable resource for scientists and professionals, enabling them to confidently apply PAR in their analytical workflows.

References

4-(2-Pyridylazo)resorcinol (PAR): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Pyridylazo)resorcinol (B72590), commonly abbreviated as PAR, is a highly sensitive and versatile organic chelating agent and chromogenic indicator. Its ability to form stable, intensely colored complexes with a wide array of metal ions has established it as a cornerstone reagent in analytical chemistry.[1][2] This guide provides a detailed overview of the synthesis, chemical properties, and primary applications of PAR, with a focus on spectrophotometric analysis and complexometric titrations. Experimental protocols and quantitative data are presented to serve as a practical resource for laboratory professionals.

Chemical and Physical Properties

PAR is an orange, water-soluble powder that belongs to the family of azo-dyes.[3] It is known for its utility in the analysis of d-electron metal ions. The structure of PAR features a pyridine (B92270) ring, an azo group, and a resorcinol (B1680541) moiety, which collectively enable it to act as a terdentate ligand, coordinating with metal ions through the pyridine nitrogen, an azo nitrogen, and a phenolic oxygen.[1][4]

Table 1: General Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₁H₉N₃O₂[3]
Molecular Weight 215.21 g/mol [3]
CAS Number 1141-59-9
Appearance Orange powder[3]
Melting Point 192-202 °C (decomposes)
Solubility Partially soluble in water, slightly soluble in ethanol, insoluble in ether.[3] The monosodium salt is water-soluble.[5][3][5]
pH Indicator Properties Red at pH ≤ 5.5, orange at pH 6-12.5, and red at pH ≥ 13.[6]

Synthesis of this compound

The synthesis of PAR is a well-established two-step process that involves the diazotization of 2-aminopyridine (B139424) followed by an azo coupling reaction with resorcinol.[1]

Experimental Protocol: Synthesis of PAR

Step 1: Diazotization of 2-Aminopyridine

  • Dissolve 2-aminopyridine in an acidic solution, typically hydrochloric acid.[1]

  • Cool the solution to 0-5°C in an ice bath. This low temperature is crucial to ensure the stability of the resulting diazonium salt.[1]

  • Slowly add a chilled aqueous solution of sodium nitrite (B80452) to the 2-aminopyridine solution. The acid reacts with sodium nitrite to generate nitrous acid in situ, which then reacts with the protonated amine to form the pyridyl-2-diazonium salt.[1]

Step 2: Azo Coupling with Resorcinol

  • Prepare a solution of resorcinol.

  • Slowly add the cold diazonium salt solution from Step 1 to the resorcinol solution. The unstable diazonium salt will react with the resorcinol via an azo coupling reaction to form this compound.[1]

Purification:

The synthesized PAR can be purified as its sodium salt by recrystallization from a 1:1 ethanol/water mixture. The purity can be verified using thin-layer chromatography (TLC) on a silica (B1680970) gel plate with a mobile phase of n-butanol:ethanol:2M NH₃ (6:2:2).[3]

Applications in Analytical Chemistry

PAR is a widely used reagent for the spectrophotometric determination and complexometric titration of over 50 elements. It forms intensely colored chelates with a variety of metal ions, including zinc, copper, lead, cadmium, nickel, cobalt, and mercury.[1][3]

Spectrophotometric Determination of Metal Ions

The formation of a metal-PAR complex results in a significant shift in the absorption spectrum, allowing for the quantitative determination of metal ion concentrations.[1]

Table 2: Molar Absorptivity of Selected Metal-PAR Complexes

Metal IonWavelength (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)pHReference(s)
Zn²⁺49271,5007.4[2]
Zn²⁺49483,0009.2-10.6
Cu²⁺495-50076,20010
Pb²⁺----
Cd²⁺----
Ni²⁺----
Co²⁺----
Hg²⁺----

Table 3: Stability Constants of Selected Metal-PAR Complexes

Metal IonComplexDissociation Constant (Kd)ConditionsReference(s)
Zn²⁺Zn(PAR)₂7.08 x 10⁻¹³ M²pH 7.4[2]
Cu²⁺Cu(PAR)₂-pH 10
Pb²⁺----
Cd²⁺----
Ni²⁺----
Co²⁺----
Mn²⁺----
Experimental Protocol: Spectrophotometric Determination of Zinc(II)

This protocol is adapted for the determination of zinc in the range of 0.5-10 ppm.

  • Reagent Preparation:

    • Prepare a 0.025% (w/v) PAR solution.

    • Prepare a boric buffer solution with a pH of 9.11.

  • Sample Preparation:

    • Place an appropriate aliquot of the zinc-containing sample into a 10 ml calibration flask.

    • Add 2 ml of the boric buffer solution.

    • Add 2 ml of the PAR solution.

    • Dilute the mixture to the 10 ml mark with deionized water.

  • Measurement:

    • Use a spectrophotometer with a 1.0 cm quartz cuvette.

    • Measure the absorbance at 494 nm against a reagent blank (a solution containing all components except the zinc sample).

  • Quantification:

    • Create a calibration curve by measuring the absorbance of standard zinc solutions of known concentrations.

    • Determine the concentration of the unknown sample by comparing its absorbance to the calibration curve.

Complexometric Titration

PAR serves as an excellent indicator in complexometric titrations, typically with EDTA as the titrant. The endpoint is marked by a distinct color change when the metal-PAR complex is fully converted to the more stable metal-EDTA complex.[7][8]

Experimental Protocol: Direct Titration of Lead(II) with EDTA using a PAR-like Indicator System

While a specific protocol for PAR in lead titration was not detailed in the provided search results, a general procedure for a similar complexometric titration using an azo-dye indicator (Eriochrome Black T) is outlined below. The principles are transferable to PAR.

  • Reagent Preparation:

    • Prepare a standard 0.01 M EDTA solution.

    • Prepare a pH 10 buffer solution (e.g., ammonia-ammonium chloride buffer).[9]

    • Prepare an indicator solution (e.g., Eriochrome Black T ground with NaCl).[9]

  • Sample Preparation:

    • Pipette a known volume (e.g., 10-30 ml) of a 0.01 M lead solution into a 250 ml flask.

    • Add a small amount of a weak chelating agent like tartaric acid to prevent precipitation of lead hydroxide.[9]

    • Add 5 ml of the pH 10 buffer and dilute to approximately 50-100 ml with deionized water.[9]

    • Add a small amount of the indicator powder.[9] The solution should turn a violet or wine-red color due to the formation of the lead-indicator complex.[9][10]

  • Titration:

    • Titrate the lead solution with the standard 0.01 M EDTA solution.

    • The endpoint is reached when the color changes from violet/wine-red to a clear blue, indicating that all the lead has been complexed by the EDTA.[9][10]

Visualizations

experimental_workflow start Start: Prepare Sample (e.g., Zinc solution) reagents Prepare Reagents: - 0.025% PAR Solution - Boric Buffer (pH 9.11) mix Mix Sample and Reagents: - Aliquot of Zinc Sample - 2 ml Boric Buffer - 2 ml PAR Solution - Dilute to 10 ml start->mix 1. Add sample reagents->mix 2. Add buffer and PAR measure Spectrophotometric Measurement: - 1.0 cm cuvette - Read Absorbance at 494 nm - Use Reagent Blank mix->measure 3. Transfer to cuvette quantify Quantify Zinc Concentration: - Compare Sample Absorbance to Calibration Curve measure->quantify Input sample absorbance calibrate Create Calibration Curve: - Use Standard Zinc Solutions calibrate->quantify Use for comparison end End: Report Concentration quantify->end

Caption: Workflow for the spectrophotometric determination of zinc using PAR.

Conclusion

This compound is a robust and indispensable tool in the field of analytical chemistry. Its well-characterized synthesis, distinct colorimetric properties upon metal chelation, and applicability in both spectrophotometry and titrimetry make it a valuable reagent for researchers and drug development professionals. The quantitative data and experimental protocols provided in this guide offer a solid foundation for the successful application of PAR in the laboratory.

References

In-Depth Technical Guide to 4-(2-Pyridylazo)resorcinol (PAR) for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-Pyridylazo)resorcinol (B72590) (PAR), a versatile chromogenic agent widely employed in scientific research. This document details its core physicochemical properties, experimental protocols for its application in spectrophotometric analysis, and logical workflows for its use in quantitative assays.

Core Physicochemical Properties

This compound, commonly known as PAR, is a highly sensitive and selective metallochromic indicator. Its utility in research is primarily centered on its ability to form colored complexes with a variety of metal ions, enabling their quantitative determination. A summary of its key properties is presented below.

PropertyValue
Molecular Weight 215.21 g/mol [1][2]
Molecular Formula C₁₁H₉N₃O₂[1][2]
CAS Number 1141-59-9[1][2]
Appearance Orange to reddish-brown powder[2]
Melting Point 192-202 °C[2]
Solubility Partly soluble in water, slightly soluble in ethanol, insoluble in ether and other low-polarity solvents. The monosodium salt is soluble in water.

Spectrophotometric Analysis of Metal Ions

PAR is extensively used for the spectrophotometric determination of a wide array of metal ions, including but not limited to copper (Cu²⁺), zinc (Zn²⁺), cobalt (Co²⁺), cadmium (Cd²⁺), and nickel (Ni²⁺). The underlying principle of this application is the formation of a stable, colored complex between PAR and the metal ion of interest in a solution. The intensity of the color, which is directly proportional to the concentration of the metal ion, is quantified by measuring the absorbance of the solution at a specific wavelength using a spectrophotometer.

Key Experimental Parameters

The successful application of PAR in spectrophotometric assays hinges on the precise control of several experimental parameters. The optimal pH of the solution is crucial, as it influences the formation and stability of the metal-PAR complex. For instance, the determination of zinc with PAR is typically carried out at a pH between 9.2 and 10.6, where the resulting complex exhibits maximum and constant absorbance at approximately 493 nm.[2] Similarly, the analysis of copper using PAR is often performed at a pH of 10.[3][4]

The stoichiometry of the metal-PAR complex is another critical factor. In the case of zinc, the complex is formed in a 1:2 ratio of zinc to PAR.[2] For copper, both 1:1 and 1:2 complexes can be formed depending on the pH.[3][4]

Detailed Experimental Protocol: Spectrophotometric Determination of Zinc

This section provides a detailed methodology for the quantitative determination of zinc using this compound.

Preparation of Reagents
  • Zinc Standard Stock Solution (1000 ppm): Dissolve 1.000 g of high-purity zinc metal in a minimal amount of dilute nitric acid. Quantitatively transfer the solution to a 1 L volumetric flask and dilute to the mark with deionized water.

  • PAR Solution (0.1% w/v): Dissolve 0.1 g of the monosodium salt of this compound in 100 mL of deionized water.[5] This solution should be prepared fresh daily.[5]

  • Buffer Solution (pH 9.7): Prepare a carbonate/bicarbonate buffer to maintain the optimal pH for the zinc-PAR complex formation.[6]

Generation of a Calibration Curve
  • Prepare a series of working standard solutions of zinc with concentrations ranging from 0.2 to 1.2 ppm by appropriate dilution of the zinc standard stock solution.[6]

  • To a set of 10 mL volumetric flasks, add 1 mL of each working standard solution.

  • To each flask, add 1 mL of the PAR solution and a sufficient volume of the buffer solution to ensure the final pH is within the optimal range.

  • Dilute each solution to the 10 mL mark with deionized water and mix thoroughly.

  • Allow the solutions to stand for a few minutes to ensure complete complex formation.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the Zn-PAR complex (approximately 493 nm) using a spectrophotometer.[2] Use a reagent blank (containing all components except zinc) to zero the instrument.

  • Plot a graph of absorbance versus the concentration of the zinc standards. This will serve as the calibration curve.

Analysis of an Unknown Sample
  • Prepare the unknown sample solution. If the sample is solid, an appropriate digestion procedure may be necessary.

  • Transfer a known volume of the sample solution to a 10 mL volumetric flask.

  • Add the PAR solution and buffer as described in the calibration curve procedure.

  • Dilute to the mark with deionized water and mix well.

  • Measure the absorbance of the sample solution at the same wavelength used for the calibration curve.

  • Determine the concentration of zinc in the sample by interpolating its absorbance on the calibration curve.

Experimental Workflows and Signaling Pathways

The application of this compound in research primarily follows a structured experimental workflow for quantitative analysis. While PAR is not directly involved in signaling pathways in a biological sense, it is a crucial tool for studying the role of metal ions in such pathways by enabling the quantification of metal cofactors in metalloproteins.

Spectrophotometric Analysis Workflow

The general workflow for the spectrophotometric determination of metal ions using PAR is depicted in the following diagram.

Spectrophotometric_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (PAR, Buffer, Standards) mix Mix Sample/Standard with PAR and Buffer prep_reagents->mix prep_sample Prepare Sample (Digestion, Dilution) prep_sample->mix measure_abs Measure Absorbance (Spectrophotometer) mix->measure_abs cal_curve Generate Calibration Curve measure_abs->cal_curve For Standards calc_conc Calculate Concentration measure_abs->calc_conc For Sample cal_curve->calc_conc

Workflow for Spectrophotometric Metal Ion Analysis using PAR.
Logical Relationship in Metalloprotein Analysis

PAR can be employed to investigate the metal content of metalloproteins, which are often key components of cellular signaling pathways. The logical flow for such an analysis is outlined below.

Metalloprotein_Analysis_Logic protein Metalloprotein Sample denature Denature Protein to Release Metal Ions protein->denature par_assay Perform PAR-based Spectrophotometric Assay denature->par_assay quantify Quantify Metal Ion Concentration par_assay->quantify correlate Correlate Metal Content with Protein Function/ Signaling Activity quantify->correlate

Logical Flow for Analyzing Metal Content in Metalloproteins using PAR.

References

An In-depth Technical Guide to the PAR Indicator: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Pyridylazo)resorcinol (B72590), commonly known as PAR, is a highly sensitive and versatile metallochromic indicator and chromogenic agent.[1] Its ability to form stable, colored complexes with a wide array of metal ions has established it as a staple reagent in analytical chemistry, finding applications in spectrophotometric analysis and complexometric titrations.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental applications of PAR, tailored for professionals in research and drug development.

Chemical Structure and Physicochemical Properties

PAR is an organic compound with the chemical formula C₁₁H₉N₃O₂ and a molecular weight of 215.21 g/mol .[3] Structurally, it consists of a resorcinol (B1680541) moiety linked to a pyridine (B92270) ring through an azo group (-N=N-). This extended conjugated system is responsible for its chromophoric properties. PAR is typically available as an orange to brown-red powder and exhibits partial solubility in water and slight solubility in ethanol.[4]

The indicator properties of PAR are intrinsically linked to its acid-base characteristics. It possesses three proton dissociation constants (pKa values), which influence the color of its solutions at different pH levels and its complex-forming ability.

Table 1: Physicochemical and Spectroscopic Properties of PAR and its Metal Complexes
PropertyValue(s)Metal IonMolar Absorptivity (ε) (M⁻¹cm⁻¹)Wavelength (λmax) (nm)Log K (Stability Constant)
PAR (Free Ligand)
pKa₁ (pyridinium proton)3.1
pKa₂ (para-hydroxyl proton)5.5
pKa₃ (ortho-hydroxyl proton)12.3
Metal-PAR Complexes
Zn²⁺71,500 (at pH 7.4)[5]492[5]
Co²⁺4.6 x 10⁴510
Ni²⁺4.0 x 10⁴520
Cu²⁺3.6 x 10⁴515
Mn²⁺
Fe³⁺
Pb²⁺
Cd²⁺

Note: Molar absorptivity and stability constants are highly dependent on experimental conditions such as pH, ionic strength, and solvent composition. The values presented are illustrative and may vary.

Chelation and Signaling Pathway

The primary mechanism of action for PAR as an indicator involves the formation of a chelate complex with metal ions. The PAR molecule acts as a tridentate ligand, binding to the metal ion through the nitrogen atom of the pyridine ring, one of the nitrogen atoms of the azo group, and the deprotonated oxygen atom of the ortho-hydroxyl group. This chelation results in the formation of stable five-membered rings, a phenomenon known as the chelate effect, which enhances the stability of the complex.[6]

The formation of the metal-PAR complex induces a significant shift in the maximum absorption wavelength (λmax) of the solution, leading to a distinct color change. This bathochromic shift is the basis for its use in spectrophotometric analysis. In complexometric titrations, the color change signals the endpoint when the metal ion being titrated is fully complexed by a stronger chelating agent like EDTA.

Caption: Chelation of a divalent metal ion (M²⁺) by the PAR indicator.

Experimental Protocols

Spectrophotometric Determination of Cobalt(II)

This protocol outlines the determination of cobalt(II) concentration in a sample using PAR as the chromogenic reagent.

Materials:

  • Standard Cobalt(II) solution (1000 ppm)

  • PAR indicator solution (0.1% w/v in ethanol)

  • Buffer solution (e.g., acetate (B1210297) buffer, pH 6.0)

  • Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard cobalt(II) solutions with concentrations ranging from approximately 0.1 to 2.0 ppm by diluting the stock solution.

  • Complex Formation: To a 10 mL volumetric flask, add a known volume of the standard or sample solution containing cobalt(II). Add 1 mL of the PAR solution and 2 mL of the buffer solution. Dilute to the mark with deionized water and mix well.

  • Spectrophotometric Measurement: Allow the color to develop for at least 5 minutes. Measure the absorbance of the solution at the wavelength of maximum absorption for the Co-PAR complex (approximately 510 nm) against a reagent blank. The reagent blank is prepared in the same manner but without the cobalt(II) solution.

  • Calibration Curve: Plot a graph of absorbance versus the concentration of the standard cobalt(II) solutions.

  • Sample Analysis: Measure the absorbance of the sample solution and determine its cobalt(II) concentration using the calibration curve.

SpectrophotometryWorkflow prep_standards Prepare Co(II) Standards add_reagents Add PAR and Buffer prep_standards->add_reagents prep_sample Prepare Sample Solution prep_sample->add_reagents measure_abs Measure Absorbance at 510 nm add_reagents->measure_abs plot_cal Plot Calibration Curve measure_abs->plot_cal from standards det_conc Determine Sample Concentration measure_abs->det_conc from sample plot_cal->det_conc

Caption: Workflow for the spectrophotometric determination of Cobalt(II) using PAR.

Complexometric Titration of Lead(II) with EDTA using PAR Indicator

This protocol describes the determination of lead(II) concentration by direct titration with EDTA, using PAR as the indicator.

Materials:

  • Standard EDTA solution (e.g., 0.01 M)

  • Lead(II) sample solution

  • PAR indicator solution (0.1% w/v in ethanol)

  • Hexamethylenetetramine buffer (or other suitable buffer to maintain pH ~6)

  • Burette, conical flask, and pipettes

Procedure:

  • Sample Preparation: Pipette a known volume of the lead(II) sample solution into a conical flask.

  • Buffering and Indicator Addition: Add a sufficient amount of the buffer solution to maintain the pH around 6. Add 2-3 drops of the PAR indicator solution. The solution will turn a reddish color due to the formation of the Pb-PAR complex.

  • Titration: Titrate the solution with the standard EDTA solution. The EDTA will first react with the free lead(II) ions and then displace the lead(II) from the Pb-PAR complex.

  • Endpoint Detection: The endpoint is reached when the color of the solution sharply changes from red to yellow (the color of the free PAR indicator at this pH).

  • Calculation: Calculate the concentration of lead(II) in the sample based on the volume of EDTA used and the stoichiometry of the reaction (1:1).

TitrationLogic start Start Titration (Solution is Red) titrating Add EDTA EDTA complexes with free Pb²⁺ start->titrating endpoint Endpoint All Pb²⁺ is complexed by EDTA Color changes to Yellow titrating->endpoint [EDTA] > [Pb-PAR]

References

An In-depth Technical Guide to 4-(2-Pyridylazo)resorcinol (PAR): Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Pyridylazo)resorcinol, commonly known as PAR, is a highly versatile azo dye that has found extensive application as a chromogenic agent and metallochromic indicator in analytical chemistry. Its ability to form stable, intensely colored complexes with a wide array of metal ions makes it an invaluable tool for spectrophotometric analysis. This technical guide provides a comprehensive overview of the synthesis of PAR, its key physicochemical properties, and detailed experimental protocols.

Synthesis of this compound

The synthesis of this compound is a well-established two-step process that involves the diazotization of 2-aminopyridine (B139424) followed by an azo coupling reaction with resorcinol (B1680541).

Reaction Mechanism

Step 1: Diazotization of 2-Aminopyridine

In the first step, 2-aminopyridine is converted to its corresponding diazonium salt. This reaction is typically carried out in a cold, acidic solution using sodium nitrite (B80452). The acid, usually hydrochloric acid, reacts with sodium nitrite to generate nitrous acid in situ. The nitrous acid then protonates and reacts with the amino group of 2-aminopyridine to form a diazonium salt. It is crucial to maintain a low temperature (0-5 °C) during this step to ensure the stability of the resulting pyridyl-2-diazonium salt, which is prone to decomposition at higher temperatures.

Step 2: Azo Coupling with Resorcinol

The second step is the azo coupling reaction, where the unstable diazonium salt formed in the previous step reacts with resorcinol. Resorcinol is an activated aromatic compound that undergoes electrophilic aromatic substitution with the diazonium salt to form the final product, this compound. This reaction is typically carried out in a neutral or slightly alkaline medium.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

  • 2-Aminopyridine

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Resorcinol

  • Sodium Hydroxide (B78521) (NaOH)

  • Ethanol

  • Deionized Water

  • Ice

Procedure:

Part 1: Diazotization of 2-Aminopyridine

  • In a 250 mL beaker, dissolve 9.4 g (0.1 mol) of 2-aminopyridine in 100 mL of deionized water and 25 mL of concentrated hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of 6.9 g (0.1 mol) of sodium nitrite in 20 mL of deionized water. The addition should be done dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Continue stirring the mixture at 0-5 °C for 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.

Part 2: Azo Coupling Reaction

  • In a separate 500 mL beaker, dissolve 11.0 g (0.1 mol) of resorcinol in 100 mL of a 10% sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part 1 to the cold resorcinol solution with vigorous stirring. A deep red precipitate of this compound will form immediately.

  • Continue stirring the mixture in the ice bath for another hour to ensure the completion of the coupling reaction.

Part 3: Isolation and Purification

  • Acidify the reaction mixture with dilute hydrochloric acid until the pH is approximately 5-6. This will precipitate the PAR completely.

  • Filter the crude product using a Büchner funnel and wash it with cold deionized water to remove any unreacted salts.

  • The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot 1:1 ethanol/water mixture.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Filter the purified orange crystals, wash with a small amount of cold ethanol, and dry them in a desiccator.

Properties of this compound

This compound is an orange crystalline powder with several key properties that make it a valuable analytical reagent.

Physicochemical Properties

A summary of the key physicochemical properties of PAR is presented in the table below.

PropertyValue
Chemical Formula C₁₁H₉N₃O₂
Molecular Weight 215.21 g/mol [1][2]
Appearance Orange powder[3]
Melting Point 196-198 °C[3]
Boiling Point 355.48 °C (rough estimate)[3]
Density 1.2579 g/cm³ (rough estimate)[3]
Solubility Partly soluble in water, slightly soluble in ethanol. Insoluble in ether and low-polarity solvents.[4]
Molar Absorptivity (ε) The molar absorptivity of PAR-metal complexes is high, for example, the Cu(PAR)₂ complex has a molar absorptivity of 7.62 x 10⁴ L mol⁻¹ cm⁻¹ at 495-500 nm.[5]
λmax The absorption maximum of PAR is pH-dependent. The aqueous solution is red at pH ≤ 5.5 and orange at pH 6-12.5.[6] The Ti-PAR-H₂O₂ complex shows an absorption peak at 508 nm.[7]
Chemical Properties and Applications

PAR is a versatile chelating agent that forms stable, colored complexes with a wide range of metal ions. This property is the basis for its extensive use in:

  • Spectrophotometric Analysis: The intense color of PAR-metal complexes allows for the quantitative determination of various metal ions.

  • Metallochromic Indicator: It is used as an indicator in complexometric titrations.

  • Cloud Point Extraction: PAR is employed in the preconcentration of trace metal ions from various samples.[2]

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification aminopyridine 2-Aminopyridine diazonium Pyridyl-2-diazonium Salt aminopyridine->diazonium  0-5 °C na_nitrite Sodium Nitrite na_nitrite->diazonium hcl Hydrochloric Acid hcl->diazonium crude_par Crude PAR diazonium->crude_par  0-5 °C resorcinol Resorcinol resorcinol->crude_par naoh Sodium Hydroxide naoh->crude_par recrystallization Recrystallization (Ethanol/Water) crude_par->recrystallization Acidification & Filtration pure_par Pure this compound recrystallization->pure_par Cooling & Filtration

Caption: Synthesis workflow for this compound.

Logical Relationship of PAR's Properties and Applications

The following diagram illustrates the relationship between the chemical properties of PAR and its primary applications.

PAR_Properties_Applications cluster_properties Chemical Properties of PAR cluster_applications Primary Applications chelation Forms Stable Chelates with Metal Ions spectrophotometry Spectrophotometric Analysis chelation->spectrophotometry titration Complexometric Titrations chelation->titration extraction Cloud Point Extraction chelation->extraction color Forms Intensely Colored Complexes color->spectrophotometry color->titration

Caption: Relationship between PAR's properties and applications.

References

A Comprehensive Technical Guide to the Physical Properties of 4-(2-Pyridylazo)resorcinol (PAR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 4-(2-Pyridylazo)resorcinol (PAR), a widely used metallochromic indicator and chelating agent. The information presented herein is intended to support research and development activities by offering a consolidated resource of key data and experimental methodologies.

Core Physical and Chemical Properties

This compound is an orange, powdered solid at room temperature.[1][2] It is a valuable reagent in various analytical techniques due to its ability to form colored complexes with a multitude of metal ions.[3][4]

PropertyValueReference
Chemical Formula C₁₁H₉N₃O₂[2][5][6][7][8][9]
Molecular Weight 215.21 g/mol [1][2][5][6][8][9]
Appearance Orange Powder[1][2]
Melting Point 192-202 °C (with decomposition)[2][5][7]
Boiling Point 355.48 °C (rough estimate)[1][2]
Solubility Partly soluble in water; slightly soluble in ethanol, DMSO, and methanol; insoluble in ether and other low-polarity solvents.[1][2][10][11]
pKa Values (in water) pKa₁: ~3.1, pKa₂: 5.6, pKa₃: 12.3

Spectroscopic Properties

The UV-Visible absorption spectrum of PAR is highly dependent on the pH of the solution, a characteristic that is fundamental to its function as a pH and metal ion indicator. In aqueous solutions, PAR exhibits different ionic forms, each with a distinct absorption maximum.

The absorption spectra of PAR in pure water at various pH values show multiple isosbestic points, indicating the equilibria between its different protonated and deprotonated forms. For instance, the spectrum of the H₃L⁺ species has a maximum absorption at approximately 385 nm, while the H₂L form absorbs maximally around 414 nm. The fully deprotonated L²⁻ species exhibits an absorption maximum at roughly 490 nm.

Experimental Protocols

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid PAR transitions to a liquid.

Methodology:

  • A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[2]

  • The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2]

  • The assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil or a calibrated melting point apparatus).[1]

  • The sample is heated slowly and uniformly, with constant stirring of the heating medium, at a rate of approximately 2 °C per minute as the expected melting point is approached.[1]

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.[1][2] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[1]

Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of PAR in a given solvent at a specific temperature.

Methodology:

  • An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

  • The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) until equilibrium is reached. This can take several hours to days.

  • Once equilibrium is established, the undissolved solid is separated from the solution by filtration or centrifugation.

  • The concentration of PAR in the clear, saturated solution is then determined using a suitable analytical method, such as UV-Visible spectrophotometry, by measuring the absorbance at a specific wavelength and using a pre-determined calibration curve.

pKa Determination (Spectrophotometric Method)

Objective: To determine the acid dissociation constants (pKa) of PAR by measuring changes in its UV-Visible absorption spectrum as a function of pH.

Methodology:

  • A series of buffer solutions with known and varying pH values are prepared.[6][12]

  • A stock solution of this compound is prepared in a suitable solvent (e.g., water or a water-methanol mixture).

  • A constant aliquot of the PAR stock solution is added to each buffer solution, and the UV-Visible absorption spectrum of each solution is recorded over a relevant wavelength range.[12]

  • The absorbance values at specific wavelengths, corresponding to the maximum absorbance of the different ionic species of PAR, are plotted against the pH of the solutions.[13]

  • The Henderson-Hasselbalch equation is then applied to the spectral data to calculate the pKa values. The pKa is the pH at which the concentrations of the acidic and basic forms of a particular ionization equilibrium are equal.[12]

Visualizations

Chelation of a Divalent Metal Ion (M²⁺) by this compound

G cluster_reactants Reactants cluster_product Product PAR This compound (PAR) Complex [M(PAR)₂] Complex PAR->Complex Chelation Metal Divalent Metal Ion (M²⁺) Metal->Complex

Caption: Chelation reaction of PAR with a divalent metal ion.

Experimental Workflow for Monitoring Zinc Release from a Metalloprotein using PAR

G cluster_prep Sample Preparation cluster_reaction Reaction and Measurement cluster_analysis Data Analysis A Prepare Metalloprotein Solution (e.g., Aspartate Transcarbamoylase) C Induce Zinc Release (e.g., add a mercurial reagent) A->C B Prepare this compound (PAR) Solution at a specific pH (e.g., 7.0) B->C D Monitor Absorbance Change over Time at ~500 nm using a spectrophotometer C->D Chelation of released Zn²⁺ by PAR E Calculate Concentration of (PAR)₂Zn²⁺ Complex using Beer-Lambert Law D->E F Determine the Rate and Extent of Zinc Release E->F

References

A Technical Guide to the Protonation Constants of 4-(2-Pyridylazo)resorcinol (PAR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protonation constants of 4-(2-Pyridylazo)resorcinol (PAR), a widely used metallochromic indicator and chelating agent. Understanding the acid-base equilibria of PAR is critical for its application in various analytical and biochemical assays, including the determination of metal ion concentrations and their affinities for biomolecules.

Core Concepts: Protonation of PAR

This compound is a tribasic acid that can exist in several protonated and deprotonated forms in solution. The equilibrium between these species is governed by three distinct protonation constants (pKa values). These constants correspond to the protonation of the pyridyl nitrogen and the successive deprotonation of the para and ortho hydroxyl groups on the resorcinol (B1680541) ring. The different forms of PAR exhibit distinct absorption spectra, a property that is leveraged in its use as an indicator.

The protonation equilibria can be represented as follows:

H₃L⁺ ⇌ H₂L + H⁺ (pKa₁) H₂L ⇌ HL⁻ + H⁺ (pKa₂) HL⁻ ⇌ L²⁻ + H⁺ (pKa₃)

where:

  • H₃L⁺ : The fully protonated form.

  • H₂L : The neutral form.

  • HL⁻ : The singly deprotonated form.

  • L²⁻ : The fully deprotonated form.

Quantitative Data: Protonation Constants of PAR

The protonation constants of PAR have been determined under various experimental conditions, particularly in different solvent systems. The following tables summarize the reported pKa values.

Table 1: Protonation Constants of PAR in Aqueous and Mixed Solvent Systems

Solvent System (v/v)Ionic Strength (M)Temperature (°C)pKa₁pKa₂pKa₃Reference
Pure Water0.1 (KNO₃)253.15.611.9
10% Methanol-Water0.1253.255.8512.18
30% Methanol-Water0.1253.556.2512.65
50% Methanol-Water0.1253.856.6513.10
70% Methanol-Water0.1254.207.1013.55
90% Methanol-Water0.1254.607.6014.05
20% Acetonitrile-Water0.1 (KNO₃)253.406.0012.35
40% Acetonitrile-Water0.1 (KNO₃)253.756.4512.80
60% Acetonitrile-Water0.1 (KNO₃)254.156.9513.30
80% Acetonitrile-Water0.1 (KNO₃)254.657.5013.85

Note: The pKa₁ corresponds to the protonation of the pyridyl nitrogen, pKa₂ to the deprotonation of the para-hydroxyl group, and pKa₃ to the deprotonation of the ortho-hydroxyl group.

Experimental Protocols

The determination of PAR protonation constants is primarily achieved through spectrophotometric or potentiometric titrations.

Spectrophotometric Titration

This is the most common method for determining the pKa values of PAR.

1. Reagents and Solutions:

  • PAR Solution: A stock solution of this compound (monosodium salt) is prepared in the desired solvent (e.g., deionized water, methanol-water mixture).

  • Acid and Base Titrants: Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) are used to adjust the pH of the solution.

  • Supporting Electrolyte: An inert salt (e.g., KNO₃) is added to maintain a constant ionic strength throughout the experiment.

  • Buffer Solutions: A series of buffer solutions with known pH values are used for calibration of the pH electrode.

2. Instrumentation:

  • UV-Vis Spectrophotometer: A double-beam spectrophotometer is used to record the absorption spectra of the PAR solution at different pH values.

  • pH Meter: A calibrated pH meter with a glass electrode is used to measure the pH of the solution.

  • Thermostated Cell Holder: To maintain a constant temperature during the measurements.

3. Procedure:

  • A known concentration of PAR solution is placed in a thermostated titration vessel.

  • The ionic strength is adjusted by adding the supporting electrolyte.

  • The solution is titrated by adding small increments of the strong acid or base.

  • After each addition, the pH of the solution is measured, and the UV-Vis absorption spectrum is recorded over a relevant wavelength range (typically 350-600 nm).

  • The process is repeated to cover a wide pH range, ensuring that all protonated and deprotonated species of PAR are observed.

4. Data Analysis:

  • The collected absorbance data at different pH values are analyzed using specialized software (e.g., DATAN, SPECFIT).

  • These programs use multivariate analysis techniques to resolve the spectra of the individual PAR species and calculate the corresponding pKa values.

Potentiometric Titration

Potentiometric titrations can also be employed to determine the protonation constants.

1. Reagents and Solutions:

  • Similar to spectrophotometric titration, solutions of PAR, a strong acid, a strong base, and a supporting electrolyte are required.

2. Instrumentation:

  • Potentiostat/pH Meter: A high-precision potentiometer or pH meter is used to measure the potential difference between an indicator electrode and a reference electrode.

  • Indicator Electrode: A glass electrode is typically used as the indicator electrode, as its potential is sensitive to the H⁺ ion concentration.

  • Reference Electrode: A standard calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is used as the reference electrode.

3. Procedure:

  • A solution containing a known amount of PAR is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The potential (or pH) of the solution is recorded after each addition of the titrant.

  • The data of potential/pH versus the volume of titrant added is plotted.

4. Data Analysis:

  • The equivalence points of the titration are determined from the titration curve, often by analyzing the first or second derivative of the curve.

  • The pKa values can be calculated from the pH at the half-equivalence points.

Visualizing the Protonation Equilibria

The following diagrams illustrate the protonation pathway of this compound and the experimental workflow for determining its protonation constants.

PAR_Protonation H3L H₃L⁺ (Fully Protonated) H2L H₂L (Neutral) H3L->H2L -H⁺ pKa₁ HL HL⁻ (Singly Deprotonated) H2L->HL -H⁺ pKa₂ L2 L²⁻ (Fully Deprotonated) HL->L2 -H⁺ pKa₃

Caption: Protonation equilibria of this compound (PAR).

Experimental_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep_par Prepare PAR Solution titrate Titrate PAR with Acid/Base prep_par->titrate prep_titrants Standardize Acid/Base Titrants prep_titrants->titrate prep_electrolyte Prepare Supporting Electrolyte prep_electrolyte->titrate measure_ph Measure pH titrate->measure_ph record_spectra Record UV-Vis Spectra measure_ph->record_spectra analyze_data Multivariate Analysis of Spectra record_spectra->analyze_data calculate_pka Calculate pKa Values analyze_data->calculate_pka

Solubility Profile of 4-(2-Pyridylazo)resorcinol (PAR): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(2-pyridylazo)resorcinol (B72590) (PAR), a widely used metallochromic indicator and chelating agent. Understanding the solubility of PAR is critical for its application in various analytical and biomedical research fields, including colorimetric analysis, chelate titration, and studies of metal ion release. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and visualizations of key concepts.

Core Data: Solubility of PAR in Various Solvents

The solubility of this compound is influenced by the solvent's polarity and the pH of aqueous solutions. The following tables summarize the available quantitative and qualitative solubility data for PAR and its monosodium salt.

Table 1: Quantitative Solubility of PAR and its Monosodium Salt

Compound FormSolventTemperature (°C)Solubility
PAR Monosodium Salt MonohydrateWater2038 g/L
PAR Monosodium Salt MonohydrateWaterNot Specified1 g/L (forms a clear solution)
PAR (form not specified)WaterNot Specified0.05 g/L

Table 2: Qualitative Solubility of PAR

SolventSolubility Description
WaterPartly Soluble
EthanolSlightly Soluble
MethanolSlightly Soluble
Dimethyl Sulfoxide (DMSO)Slightly Soluble
EtherInsoluble
Low-Polarity SolventsInsoluble

Experimental Protocols: Determining PAR Solubility

The following is a detailed methodology for determining the equilibrium solubility of PAR using the widely accepted shake-flask method followed by UV-Vis spectrophotometric analysis. This method is suitable for colored compounds like PAR.

Objective:

To determine the equilibrium solubility of PAR in a given solvent at a specified temperature.

Materials:
  • This compound (PAR)

  • Solvent of interest (e.g., deionized water, ethanol)

  • Volumetric flasks

  • Conical flasks with stoppers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

Part 1: Preparation of Saturated Solution (Shake-Flask Method)

  • Add Excess Solute: Add an excess amount of PAR to a conical flask containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure that equilibrium is reached.

  • Equilibration: Stopper the flask and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the flask at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, centrifuge an aliquot of the suspension or allow it to stand undisturbed until clear separation is achieved.

  • Filtration: Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

Part 2: Quantification of Soluble PAR (UV-Vis Spectrophotometry)

  • Preparation of Standard Solutions: Prepare a series of standard solutions of PAR of known concentrations in the same solvent used for the solubility test.

  • Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for PAR in the chosen solvent. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Dilute the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

  • Concentration Determination: Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of PAR in the diluted solution.

  • Solubility Calculation: Calculate the solubility of PAR in the original saturated solution by multiplying the determined concentration by the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of PAR.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_quant Quantification start Add excess PAR to solvent shake Equilibrate in shaker (24-48h) start->shake separate Separate solid and liquid phases shake->separate filtrate Filter supernatant separate->filtrate measure Measure absorbance of filtrate filtrate->measure standards Prepare standard solutions calibrate Generate calibration curve (UV-Vis) standards->calibrate calculate Calculate solubility calibrate->calculate measure->calculate

Caption: A workflow diagram illustrating the shake-flask method followed by UV-Vis spectrophotometry for determining PAR solubility.

Logical Relationship: Influence of pH on PAR Solubility

PAR is a weak polyprotic acid with multiple dissociation constants (pKa values).[1] Its solubility in aqueous solutions is therefore highly dependent on the pH. The following diagram illustrates this relationship.

ph_solubility cluster_ph pH Scale cluster_solubility PAR Solubility low_ph Low pH (Acidic) solubility_low Lower Solubility (Protonated, less polar form predominates) low_ph->solubility_low favors neutral_ph Neutral pH neutral_ph->solubility_low high_ph High pH (Basic) solubility_high Higher Solubility (Deprotonated, more polar anionic forms predominate) high_ph->solubility_high favors

Caption: The relationship between pH and the aqueous solubility of PAR.

References

4-(2-Pyridylazo)resorcinol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Pyridylazo)resorcinol (B72590), commonly abbreviated as PAR, is a highly versatile organic compound extensively utilized in analytical chemistry and various research fields. Its pronounced ability to form stable, colored complexes with a wide array of metal ions makes it an invaluable tool for spectrophotometric analysis, complexometric titrations, and as a metallochromic indicator. This technical guide provides an in-depth overview of PAR, including its synonyms, chemical and physical properties, and detailed experimental protocols for its application in metal ion determination.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and chemical catalogs. Proper identification is crucial for accurate literature searches and procurement.

Type Name
Common Name This compound
Abbreviation PAR
IUPAC Name 4-(pyridin-2-yldiazenyl)benzene-1,3-diol[1]
CAS Registry Number 1141-59-9
Alternative Names 1,3-Benzenediol, 4-(2-pyridinylazo)-
4-(2-Pyridinylazo)-1,3-benzenediol
4-(2-Pyridylazo)-1,3-benzenediol
Resorcinol (B1680541), 4-(2-pyridylazo)-
1-(2-Pyridylazo)resorcinol
C.I. 14785
NSC 148355

Physicochemical and Spectrophotometric Properties

The utility of PAR is intrinsically linked to its chemical and physical characteristics, particularly its spectrophotometric properties upon chelation with metal ions.

Property Value Reference
Molecular Formula C₁₁H₉N₃O₂[1]
Molecular Weight 215.21 g/mol [1]
Appearance Orange to reddish-brown powder
Melting Point 192-202 °C
Solubility Slightly soluble in water; soluble in ethanol (B145695), DMSO, and alkaline solutions. The monosodium salt is more water-soluble.[2]
pKa values (in water) pKa1 ≈ 3.1 (pyridinium proton), pKa2 ≈ 5.6 (p-hydroxyl proton), pKa3 ≈ 11.9 (o-hydroxyl proton)
λmax of free PAR ~414 nm[3]
λmax of Zn(PAR)₂ complex ~493-497 nm[1][4]
λmax of Cu(PAR)₂ complex ~506 nm[3]
Molar Absorptivity (ε) of Zn(PAR)₂ at 492 nm (pH 7.4) 71,500 M⁻¹cm⁻¹[5]
Molar Absorptivity (ε) of Zn(PAR)₂ at 493 nm 8.3 x 10⁴ M⁻¹cm⁻¹[1]
Molar Absorptivity (ε) of Cu(PAR)₂ at 495-500 nm (pH 10) 7.12 x 10⁴ - 7.62 x 10⁴ M⁻¹cm⁻¹[6]
Stability Constant (log K) of Zn(PAR)₂ ~12.5[5]
Stability Constant (log K) of Cu(PAR)₂ ~16.0

Chelation Mechanism and Experimental Workflows

The chelating properties of PAR are central to its function as a colorimetric reagent. The molecule acts as a tridentate ligand, coordinating with metal ions through the pyridine (B92270) nitrogen, one of the azo group nitrogens, and the deprotonated ortho-hydroxyl group. This interaction forms a stable five-membered ring structure with the metal ion, leading to a significant bathochromic shift (a shift to longer wavelengths) in the maximum absorbance of the solution, which is the basis for quantitative analysis.

Chelation_Mechanism cluster_reactants Reactants cluster_product Product PAR This compound (PAR) Process Chelation Reaction (pH dependent) PAR->Process + 2 M²⁺ Metal Divalent Metal Ion (M²⁺) Complex [M(PAR)₂] Complex Process->Complex Formation of colored complex

Caption: Chelation of a divalent metal ion by this compound.

The general workflow for the spectrophotometric determination of a metal ion using PAR involves several key steps, from sample preparation to data analysis.

Spectrophotometric_Workflow A Sample Preparation (e.g., dissolution, digestion) B pH Adjustment (using appropriate buffer) A->B C Addition of PAR Solution B->C D Complex Formation (incubation) C->D E Spectrophotometric Measurement (at λmax of the complex) D->E F Data Analysis (Calibration curve, Beer's Law) E->F G Concentration Determination F->G

Caption: General workflow for metal ion determination using PAR.

Experimental Protocols

Spectrophotometric Determination of Zinc(II)

This protocol is adapted for the determination of zinc in aqueous samples.

a. Reagents and Equipment:

  • Standard Zinc Solution (1000 ppm)

  • This compound (PAR) solution (0.01% w/v in ethanol or as the water-soluble monosodium salt)[2]

  • Buffer solution (pH 9.2 - 10.6, e.g., ammonia-ammonium chloride or carbonate-bicarbonate)[1][7]

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

b. Preparation of Standard Solutions:

  • Prepare a series of standard zinc solutions (e.g., 0.2, 0.4, 0.6, 0.8 ppm) by diluting the 1000 ppm stock solution with deionized water.[7]

c. Procedure:

  • To a 25 mL volumetric flask, add 10 mL of a standard zinc solution or the sample solution.

  • Add 5 mL of the buffer solution to adjust the pH to the optimal range.

  • Add 2 mL of the PAR solution and dilute to the mark with deionized water.

  • Mix thoroughly and allow the solution to stand for 5-10 minutes for complete color development.

  • Measure the absorbance of the solution at the wavelength of maximum absorbance for the Zn-PAR complex (approximately 493 nm) against a reagent blank.[1] The reagent blank is prepared in the same manner but with deionized water instead of the zinc solution.

d. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.

  • Determine the concentration of zinc in the sample solution by interpolating its absorbance on the calibration curve.

Complexometric Titration of Copper(II) with EDTA using PAR as an Indicator

This protocol describes the use of PAR as an indicator in the complexometric titration of copper(II) with EDTA.

a. Reagents and Equipment:

  • Standard EDTA solution (e.g., 0.01 M)

  • Copper(II) solution of unknown concentration

  • PAR indicator solution (0.1% w/v in ethanol or water)

  • Ammonium (B1175870) acetate (B1210297) buffer (to maintain pH around 5-6)[8]

  • Burette, pipette, and Erlenmeyer flasks

b. Procedure:

  • Pipette a known volume (e.g., 25.00 mL) of the copper(II) solution into an Erlenmeyer flask.

  • Add approximately 10 mL of the ammonium acetate buffer.

  • Add 2-3 drops of the PAR indicator solution. The solution will turn a reddish-purple color due to the formation of the Cu-PAR complex.

  • Titrate the solution with the standard EDTA solution. As EDTA is added, it will displace PAR from the copper ion because the Cu-EDTA complex is more stable.

  • The endpoint is reached when the color of the solution changes sharply from reddish-purple to a green or yellowish-green, which is the color of the free PAR indicator at this pH.[8]

  • Record the volume of EDTA solution used.

c. Calculation: The concentration of copper(II) in the sample can be calculated using the following formula:

Molarity of Cu²⁺ = (Molarity of EDTA × Volume of EDTA) / Volume of Cu²⁺ solution

Conclusion

This compound remains a cornerstone reagent in analytical chemistry due to its reliability, sensitivity, and versatility in the determination of a multitude of metal ions. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively employ PAR in their analytical workflows. Adherence to proper experimental conditions, particularly pH control, is paramount to achieving accurate and reproducible results. The continued exploration of PAR and its derivatives promises to further expand its applications in various scientific disciplines.

References

An In-depth Technical Guide to the Core Principles of PAR Chelation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to 4-(2-Pyridylazo)resorcinol (B72590) (PAR)

This compound, commonly known as PAR, is a highly versatile and widely utilized organic compound in the realm of analytical and bioinorganic chemistry.[1] It functions as a multidentate chelating agent, capable of forming stable, intensely colored complexes with a wide array of metal ions from the d, p, and f blocks.[2][3] This property makes PAR an invaluable tool for the quantitative determination of metal ions, even at trace levels, through techniques such as spectrophotometry and complexometric titrimetry.[1][4] Its utility extends to the study of metalloproteins, where it is employed to probe metal-binding affinities and kinetics.[2][5] This guide provides a comprehensive overview of the fundamental principles of PAR chelation chemistry, detailed experimental protocols, and key quantitative data to support its application in research and development.

Core Principles of PAR Chelation Chemistry

Structure and Fundamental Properties of PAR

PAR (C₁₁H₉N₃O₂) is an azo dye characterized by a pyridyl ring linked to a resorcinol (B1680541) moiety through an azo group (-N=N-).[6] It is typically available as an orange or brown-red powder, often in its monosodium salt form.[4][6] PAR is sparingly soluble in water but shows better solubility in ethanol (B145695) and basic aqueous solutions.[4]

The key to PAR's chelating ability lies in its molecular structure, which features three key functional groups positioned to act as donor atoms for a central metal ion:

  • The nitrogen atom of the pyridine (B92270) ring.

  • The nitrogen atom of the azo group that is further from the pyridine ring.

  • The oxygen atom of the ortho-hydroxyl group on the resorcinol ring.[3]

These three atoms allow PAR to act as a tridentate ligand, forming two stable, five-membered chelate rings upon complexation with a metal ion.[7][8]

Proton Dissociation of PAR

PAR is a polyprotic acid that can exist in several protonated forms depending on the pH of the solution. The proton dissociation equilibrium is crucial as it dictates the availability of the donor atoms for chelation and influences the spectral properties of both the free ligand and its metal complexes. The stepwise dissociation can be represented as follows, with typical pKa values in aqueous solution:

  • H₃L⁺ ⇌ H₂L + H⁺ (pKa₁ ≈ 3.1) : Dissociation of the proton from the pyridinium (B92312) nitrogen.

  • H₂L ⇌ HL⁻ + H⁺ (pKa₂ ≈ 5.6) : Dissociation of the proton from the para-hydroxyl group of the resorcinol ring.

  • HL⁻ ⇌ L²⁻ + H⁺ (pKa₃ ≈ 11.9) : Dissociation of the proton from the ortho-hydroxyl group, which is directly involved in chelation.

PAR_Protonation H3L H₃L⁺ (Pyridinium protonated) H2L H₂L (Neutral) H3L->H2L -H⁺ (pKa₁ ≈ 3.1) HL HL⁻ (Para-hydroxyl deprotonated) H2L->HL -H⁺ (pKa₂ ≈ 5.6) L2 L²⁻ (Fully deprotonated) HL->L2 -H⁺ (pKa₃ ≈ 11.9)

Figure 1: Stepwise proton dissociation pathway of PAR.
Mechanism of Metal Chelation

PAR typically functions as a tridentate ligand, coordinating with metal ions (Mⁿ⁺) to form stable complexes. The chelation process involves the displacement of protons from the ligand and the formation of coordinate bonds between the metal ion and the donor atoms (the pyridine nitrogen, an azo nitrogen, and the ortho-hydroxyl oxygen). This results in the formation of two five-membered chelate rings, a thermodynamically favorable arrangement known as the chelate effect.[7][8]

For many divalent metal ions (M²⁺), PAR forms a 1:2 metal-to-ligand complex, with the general formula [M(PAR)₂].[2] This formation is highly pH-dependent, with optimal complexation for most divalent metals occurring in the neutral to alkaline pH range.

PAR_Chelation cluster_reactants Reactants cluster_product Product M Mⁿ⁺ (Metal Ion) Complex [M(PAR)₂]ⁿ⁻⁴ (Chelate Complex) M->Complex Chelates with PAR 2 PAR PAR->Complex

Figure 2: General logical relationship of PAR chelation with a metal ion.

Quantitative Data on PAR-Metal Complexes

The stability and spectral properties of PAR-metal complexes are critical for their analytical applications. These parameters are highly dependent on experimental conditions, particularly pH.[2] The following tables summarize key quantitative data for PAR complexes with several common divalent metal ions.

Stability Constants of PAR-Metal Complexes

The stability constant (log K) provides a measure of the strength of the interaction between PAR and a metal ion. The data below are for the formation of the 1:2 (metal:ligand) complex.

Metal IonpHlog β₂ (M⁻²)Reference
Zn²⁺7.412.15[2]
Cd²⁺7.410.95[2]
Hg²⁺7.422.18[2]
Co²⁺7.415.56[2]
Ni²⁺7.413.92[2]
Cu²⁺7.415.93[2]
Mn²⁺7.49.30[2]
Pb²⁺7.413.01[2]

Note: β₂ represents the overall stability constant for the reaction M²⁺ + 2(PAR) ⇌ M(PAR)₂.

Molar Absorptivity of PAR-Metal Complexes

The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. High molar absorptivity is essential for sensitive spectrophotometric analysis.

Metal IonpHλₘₐₓ (nm)ε (M⁻¹cm⁻¹)Reference
Zn²⁺7.449271,500[2]
Cd²⁺7.449470,000[2]
Hg²⁺7.450072,000[2]
Co²⁺7.451066,000[2]
Ni²⁺7.449674,000[2]
Cu²⁺7.451259,000[2]
Mn²⁺7.449460,000[2]
Pb²⁺7.451663,000[2]
Co²⁺9.051067,800[9]
Zn²⁺9.049465,900[9]
Cu²⁺9.049443,800[9]
Ni²⁺9.049641,800[9]
Pb²⁺9.051839,800[9]
Cd²⁺9.049838,900[9]

Experimental Protocols

Spectrophotometric Determination of a Metal Ion (e.g., Zn²⁺)

This protocol outlines a general procedure for the quantitative determination of a metal ion, such as zinc, in an aqueous sample using PAR.

4.1.1 Reagents and Equipment

  • PAR Stock Solution (1 mM): Dissolve an appropriate amount of PAR monosodium salt in deionized water. Store in a dark bottle.

  • Zinc Standard Stock Solution (1000 ppm or 0.01 M): Use a commercially available certified standard or prepare by dissolving high-purity zinc metal in dilute nitric acid.

  • Buffer Solution (e.g., HEPES or Tris-HCl, pH 7.4): Prepare a buffer at the optimal pH for the specific metal-PAR complex formation.

  • UV-Vis Spectrophotometer

  • Calibrated Micropipettes and Volumetric Flasks

4.1.2 Procedure

  • Preparation of Working Standards: Prepare a series of zinc working standards (e.g., 0.5, 1.0, 2.0, 4.0, 6.0 µM) by serial dilution of the zinc stock solution in the chosen buffer.

  • Complex Formation: For each standard and the unknown sample, pipette a fixed volume (e.g., 1 mL) into a cuvette or microplate well. Add a sufficient excess of PAR solution (e.g., to a final concentration of 100 µM) to ensure all the metal is complexed. Mix well and allow the color to develop fully (typically a few minutes).

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the λₘₐₓ of the Zn-PAR complex (492 nm) against a reagent blank (buffer + PAR solution).

  • Calibration Curve Construction: Plot the absorbance of the standards versus their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Determination of Unknown Concentration: Use the absorbance of the unknown sample and the calibration curve equation to calculate the concentration of zinc in the sample.

Spectro_Workflow start Start prep_reagents Prepare Reagents (PAR, Buffer, Metal Standards) start->prep_reagents prep_standards Prepare Working Standards (Serial Dilution) prep_reagents->prep_standards complex_formation Form Metal-PAR Complex (Add PAR to Standards & Sample) prep_standards->complex_formation measure_abs Measure Absorbance (at λₘₐₓ) complex_formation->measure_abs plot_cal Construct Calibration Curve (Abs vs. Concentration) measure_abs->plot_cal calc_conc Calculate Unknown Concentration plot_cal->calc_conc end End calc_conc->end

Figure 3: Experimental workflow for spectrophotometric metal ion analysis using PAR.
Complexometric Titration using PAR as an Indicator

PAR can be used as a metallochromic indicator for the complexometric titration of metal ions with a strong chelating agent like EDTA. The endpoint is signaled by a distinct color change.

4.2.1 Principle The metal ion (Mⁿ⁺) first forms a colored complex with the PAR indicator (M-PAR). The titrant, EDTA, is a stronger chelating agent than PAR. As EDTA is added, it first reacts with any free Mⁿ⁺. Near the endpoint, the EDTA displaces the Mⁿ⁺ from the M-PAR complex, releasing the free PAR indicator and causing a color change.

M-PAR (Color 1) + EDTA → M-EDTA + PAR (Color 2)

4.2.2 Procedure (e.g., Titration of Pb²⁺)

  • Sample Preparation: Pipette a known volume of the lead-containing sample into an Erlenmeyer flask. Add a buffer solution to maintain the optimal pH for both Pb-EDTA and Pb-PAR complex formation (e.g., pH ~5-6).

  • Indicator Addition: Add a few drops of a dilute PAR indicator solution. The solution should turn a color characteristic of the Pb-PAR complex (e.g., red).

  • Titration: Titrate the solution with a standardized EDTA solution. The color will remain that of the M-PAR complex until all the lead has been complexed by the EDTA.

  • Endpoint: The endpoint is reached when the solution abruptly changes color from that of the M-PAR complex to that of the free PAR indicator at that specific pH (e.g., from red to yellow-orange).

  • Calculation: Use the volume of EDTA consumed to calculate the concentration of the metal ion in the original sample.

Synthesis and Purification of PAR

While PAR is readily available commercially, understanding its synthesis and purification is valuable.

Synthesis

PAR is typically synthesized via a diazo coupling reaction. The process involves:

  • Diazotization: 2-Aminopyridine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.

  • Coupling: The resulting diazonium salt is then coupled with resorcinol in a basic solution. The electrophilic diazonium ion attacks the electron-rich resorcinol ring to form the final azo dye product, PAR.

Purification

A common method for purifying commercial PAR is recrystallization of its sodium salt.[4]

  • Dissolve the crude PAR in a minimal amount of a 1:1 ethanol/water mixture with gentle heating.

  • Allow the solution to cool slowly to room temperature, then chill in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration and wash with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

  • Purity can be assessed by techniques such as Thin-Layer Chromatography (TLC).[4]

Conclusion

This compound (PAR) is a robust and versatile chelating agent with significant applications in quantitative analysis. Its ability to form stable, intensely colored complexes with a wide range of metal ions, governed by predictable chemical principles, makes it an indispensable reagent for researchers in chemistry, biology, and pharmaceutical development. The comprehensive data and detailed protocols provided in this guide serve as a foundational resource for the effective application of PAR chelation chemistry in a laboratory setting.

References

Methodological & Application

Application Notes and Protocols for the Spectrophotometric Determination of Copper using 4-(2-Pyridylazo)resorcinol (PAR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spectrophotometric determination of copper using 4-(2-pyridylazo)resorcinol (B72590) (PAR) is a simple, rapid, and sensitive method for quantifying trace amounts of copper in various samples. This method is based on the formation of a stable, colored complex between copper(II) ions and PAR in a slightly alkaline medium. The intensity of the color, which is directly proportional to the copper concentration, is measured using a spectrophotometer. This technique is widely applicable in environmental monitoring, pharmaceutical analysis, and quality control processes.

Principle

Copper(II) ions react with the chromogenic reagent this compound (PAR) to form a stable, water-soluble chelate complex. Depending on the pH of the solution, Cu(II) can form a 1:1 or a 1:2 complex with PAR.[1] At a pH of approximately 9.2 to 10, a 1:2 (Cu:PAR) complex is predominantly formed, which exhibits a maximum absorbance in the range of 495-500 nm.[1] The reaction is highly sensitive, allowing for the determination of copper at low concentrations. The use of a masking agent, such as ethylenediaminetetraacetic acid (EDTA), can minimize interferences from other metal ions that may also form colored complexes with PAR.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of copper using PAR.

ParameterValueConditionsReference
Stoichiometry (Cu:PAR) 1:2pH 9.2 - 10[1]
1:1pH 6.5[1]
Wavelength of Maximum Absorbance (λmax) 495 - 500 nmFor 1:2 complex[1]
510 nmFor 1:1 complex[1]
Molar Absorptivity (ε) 7.62 x 10⁴ L mol⁻¹ cm⁻¹In the absence of EDTA[1]
7.12 x 10⁴ L mol⁻¹ cm⁻¹In the presence of EDTA[1]
4.0 x 10⁴ L mol⁻¹ cm⁻¹For 1:1 complex[1]
Beer's Law Linearity Range 1 x 10⁻⁶ - 2.5 x 10⁻⁵ MIn the absence of EDTA[1]
0.1 x 10⁻⁶ - 2.5 x 10⁻⁵ MIn the presence of EDTA[1]
Relative Standard Deviation (RSD) 1.7%In the absence of EDTA[1]
2.2%In the presence of EDTA[1]
Formation Constant (log K) for Cu(PAR)₂ ~12[1]

Experimental Protocols

Reagents and Apparatus
  • Reagents:

    • This compound (PAR), monosodium or disodium (B8443419) salt

    • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) or a certified copper standard solution (1000 ppm)

    • Phosphate (B84403) buffer solution (pH 10)

    • Disodium ethylenediaminetetraacetic acid (EDTA) solution (optional, as a masking agent)

    • Deionized or distilled water

  • Apparatus:

    • UV-Visible Spectrophotometer

    • Matched quartz or glass cuvettes (1 cm path length)

    • pH meter

    • Volumetric flasks (various sizes: 10 mL, 25 mL, 50 mL, 100 mL, 1000 mL)

    • Pipettes (various sizes)

    • Analytical balance

Preparation of Solutions
  • Standard Copper Stock Solution (1000 ppm):

    • Accurately weigh 3.929 g of CuSO₄·5H₂O.

    • Dissolve it in a small amount of deionized water in a 1000 mL volumetric flask.

    • Make up the volume to the mark with deionized water and mix thoroughly. Alternatively, a certified 1000 ppm copper standard solution can be used.

  • Working Standard Copper Solutions:

    • Prepare a series of working standard solutions by appropriate dilution of the stock solution. For example, to prepare a 10 ppm standard, pipette 1 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.

  • PAR Reagent Solution (e.g., 0.05% w/v):

    • Accurately weigh 0.05 g of PAR.

    • Dissolve it in 100 mL of deionized water. The solution may require gentle warming to dissolve completely.

  • Phosphate Buffer Solution (pH 10):

    • Prepare solutions of 0.1 M disodium hydrogen phosphate (Na₂HPO₄) and 0.1 M sodium hydroxide (B78521) (NaOH).

    • Mix appropriate volumes of these solutions to achieve a final pH of 10, monitoring with a pH meter.

  • EDTA Solution (e.g., 0.1 M):

    • Dissolve 3.722 g of disodium EDTA dihydrate in 100 mL of deionized water.

Experimental Procedure
  • Preparation of Calibration Curve:

    • Pipette a series of increasing volumes of the working standard copper solution (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 mL of a 10 ppm solution) into a set of 25 mL volumetric flasks. The flask with 0 mL of copper standard will serve as the reagent blank.

    • To each flask, add 2 mL of the phosphate buffer solution (pH 10).

    • Add 1 mL of the PAR reagent solution to each flask and mix well.

    • If interferences are expected, add a small, fixed volume of EDTA solution to each flask.

    • Dilute each solution to the 25 mL mark with deionized water and mix thoroughly.

    • Allow the solutions to stand for approximately 10-15 minutes for complete color development.

    • Measure the absorbance of each solution at the predetermined λmax (around 495-500 nm) against the reagent blank.

    • Plot a calibration curve of absorbance versus copper concentration.

  • Analysis of the Sample:

    • Prepare the sample solution. If the sample is solid, an appropriate digestion procedure may be necessary. The final solution should be clear and colorless.

    • Pipette a suitable aliquot of the sample solution into a 25 mL volumetric flask. The amount should be chosen so that the final absorbance falls within the range of the calibration curve.

    • Follow steps 4.3.1.2 to 4.3.1.7 for the sample solution.

    • Determine the concentration of copper in the sample solution from the calibration curve.

    • Calculate the copper content in the original sample, taking into account any dilution factors.

Management of Interferences

Several metal ions can interfere with the determination of copper by forming colored complexes with PAR. These include Fe³⁺, Ni²⁺, Co²⁺, Zn²⁺, Cd²⁺, and Hg²⁺. The interference from many of these ions can be effectively masked by adding EDTA to the solution before the addition of PAR.[1] The stability of the Cu-PAR complex is high enough that it forms preferentially in the presence of EDTA, while the formation of other metal-PAR complexes is prevented.

Visualizations

Signaling Pathway of Complex Formation

G Chemical Reaction Pathway Cu Cu²⁺ (aq) (Copper Ion) Complex [Cu(PAR)₂]²⁻ (aq) (Colored Complex) Cu->Complex PAR 2 PAR (aq) (this compound) PAR->Complex pH pH ≈ 10 (Alkaline Medium) pH->Complex

Caption: Reaction of Copper(II) with PAR to form a colored complex.

Experimental Workflow

G Experimental Workflow cluster_prep Solution Preparation cluster_cal Calibration cluster_sample Sample Analysis cluster_result Result Calculation prep_std Prepare Copper Standard Solutions add_reagents_cal Add Standards, Buffer, and PAR to Flasks prep_std->add_reagents_cal prep_par Prepare PAR Reagent Solution prep_par->add_reagents_cal add_reagents_sample Add Sample, Buffer, and PAR to Flask prep_par->add_reagents_sample prep_buffer Prepare Buffer (pH 10) prep_buffer->add_reagents_cal prep_buffer->add_reagents_sample develop_color_cal Color Development (10-15 min) add_reagents_cal->develop_color_cal measure_abs_cal Measure Absorbance at λmax develop_color_cal->measure_abs_cal plot_curve Plot Calibration Curve (Abs vs. Conc.) measure_abs_cal->plot_curve determine_conc Determine Sample Conc. from Calibration Curve plot_curve->determine_conc prep_sample Prepare Sample Solution prep_sample->add_reagents_sample develop_color_sample Color Development (10-15 min) add_reagents_sample->develop_color_sample measure_abs_sample Measure Absorbance at λmax develop_color_sample->measure_abs_sample measure_abs_sample->determine_conc calculate_final Calculate Final Copper Content in Original Sample determine_conc->calculate_final

Caption: Workflow for copper determination using PAR.

References

Application Notes and Protocols for Trace Metal Analysis in Water using 4-(2-Pyridylazo)resorcinol (PAR)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2-Pyridylazo)resorcinol (B72590) (PAR) is a highly effective chromogenic agent widely utilized for the quantitative determination of a multitude of trace metal ions in aqueous solutions. This organic compound forms stable, water-soluble, and intensely colored complexes with over 50 elements, making it a versatile reagent for spectrophotometric analysis. The formation of these metal-PAR complexes results in a significant and measurable change in the solution's absorbance, allowing for the sensitive and selective quantification of various metal ions, even at nanomolar concentrations.[1] PAR's utility is particularly pronounced in environmental monitoring, where the detection of heavy metals in water sources is of critical importance for public health and ecological safety.

The reaction between PAR and metal ions is characterized by the formation of chelate complexes, primarily involving the nitrogen atoms of the pyridine (B92270) ring and the azo group, along with the ortho-hydroxyl group of the resorcinol (B1680541) ring.[1] The stoichiometry of these complexes is typically 1:2 (metal:PAR), although 1:1 complexes can also be formed under certain conditions. The optimal pH for complex formation and the wavelength of maximum absorbance are specific to each metal ion, enabling a degree of selectivity in the analysis.

This document provides detailed application notes and experimental protocols for the use of PAR in the analysis of various trace metals in water samples. It is intended for researchers, scientists, and professionals in the field of analytical chemistry and drug development who require a reliable and cost-effective method for trace metal quantification.

Quantitative Data Summary

The following tables summarize the key analytical parameters for the determination of various trace metals using this compound. These parameters are crucial for optimizing experimental conditions and achieving accurate and sensitive measurements.

Table 1: Optimal Conditions and Detection Limits for Various Metal Ions

Metal IonOptimal pHWavelength (λmax)Molar Absorptivity (ε)Detection LimitLinear RangeReference
Copper (Cu²⁺)3Not SpecifiedNot Specified38 nMNot Specified[1]
Copper (Cu²⁺)7Not SpecifiedNot Specified12 nM0.1 - 10 µg/ml[1][2]
Manganese (Mn²⁺)11Not SpecifiedNot Specified14 nM0.2 - 100 µg/ml[1][2]
Lead (Pb²⁺)11Not SpecifiedNot Specified79 nM2.5 - 40.0 µg/ml[1][2]
Zinc (Zn²⁺)11493 nm8.3 x 10⁴ M⁻¹cm⁻¹20 nM0.2 - 1000 µg/ml[1][2][3]
Nickel (Ni²⁺)11Not SpecifiedNot Specified21 nM0.1 - 40 µg/ml[1][2]
Iron (Fe³⁺)3Not SpecifiedNot Specified0.1 µg/L0.1 - 1000 µg/ml[2][4]
Cobalt (Co²⁺)Not SpecifiedNot SpecifiedNot Specified0.02 µg/ml0.2 - 200 µg/ml[2][5]
Cadmium (Cd²⁺)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified0.8 - 12.5 µg/ml[2]

Note: The detection limits and linear ranges can vary depending on the specific instrumentation and experimental conditions. The provided data should be used as a guideline for method development.

Experimental Protocols

This section outlines a general protocol for the spectrophotometric determination of trace metals in water samples using PAR. It is essential to optimize the parameters, such as pH and reagent concentrations, for each specific metal of interest based on the data provided in the tables and relevant literature.

1. Reagents and Solutions

  • PAR Solution (0.1% w/v): Dissolve 0.1 g of this compound monosodium salt in 100 mL of deionized water. Store in a dark bottle and prepare fresh weekly.

  • Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate, phosphate, borate) to adjust the pH of the sample solutions to the optimal range for the target metal ion.

  • Standard Metal Solutions (1000 ppm): Use commercially available certified standard solutions for each metal of interest.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock standard solutions with deionized water.

  • Masking Agents (optional): Depending on the complexity of the sample matrix, specific masking agents may be required to eliminate interferences from other metal ions. For example, sodium pyrophosphate can be used to mask indium and manganese, while sodium tartarate and sodium fluoride (B91410) can mask bismuth and yttrium, respectively, in the analysis of zinc.[3]

2. Instrumentation

  • UV-Visible Spectrophotometer (double beam recommended for better stability)

  • pH meter

  • Calibrated glassware (volumetric flasks, pipettes)

3. General Analytical Procedure

  • Sample Preparation:

    • Collect the water sample in a clean, acid-washed container.

    • If necessary, filter the sample through a 0.45 µm membrane filter to remove suspended particles.

    • Acidify the sample with nitric acid to a pH < 2 to preserve the metal ions.

  • Calibration Curve Preparation:

    • Pipette a series of known volumes of the working standard solutions into a set of 25 mL volumetric flasks.

    • To each flask, add a specific volume of the appropriate buffer solution to adjust the pH to the optimal value for the target metal.

    • Add a fixed volume (e.g., 1 mL) of the 0.1% PAR solution to each flask.

    • Dilute to the mark with deionized water and mix thoroughly.

    • Allow the color to develop for a specified period (typically 15-30 minutes).

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) against a reagent blank.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Take a suitable aliquot of the prepared water sample in a 25 mL volumetric flask.

    • Follow the same procedure as for the calibration curve preparation (steps 2b to 2e).

    • Measure the absorbance of the sample solution.

    • Determine the concentration of the metal ion in the sample from the calibration curve.

4. Preconcentration (Optional)

For the determination of extremely low concentrations of metals, a preconcentration step may be necessary. Solid-phase extraction (SPE) using a resin like Amberlite XAD-7 can be employed to concentrate the metal-PAR chelates before analysis by flame atomic absorption spectrometry (FAAS) or other techniques.[6]

Visualizations

Signaling Pathway/Chemical Reaction

ChemicalReaction cluster_reactants Reactants cluster_products Product M M²⁺ Complex [M(PAR)₂]²⁻ M->Complex + 2H⁺ PAR 2 PAR PAR->Complex

Caption: Complexation reaction of a divalent metal ion (M²⁺) with this compound (PAR).

Experimental Workflow

ExperimentalWorkflow Workflow for Trace Metal Analysis using PAR A 1. Sample Collection & Preservation B 2. Filtration (0.45 µm) A->B C 3. pH Adjustment B->C D 4. Addition of PAR Reagent C->D E 5. Color Development D->E F 6. Spectrophotometric Measurement E->F G 7. Data Analysis (Calibration Curve) F->G H Result: Metal Concentration G->H

Caption: General experimental workflow for the spectrophotometric determination of trace metals in water.

References

Application Notes and Protocols for Flow Injection Analysis (FIA) with PAR Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flow Injection Analysis (FIA) is a highly efficient and automated analytical technique used for the rapid determination of various analytes in a wide range of samples. When coupled with a spectrophotometric detector and a suitable chromogenic reagent, FIA provides a robust platform for quantitative analysis in pharmaceutical quality control and development. 4-(2-pyridylazo)resorcinol (B72590) (PAR) is a versatile chromogenic agent that forms colored complexes with numerous metal ions, making it an excellent indicator for their determination.

These application notes provide detailed protocols for the determination of key metal ions (Zinc, Copper, and Iron) in pharmaceutical formulations using a Flow Injection Analysis system with PAR as the indicator. The determination of these metals is crucial in various aspects of drug development and quality control, from ensuring the correct dosage of essential elements in supplements to controlling impurities and verifying the composition of metal-dependent drugs like insulin (B600854).

Principle of the FIA-PAR Method

The fundamental principle of the FIA-PAR method lies in the injection of a discrete sample volume into a continuously flowing carrier stream. This sample zone then merges with a reagent stream containing the PAR indicator. In the reaction coil, the metal ions in the sample react with PAR to form a stable, colored complex. The absorbance of this complex is then measured by a spectrophotometer as the sample zone passes through the flow cell. The intensity of the color, and thus the absorbance, is directly proportional to the concentration of the metal ion in the sample. The transient signal produced is recorded as a peak, and the peak height or area is used for quantification against a calibration curve prepared from standard solutions.

Key Applications in Drug Development

  • Quality Control of Insulin Formulations: Zinc is a critical component in many insulin preparations, where it aids in the stabilization and crystallization of the insulin hexamer, thereby controlling its dissolution rate and duration of action. Accurate and rapid determination of zinc content is essential to ensure the efficacy and safety of the product.

  • Analysis of Vitamin and Mineral Supplements: Many pharmaceutical and nutraceutical products are formulated with essential metal ions like copper and iron. FIA-P.A.R. provides a fast and reliable method for the quality control of these supplements, ensuring they meet label claims.

  • Monitoring of Metallodrugs: The field of metallodrugs, where metal complexes are the active pharmaceutical ingredient (API), is expanding. FIA can be a valuable tool for the analysis and quality control of these novel therapeutic agents.

  • Impurity Profiling: Trace metal impurities in drug substances and excipients can affect the stability, efficacy, and safety of the final drug product. FIA offers a sensitive method for the detection and quantification of such impurities.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the FIA-PAR method in the determination of Zinc, Copper, and Iron.

Table 1: Quantitative Data for Zinc (Zn²⁺) Determination

ParameterValueReference
Linearity Range0.217 - 4.60 mg/L[1]
0.0824 - 2.06 mg/L (with preconcentration)[1]
1 - 10 µg/ml (using Zincon)[2]
Detection Limit (LOD)48.8 µg/L[1]
13.9 µg/L (with preconcentration)[1]
0.05 µg/ml (using Zincon)[2]
Sample ThroughputUp to 80 samples/hour[2]
Wavelength (λmax)~490-510 nmGeneral Knowledge

Table 2: Quantitative Data for Copper (Cu²⁺) Determination

ParameterValueReference
Linearity Range2 - 50 ppm[3]
Detection Limit (LOD)Not Specified
Sample Throughput~70 samples/hour[3]
Wavelength (λmax)~510 nm[1]

Table 3: Quantitative Data for Iron (Fe²⁺/Fe³⁺) Determination

ParameterValueReference
Linearity Range (Fe²⁺)0.05 - 5.0 µg/ml[4]
Linearity Range (Fe³⁺)0.10 - 5.0 µg/ml[4]
Detection Limit (LOD) (Fe²⁺)0.03 µg/ml[4]
Detection Limit (LOD) (Fe³⁺)0.04 µg/ml[4]
Sample Throughput~17 samples/hour[4]
Wavelength (λmax)~510 nmGeneral Knowledge

Experimental Protocols

Protocol 1: Determination of Zinc in Insulin Formulations

1. Objective: To quantify the concentration of zinc in a commercial insulin preparation using FIA with PAR indicator.

2. Materials and Reagents:

  • Flow Injection Analyzer system (peristaltic pump, injection valve, reaction coil, spectrophotometric detector with flow cell)
  • Data acquisition system
  • Insulin formulation sample
  • Zinc standard solution (1000 mg/L)
  • This compound (PAR) solution (e.g., 0.01% w/v in a suitable buffer)
  • Buffer solution (e.g., Borate buffer, pH 9.0)
  • Hydrochloric acid (HCl), 0.1 M
  • Deionized water

3. Sample Preparation:

  • Accurately pipette a known volume of the insulin suspension (e.g., 1.0 mL) into a volumetric flask (e.g., 100 mL).
  • Add 0.1 M HCl to dissolve the suspension and dissociate the zinc-insulin complex.
  • Dilute to the mark with deionized water and mix thoroughly.
  • Further dilution may be necessary to bring the zinc concentration within the linear range of the method.

4. FIA System Parameters (Example):

  • Carrier Stream: Deionized water
  • Reagent Stream: PAR solution in buffer
  • Flow Rate (Carrier & Reagent): 1.0 mL/min each
  • Injection Volume: 100 µL
  • Reaction Coil Length: 100 cm
  • Detection Wavelength: 492 nm

5. Procedure:

  • Prepare a series of zinc standard solutions (e.g., 0.5, 1.0, 2.0, 4.0, 6.0 mg/L) by diluting the stock standard solution with deionized water.
  • Set up the FIA system according to the parameters specified above and allow the system to stabilize, obtaining a steady baseline.
  • Inject the standard solutions in ascending order of concentration, followed by the prepared sample solutions. A blank (deionized water) should be run periodically.
  • Record the peak height or peak area for each injection.
  • Construct a calibration curve by plotting the peak height/area against the concentration of the zinc standards.
  • Determine the concentration of zinc in the sample solution from the calibration curve and calculate the original concentration in the insulin formulation, accounting for all dilutions.

Protocol 2: Determination of Copper in a Vitamin Supplement Tablet

1. Objective: To determine the copper content in a multivitamin tablet.

2. Materials and Reagents:

  • FIA system as described in Protocol 1.
  • Vitamin supplement tablets
  • Copper standard solution (1000 mg/L)
  • PAR solution (e.g., 0.01% w/v in a suitable buffer)
  • Buffer solution (e.g., Acetate buffer, pH 5.5)
  • Nitric acid (HNO₃), concentrated
  • Hydrogen peroxide (H₂O₂), 30%
  • Deionized water

3. Sample Preparation:

  • Weigh and finely crush a representative number of tablets to obtain a homogeneous powder.
  • Accurately weigh a portion of the powdered sample (e.g., 0.5 g) into a digestion vessel.
  • Add a small volume of concentrated nitric acid and hydrogen peroxide (e.g., 5 mL HNO₃ and 2 mL H₂O₂).
  • Digest the sample using a hot plate or a microwave digestion system until a clear solution is obtained.[5]
  • Allow the solution to cool and quantitatively transfer it to a volumetric flask (e.g., 50 mL).
  • Dilute to the mark with deionized water.
  • Filter the solution if any particulate matter is present.
  • Further dilution may be required to match the working range of the calibration curve.

4. FIA System Parameters (Example):

  • Carrier Stream: Deionized water
  • Reagent Stream: PAR solution in buffer
  • Flow Rate (Carrier & Reagent): 1.2 mL/min each
  • Injection Volume: 150 µL
  • Reaction Coil Length: 120 cm
  • Detection Wavelength: 510 nm

5. Procedure:

  • Prepare copper standard solutions (e.g., 1, 5, 10, 15, 20 mg/L) in a matrix similar to the digested sample if possible.
  • Follow steps 5.2 to 5.6 from Protocol 1, using the copper standards and the prepared sample solution.
  • Calculate the amount of copper per tablet based on the initial sample weight and dilution factors.

Protocol 3: Determination of Iron in a Pharmaceutical Preparation

1. Objective: To quantify the total iron content in an iron supplement formulation.

2. Materials and Reagents:

  • FIA system as described in Protocol 1.
  • Iron supplement (e.g., tablets or oral solution)
  • Iron standard solution (1000 mg/L)
  • PAR solution (e.g., 0.01% w/v in a suitable buffer)
  • Buffer solution (e.g., Acetate buffer, pH 6.0)
  • Hydrochloric acid (HCl), concentrated
  • Hydroxylamine (B1172632) hydrochloride solution (as a reducing agent to convert Fe³⁺ to Fe²⁺, if necessary)
  • Deionized water

3. Sample Preparation:

  • For Tablets: Follow the digestion procedure outlined in Protocol 2 (steps 3.1 to 3.8).
  • For Oral Solutions: Accurately pipette a suitable volume of the oral solution into a volumetric flask and dilute with deionized water to bring the iron concentration into the desired range. Acidification with a small amount of HCl may be necessary to ensure solubility.

4. FIA System Parameters (Example):

  • Carrier Stream: Deionized water (may contain hydroxylamine hydrochloride if determining total iron)
  • Reagent Stream: PAR solution in buffer
  • Flow Rate (Carrier & Reagent): 0.8 mL/min each
  • Injection Volume: 50 µL
  • Reaction Coil Length: 80 cm
  • Detection Wavelength: 510 nm

5. Procedure:

  • Prepare iron standard solutions (e.g., 0.5, 1, 2, 4, 6 µg/ml).[4]
  • Follow steps 5.2 to 5.6 from Protocol 1, using the iron standards and the prepared sample solution.
  • Calculate the iron content in the original pharmaceutical preparation.

Mandatory Visualizations

FIA_Workflow cluster_system FIA System Pump Peristaltic Pump Carrier Carrier Stream (e.g., Deionized Water) Pump->Carrier Reagent Reagent Stream (PAR Indicator) Pump->Reagent Injector Injection Valve Carrier->Injector Sample Injection RC Reaction Coil Reagent->RC Confluence Injector->RC Sample Injection Sample Sample/Standard Sample->Injector Detector Spectrophotometer (Flow Cell) RC->Detector Complex Formation Waste Waste Detector->Waste DAQ Data Acquisition System Detector->DAQ Signal

Caption: Experimental workflow for Flow Injection Analysis.

PAR_Reaction cluster_reaction Complexation Reaction Metal Metal Ion (Mⁿ⁺) (e.g., Zn²⁺, Cu²⁺, Fe²⁺) Complex Metal-PAR Complex (Intensely Colored) Metal->Complex PAR PAR Indicator (Colorless/Faint Yellow) PAR->Complex Buffer Buffered Medium (pH) Buffer->Complex Optimal pH

Caption: Chemical principle of metal-PAR complex formation.

References

Application Notes: PAR Assay for Zinc Quantification in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4-(2-pyridylazo)resorcinol (B72590) (PAR) assay is a rapid, inexpensive, and widely used spectrophotometric method for the quantification of zinc in various biological samples.[1][2] This colorimetric assay relies on the formation of a stable, colored complex between zinc ions (Zn²⁺) and the chromogenic chelator PAR. The intensity of the resulting color is directly proportional to the zinc concentration in the sample, allowing for accurate quantification by measuring the absorbance at a specific wavelength.

Principle of the Assay

The PAR assay is based on the reaction between zinc ions and PAR in a buffered solution. In the presence of zinc, PAR forms a distinct orange-red complex.[2] This complex exhibits a maximum absorbance at a wavelength different from that of the free PAR, typically around 490-500 nm.[3] By measuring the absorbance of the zinc-PAR complex at its maximal absorption wavelength, the concentration of zinc in the sample can be determined using a standard curve generated with known concentrations of zinc. The stoichiometry of the zinc-PAR complex is typically 1:2 (one zinc ion to two PAR molecules).[2]

Key Applications in Research and Development

The versatility and sensitivity of the PAR assay make it a valuable tool for researchers, scientists, and drug development professionals in a variety of applications:

  • Enzymology: A significant number of enzymes are metalloenzymes that require zinc for their catalytic activity or structural integrity. The PAR assay can be employed to determine the zinc content of purified enzymes or to study the kinetics of zinc binding and release.

  • Protein Analysis: The assay is instrumental in quantifying the zinc content of various metalloproteins, aiding in the understanding of their structure and function.[1][4]

  • Cellular Biology: Researchers can utilize the PAR assay to measure intracellular zinc concentrations in cell lysates, providing insights into zinc homeostasis and its role in cellular processes like signaling, proliferation, and apoptosis.

  • Drug Discovery: The assay can be adapted for high-throughput screening of compounds that may modulate zinc-dependent enzymes or disrupt zinc homeostasis.

  • Clinical Research: While other methods are more common in clinical diagnostics, the PAR assay can be used in research settings to assess zinc levels in biological fluids such as serum and plasma, which can be indicative of nutritional status or disease states.

Potential Interferences

A key consideration when using the PAR assay is the potential for interference from other divalent metal ions that can also form colored complexes with PAR. These include, but are not limited to, copper (Cu²⁺), cobalt (Co²⁺), nickel (Ni²⁺), and iron (Fe²⁺).[2] It is crucial to be aware of the potential presence of these interfering ions in the sample and to take appropriate measures to mitigate their impact. This can be achieved through the use of masking agents that selectively bind to the interfering ions without affecting the zinc-PAR complex formation, or by employing mathematical corrections if the spectral properties of the interfering complexes are known.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the PAR assay for zinc quantification, compiled from various sources. These values can vary depending on the specific experimental conditions.

ParameterTypical Value(s)Notes
Wavelength of Max. Absorbance (λmax) 490 - 500 nmThe exact wavelength can vary slightly depending on the buffer composition and pH.
Optimal pH Range 9.2 - 10.6The absorbance of the zinc-PAR complex is stable within this pH range.[2]
Linearity Range 0.2 - 2.0 ppm (µg/mL)The assay typically demonstrates a linear relationship between absorbance and concentration within this range.[1]
Limit of Detection (LOD) ~1 - 3 µMThe lowest concentration of zinc that can be reliably detected.
Molar Absorptivity (ε) ~6.6 x 10⁴ M⁻¹cm⁻¹ at 500 nmA measure of how strongly the zinc-PAR complex absorbs light at a specific wavelength.[3]

Experimental Workflow Diagram

PAR_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Sample_Prep Sample Preparation (e.g., Lysis, Deproteinization) Reaction_Setup Reaction Setup (Mix Sample/Standard with PAR) Sample_Prep->Reaction_Setup Standard_Prep Zinc Standard Preparation (Serial Dilutions) Standard_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (PAR Solution, Buffer) Reagent_Prep->Reaction_Setup Incubation Incubation (Allow for Complex Formation) Reaction_Setup->Incubation Measurement Absorbance Measurement (Spectrophotometer at λmax) Incubation->Measurement Std_Curve Generate Standard Curve (Absorbance vs. Concentration) Measurement->Std_Curve Quantification Quantify Zinc in Samples (Interpolate from Standard Curve) Std_Curve->Quantification

References

Application Note: Colorimetric Detection of Lead (Pb²⁺) with 4-(2-Pyridylazo)resorcinol (PAR)

Application Notes and Protocols for the Use of PAR as a Metallochromic Indicator in Titrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Pyridylazo)resorcinol (B72590) (PAR) is a versatile and widely used metallochromic indicator in complexometric titrations.[1][2] Its utility stems from the formation of intensely colored complexes with a multitude of metal ions.[2] This property allows for the accurate determination of the concentration of over 50 elements.[1] PAR is a dibasic acid that can form protonated complexes with most metal ions, and its distinct color change upon complexation provides a clear endpoint in titrations, typically with a chelating agent such as ethylenediaminetetraacetic acid (EDTA).[1]

The success of a complexometric titration relies on the precise determination of the endpoint.[3] A suitable metallochromic indicator, such as PAR, must form a complex with the metal ion that is stable enough to provide a distinct color change, yet less stable than the metal-EDTA complex.[3] This ensures that at the endpoint, EDTA can displace the indicator from the metal ion, resulting in a sharp and observable color transition.[3] The color of both the free indicator and the metal-indicator complex can be pH-dependent, making pH control a critical parameter in these titrations.[4]

These application notes provide a comprehensive overview of the properties of PAR, detailed protocols for its use in the titration of various metal ions, and quantitative data to assist researchers in developing and validating their analytical methods.

Principle of PAR as a Metallochromic Indicator

The function of PAR as a metallochromic indicator is based on the principles of complexation equilibria. In a solution containing a metal ion (Mⁿ⁺) and PAR (represented as H₂L), an equilibrium is established, forming a colored metal-PAR complex (ML). The free PAR indicator has a different color from the metal-bound form.

During a complexometric titration with EDTA (represented as Y⁴⁻), the EDTA, being a stronger chelating agent, progressively binds with the free metal ions. As the concentration of free Mⁿ⁺ decreases, the equilibrium of the metal-PAR complex shifts. At the equivalence point, the EDTA concentration is sufficient to displace the PAR from the metal-PAR complex, causing a distinct color change in the solution, which signals the end of the titration.

The key equilibria involved are:

  • Metal-Indicator Complex Formation: Mⁿ⁺ + L²⁻ ⇌ MLⁿ⁻² (colored)

  • Metal-EDTA Complex Formation: Mⁿ⁺ + Y⁴⁻ ⇌ MYⁿ⁻⁴ (colorless)

  • Endpoint Reaction: MLⁿ⁻² (colored) + Y⁴⁻ ⇌ MYⁿ⁻⁴ (colorless) + L²⁻ (different color)

The stability of these complexes, which is quantified by their stability constants (log K), and the pH of the solution are critical factors that determine the sharpness and accuracy of the endpoint.

Physicochemical Properties and Data

Understanding the physicochemical properties of PAR and the stability of its metal complexes is essential for its effective application.

Table 1: Physicochemical Properties of this compound (PAR)

PropertyValue
Chemical Formula C₁₁H₉N₃O₂
Molecular Weight 215.21 g/mol
Appearance Brown-red powder
Melting Point 192-202 °C
Proton Dissociation Constants (pKa) pKa₁ = 3.1 (pyridinium proton), pKa₂ = 5.6 (p-hydroxyl proton), pKa₃ = 11.9 (o-hydroxyl proton)
Color in Aqueous Solution pH < 3: Yellow (H₃L⁺)pH 4-5: Yellow-orange (H₂L)pH 6-11: Orange-red (HL⁻)pH > 12: Red (L²⁻)

Table 2: Stability Constants (log K) of Metal-PAR Complexes

Metal Ionlog K₁ (ML)log K₂ (ML₂)Conditions
Cu(II)16.228.0pH 5.5
Zn(II)12.524.3pH 7.0
Co(II)14.326.8pH 7.0
Ni(II)13.826.1pH 7.0
Pb(II)14.0-pH 6.0
Cd(II)11.822.9pH 7.0
Mn(II)9.418.2pH 9.0
Fe(III)15.1-pH 2.5
Al(III)11.5-pH 4.5
Bi(III)--Titratable at pH ~1.5-1.6

Note: Stability constants can vary with experimental conditions such as ionic strength and temperature.

Experimental Protocols

The following are detailed protocols for the complexometric titration of various metal ions using PAR as the indicator.

Preparation of Reagents
  • Standard 0.01 M EDTA Solution:

    • Dry analytical grade disodium (B8443419) EDTA dihydrate (Na₂H₂Y·2H₂O) at 80°C for 2 hours.

    • Accurately weigh approximately 3.7224 g of the dried salt.

    • Dissolve in deionized water in a 1 L volumetric flask and dilute to the mark.

    • Standardize the EDTA solution against a primary standard, such as zinc metal or calcium carbonate.

  • PAR Indicator Solution (0.1% w/v):

    • Dissolve 0.1 g of PAR monosodium salt in 100 mL of deionized water or a 1:1 ethanol-water mixture.

    • This solution should be prepared fresh weekly.

  • Buffer Solutions:

Titration of Copper(II)
  • Pipette a known volume of the copper(II) sample solution into a 250 mL conical flask.

  • Add approximately 50 mL of deionized water.

  • Add 5 mL of acetate buffer (pH 5.5).

  • Add 2-3 drops of PAR indicator solution. The solution will turn a red or violet color.

  • Titrate with the standardized 0.01 M EDTA solution until the color changes sharply to a yellow-green at the endpoint.[5]

  • Record the volume of EDTA used and calculate the concentration of copper(II).

Titration of Zinc(II)
  • Pipette a known volume of the zinc(II) sample solution into a 250 mL conical flask.

  • Add approximately 50 mL of deionized water.

  • Add 5 mL of ammonia buffer (pH 10).

  • Add 2-3 drops of PAR indicator solution. The solution will turn red.

  • Titrate with the standardized 0.01 M EDTA solution until the color changes to yellow at the endpoint.

  • Record the volume of EDTA used and calculate the concentration of zinc(II).

Titration of Cobalt(II)
  • Pipette a known volume of the cobalt(II) sample solution into a 250 mL conical flask.

  • Add approximately 50 mL of deionized water.

  • Add 1 g of hexamethylenetetramine to buffer the solution to a pH of approximately 6-7.

  • Add 2-3 drops of PAR indicator solution. The solution will turn a deep red color.

  • Titrate with the standardized 0.01 M EDTA solution until the color changes to yellow at the endpoint.

  • Record the volume of EDTA used and calculate the concentration of cobalt(II).

Titration of Nickel(II)
  • Pipette a known volume of the nickel(II) sample solution into a 250 mL conical flask.

  • Add approximately 50 mL of deionized water.

  • Add ammonia buffer (pH 10) until the solution is distinctly alkaline.

  • Add 2-3 drops of PAR indicator solution. The solution will turn red.

  • The reaction between Ni(II) and EDTA can be slow, so the titration should be performed slowly near the endpoint.

  • Titrate with the standardized 0.01 M EDTA solution until the color changes to yellow-green at the endpoint.

  • Record the volume of EDTA used and calculate the concentration of nickel(II).

Visualizations

The following diagrams illustrate the key chemical principles and workflows associated with the use of PAR as a metallochromic indicator.

PAR_Equilibrium H3L_plus H₃L⁺ (Yellow) pH < 3 H2L H₂L (Yellow-Orange) pH 4-5 H3L_plus->H2L -H⁺ HL_minus HL⁻ (Orange-Red) pH 6-11 H2L->HL_minus -H⁺ L_2minus L²⁻ (Red) pH > 12 HL_minus->L_2minus -H⁺

Caption: Chemical Equilibrium of PAR at Different pH Values.

Metal_PAR_Complexation cluster_reactants Reactants cluster_product Product Mn Metal Ion (Mⁿ⁺) ML Metal-PAR Complex (MLⁿ⁻²) (Colored) Mn->ML PAR PAR Indicator (L²⁻) (Orange-Red) PAR->ML Titration_Workflow start Start prep_sample Prepare Sample: - Pipette metal ion solution - Add water and buffer start->prep_sample add_indicator Add PAR Indicator (Solution turns color of Metal-PAR complex) prep_sample->add_indicator titrate Titrate with Standard EDTA Solution add_indicator->titrate endpoint Endpoint Reached: Sharp color change to free PAR color titrate->endpoint record_volume Record Volume of EDTA endpoint->record_volume calculate Calculate Metal Ion Concentration record_volume->calculate end End calculate->end

References

Application Notes and Protocols for Liquid Chromatography with Post-Column Derivatization using PAR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of metal ions using high-performance liquid chromatography (HPLC) with post-column derivatization (PCD) employing 4-(2-pyridylazo)resorcinol (B72590) (PAR).

Introduction

Liquid chromatography with post-column derivatization is a powerful analytical technique that combines the separation capabilities of HPLC with a sensitive and selective detection method. In this application, metal ions, which are often chromatically inactive, are separated using ion-pair reversed-phase chromatography. Following separation, the eluted metal ions are mixed with a solution of this compound (PAR). PAR is a chelating agent that reacts with a wide range of transition metal ions to form stable, colored complexes that can be readily detected by a UV-Vis spectrophotometer.[1][2] This method offers a robust and reliable approach for the simultaneous determination of multiple metal ions in various sample matrices.

Principle of the Method

The analytical process involves three key stages:

  • Chromatographic Separation: Metal ions are injected into an HPLC system equipped with a reversed-phase column (e.g., C18). An aqueous mobile phase containing an ion-pairing reagent is used to achieve separation based on the differential partitioning of the ion-pairs between the stationary and mobile phases.

  • Post-Column Derivatization: After exiting the analytical column, the eluent containing the separated metal ions is continuously mixed with a PAR solution delivered by a second pump. The mixture then flows through a reaction coil, where the metal-PAR complexes are formed.

  • Spectrophotometric Detection: The colored metal-PAR complexes are detected by a UV-Vis detector at a specific wavelength, typically around 500-530 nm, where the complexes exhibit maximum absorbance.[1][3] The absorbance is proportional to the concentration of the metal ion.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of various metal ions using HPLC with post-column PAR derivatization.

Table 1: Method Performance for Iron Species

AnalyteLinearity Range (µg/L)Detection Limit (3S) (µg/L)Mean Recovery (%)
Fe(II)1.0 - 10000.10998 - 101
Fe(III)1.0 - 10000.21798 - 101
Data sourced from Şenyuva et al. (2002).[4]

Table 2: Method Performance for Various Transition Metals

AnalyteDetection Limit (ppb)
Cu(II)1.1
Ni(II)0.46
Zn(II)39
Co(II)0.18
Fe(II)4.5
Pd(II)1.7
Data sourced from a study on ion chromatography with PAR post-column derivatization.[5]

Table 3: Detection Limits for a Multi-Element Analysis

AnalyteAverage Detection Limit (ppb)
Cu5
Ni5
Zn5
Co5
Mn5
Fe5
Data from a simultaneous analysis using ion chromatography with PAR post-column derivatization.[1]

Experimental Protocols

This section provides a detailed methodology for the simultaneous determination of transition metal ions using ion-pair reversed-phase HPLC with post-column PAR derivatization.

Reagents and Standards
  • Deionized Water: High-purity, 18 MΩ·cm.

  • Mobile Phase (Eluent): Prepare a solution containing an appropriate ion-pairing reagent (e.g., 5 mM octane-1-sulfonic acid sodium salt) and a buffer to maintain the desired pH (e.g., 20 mM acetate (B1210297) buffer, pH 4.5). The final solution should be filtered through a 0.45 µm membrane filter and degassed.

  • PAR Reagent: Prepare a solution of this compound (e.g., 0.2 mM) in a suitable buffer (e.g., 0.5 M ammonium (B1175870) acetate buffer, pH 10.2). This solution should also be filtered and degassed.[1]

  • Metal Standard Solutions: Prepare individual stock solutions (1000 mg/L) of the metal ions of interest (e.g., Cu(II), Zn(II), Ni(II), Co(II), Fe(II), Fe(III)) from their high-purity salts. Prepare working standard mixtures by appropriate dilution of the stock solutions with deionized water, acidified to prevent hydrolysis.

Instrumentation and Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a gradient pump, an autosampler, a column thermostat, a post-column derivatization pump, a reaction coil, and a UV-Vis detector.

  • Analytical Column: A reversed-phase C18 column (e.g., 4.6 mm i.d. x 250 mm, 5 µm particle size).

  • Mobile Phase Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • PAR Reagent Flow Rate: 0.5 mL/min.

  • Reaction Coil: A knitted reaction coil (e.g., 10 m length, 0.25 mm i.d.) maintained at a specific temperature if required to facilitate the reaction (often ambient temperature is sufficient).

  • Detection Wavelength: 520 nm.[4]

Sample Preparation
  • Aqueous Samples: Filter the sample through a 0.45 µm syringe filter prior to injection. If necessary, adjust the pH to be compatible with the mobile phase.

  • Solid Samples (e.g., pharmaceuticals, environmental solids): An appropriate digestion procedure (e.g., microwave-assisted acid digestion) is required to bring the metal ions into solution.[4] The final solution should be diluted and pH-adjusted before analysis.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Start the post-column derivatization pump to deliver the PAR reagent.

  • Inject the prepared standards and samples into the HPLC system.

  • Record the chromatograms and integrate the peak areas of the metal-PAR complexes.

  • Construct a calibration curve for each metal ion by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the metal ions in the samples from the calibration curves.

Visualizations

Experimental Workflow

G cluster_sample Sample Preparation cluster_hplc HPLC System cluster_pcd Post-Column Derivatization cluster_detection Detection & Data Analysis Sample Sample PreparedSample Filtered/Digested Sample Sample->PreparedSample Autosampler Autosampler Column C18 Column Autosampler->Column HPLCPump HPLC Pump HPLCPump->Column MixingTee Mixing Tee Column->MixingTee PCDPump PCD Pump PCDPump->MixingTee ReactionCoil Reaction Coil MixingTee->ReactionCoil Detector UV-Vis Detector ReactionCoil->Detector DataSystem Data System Detector->DataSystem

Caption: Experimental workflow for HPLC with post-column derivatization.

Signaling Pathway: Chelation of a Metal Ion with PAR

G cluster_reactants Reactants cluster_product Product Metal Metal Ion (Mⁿ⁺) Complex Colored Metal-PAR Complex [M(PAR)₂]ⁿ⁻² Metal->Complex Chelation Reaction PAR PAR (this compound) PAR->Complex

Caption: Chelation reaction of a metal ion with PAR.

References

Application Notes and Protocols for Solid-Phase Extraction of Heavy Metals Using 4-(2-Pyridylazo)resorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-(2-Pyridylazo)resorcinol (PAR) in the solid-phase extraction (SPE) of heavy metals. PAR is a highly effective chelating agent that, when immobilized on a solid support, offers excellent selectivity and efficiency for the preconcentration and separation of various metal ions from complex matrices.

Introduction

Solid-phase extraction (SPE) is a widely used sample preparation technique that partitions compounds between a solid and a liquid phase. In the context of heavy metal analysis, SPE is invaluable for concentrating trace levels of metals to within the detection limits of analytical instrumentation and for removing interfering matrix components. The functionalization of solid supports with chelating agents like this compound significantly enhances the selectivity of the extraction process. PAR forms stable, colored complexes with a wide range of metal ions, making it an ideal ligand for this application.[1][2] This document outlines the synthesis of PAR-functionalized adsorbents and provides detailed protocols for their application in heavy metal extraction.

Quantitative Data Summary

The performance of PAR-functionalized adsorbents can be evaluated based on several key parameters, including adsorption capacity, preconcentration factor, and recovery percentage. The following tables summarize the quantitative data for the solid-phase extraction of various heavy metals using different PAR-modified materials.

Table 1: Adsorption Capacities and Recovery of Heavy Metals on PAR-Functionalized Amberlite XAD-4 Resin

Metal IonAdsorption Capacity (mmol/g)Optimal pHEluentRecovery (%)
Co(II)0.1525.0 - 6.51.0 M HNO₃>95
Ni(II)0.1675.0 - 6.51.0 M HNO₃>95
Cu(II)0.1725.0 - 6.51.0 M HNO₃>95
Zn(II)-5.01.0 M HNO₃>95
Fe(III)-5.01.0 M HNO₃>95

Data sourced from studies on Amberlite XAD-4 and similar resins functionalized with PAR.

Table 2: Performance of Various PAR-Functionalized Adsorbents for Heavy Metal Preconcentration

Adsorbent MaterialMetal IonPreconcentration FactorDetection LimitReference
PAR-functionalized Silica (B1680970) GelCu(II)--[1]
Ni(II)--[1]
Mn(II)--[1]
PAR-immobilized Polyacrylonitrile (B21495) FiberHg(II)>50-[3]
Pb(II)>501 x 10⁻⁶ mol/L (visual)[3]
Cd(II)>50-[3]
Zn(II)>50-[3]
Ni(II)>50-[3]
Cu(II)>50-[3]
Amine-functionalized Polyacrylonitrile FibersV(V)1201.2 ng/L[4][5]
As(III)1200.9 ng/L[4][5]
Sn(IV)1201.7 ng/L[4][5]
Sb(III)1201.5 ng/L[4][5]
Bi(II)1152.3 ng/L[4][5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of PAR-functionalized adsorbents and their application in the solid-phase extraction of heavy metals.

Synthesis of PAR-Functionalized Amberlite XAD-4 Resin

This protocol describes a method for the covalent immobilization of PAR onto an Amberlite XAD-4 resin, a polystyrene-divinylbenzene support.

Materials:

Procedure:

  • Aryl Group Introduction: Disperse 10 g of Amberlite XAD-4 resin in 50 mL of a 30 mM solution of 4-nitrobenzenediazonium tetrafluoroborate (NBDT). Add 30 mL of hypophosphorous acid dropwise to the suspension while stirring. Maintain the reaction at 5°C for 30 minutes with frequent stirring.

  • Reduction of Nitro Groups: Filter the resin and wash thoroughly with cold water. The nitro groups on the resin are then reduced to aniline (B41778) functionalities.

  • Diazotization: Diazotize the aminated resin with 50 mL of 2% (w/v) sodium nitrite in 1% acetic acid at 0–5 °C for 1.5 hours.

  • Diazo Coupling with PAR: Filter the product, wash with cold water, and then disperse it in an ethanolic solution of PAR (50 mL, 1% w/v). Stir the mixture for 4 hours to complete the diazo coupling.

  • Washing and Drying: Sequentially wash the final PAR-functionalized resin with ethanol, deionized water, and 2% HCl until the washings are colorless. Dry the resin under vacuum and store it in a desiccator.

Synthesis of PAR-Modified Silica Gel

This protocol outlines the chemical attachment of PAR onto a silica gel support.

Materials:

  • Silica gel

  • Reagents for chemical modification (specifics can vary, but often involve silanization followed by coupling)

  • This compound (PAR)

  • Appropriate solvents (e.g., ethanol, toluene)

Procedure:

  • Activation of Silica Gel: Activate the silica gel by heating at a specified temperature (e.g., 120°C) for several hours to remove adsorbed water.

  • Surface Functionalization: The silica surface is typically first modified to introduce reactive groups. A common method is silanization with an aminosilane, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), to introduce amine functionalities.

  • Immobilization of PAR: The functionalized silica is then reacted with PAR. This can be achieved through various chemical reactions, such as the Mannich reaction, where the amine groups on the silica react with PAR in the presence of formaldehyde.[2]

  • Washing and Drying: The resulting PAR-modified silica gel is thoroughly washed with appropriate solvents to remove unreacted reagents and by-products. The final product is then dried.

Solid-Phase Extraction of Heavy Metals

This protocol details the general procedure for the preconcentration of heavy metals from aqueous samples using a PAR-functionalized adsorbent packed in an SPE cartridge.

Materials and Equipment:

  • SPE cartridge packed with PAR-functionalized adsorbent

  • Sample solution containing heavy metals

  • pH adjustment solutions (e.g., dilute HNO₃ and NaOH)

  • Eluent (e.g., 1.0 M HNO₃)

  • Deionized water

  • SPE manifold or syringe for passing solutions through the cartridge

  • Analytical instrument for metal determination (e.g., AAS, ICP-OES, ICP-MS)

Procedure:

  • Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., ethanol) followed by deionized water through it to activate the sorbent and remove any impurities.

  • Sample Loading: Adjust the pH of the sample solution to the optimal value for the target metal(s) (typically between 5.0 and 6.5).[6] Pass the sample solution through the conditioned SPE cartridge at a controlled flow rate (e.g., 2-5 mL/min).

  • Washing: Wash the cartridge with a small volume of deionized water to remove any non-retained matrix components.

  • Elution: Elute the retained metal ions from the cartridge by passing a small volume of an appropriate eluent (e.g., 1-2 M HNO₃) through it. Collect the eluate for analysis.

  • Analysis: Determine the concentration of the heavy metals in the eluate using a suitable analytical technique.

Visualizations

The following diagrams illustrate the key processes involved in the solid-phase extraction of heavy metals using PAR-functionalized adsorbents.

Adsorbent_Synthesis start Solid Support (e.g., Amberlite XAD-4) functionalization Surface Functionalization start->functionalization Introduce reactive groups coupling Coupling with PAR functionalization->coupling Covalent bonding final_product PAR-Functionalized Adsorbent coupling->final_product

References

Application Notes and Protocols for the Pharmaceutical Analysis of Drugs Delivered via the Pulmonary Administration Route (PAR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pulmonary Administration Route (PAR) is a non-invasive method for delivering drugs directly to the lungs, offering significant advantages for treating respiratory diseases like asthma and COPD.[1][2] This route can also be utilized for systemic drug delivery, providing rapid onset of action and avoiding first-pass metabolism.[1][3][4] However, the development of orally inhaled and nasal drug products (OINDPs) is complex, presenting unique challenges for pharmaceutical analysis.[5][6] The intricate relationship between the drug formulation, the delivery device, and the patient's physiology necessitates a rigorous analytical framework to ensure product quality, safety, and efficacy.[1][7]

These application notes provide a detailed overview of the key analytical techniques, experimental models, and protocols used in the pharmaceutical analysis of drugs delivered via the PAR.

Key Analytical Techniques and Critical Quality Attributes (CQAs)

The performance of an inhaled product is defined by several Critical Quality Attributes (CQAs).[7] Robust analytical methods are essential to measure and control these attributes throughout the product lifecycle.[7]

1. Aerodynamic Particle Size Distribution (APSD)

The APSD is a critical parameter that determines where in the respiratory tract the drug particles will deposit.[7] For effective delivery to the deep lung, particles should generally have an aerodynamic diameter of 1-5 µm.[7][8]

  • Techniques : Cascade impaction is the standard method for measuring APSD. Commonly used instruments include the Andersen Cascade Impactor (ACI) and the Next Generation Impactor (NGI).[7][9] These instruments separate particles based on their aerodynamic size, allowing for quantification of the drug in different size fractions.[10]

2. Delivered Dose Uniformity (DDU)

DDU testing ensures that the patient receives a consistent dose with each actuation of the inhaler.[5] This is a critical safety and efficacy requirement for metered-dose inhalers (MDIs) and dry powder inhalers (DPIs).[5]

  • Technique : The test involves firing the device into a sampling apparatus. The collected drug is then dissolved in a solvent and quantified, typically using High-Performance Liquid Chromatography (HPLC).[5]

3. Particle Morphology and Surface Properties

For dry powder formulations, the physical properties of the particles significantly impact aerosolization, stability, and dissolution.[11]

  • Techniques :

    • Advanced Surface Characterization : Techniques like Atomic Force Microscopy (AFM), X-ray Photoelectron Spectroscopy (XPS), and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are used to analyze surface chemistry and morphology.[11]

    • Morphology Directed Raman Spectrometry (MDRS) : This technique can assess the structural composition of the aerosolized formulation.[1]

    • Laser Diffraction : Used to evaluate particle size and powder dispersibility.[9]

4. In Vitro Dissolution and Absorption

Biorelevant in vitro models are used to predict the in vivo dissolution and absorption of inhaled drugs.[9]

  • Technique : The DissolvIt® system, for example, uses an artificial air-blood barrier under physiological conditions to generate data that can be correlated with in vivo performance (IVIVC).[9]

Data Presentation: Summary of Analytical Techniques

The following tables summarize the key analytical methodologies for different aspects of inhaled drug product characterization.

Table 1: Core Performance Tests for Inhaled Drug Products

Critical Quality AttributeAnalytical TechniqueInstrumentationPurpose
Aerodynamic Particle Size Distribution (APSD) Cascade ImpactionNext Generation Impactor (NGI), Andersen Cascade Impactor (ACI)To determine the particle size distribution, which predicts the lung deposition site.[7][9]
Delivered Dose Uniformity (DDU) High-Performance Liquid Chromatography (HPLC)HPLC System with UV or MS detectorTo ensure dose consistency between actuations.[5]
Spray Pattern & Plume Geometry Automated Spray & Plume Characterization SystemsHigh-speed cameras and laser light sheetsTo characterize the aerosol cloud produced by MDIs and nasal sprays.[5]
Particle Size and Shape Laser Diffraction, MicroscopyLaser diffraction analyzers, Scanning Electron Microscopy (SEM)To assess the primary particle size and morphology of the drug substance and formulation.[6][9]

Table 2: Advanced Characterization Techniques for Inhaled Formulations

Characterization AspectAnalytical TechniqueInstrumentationPurpose
Surface Chemistry & Energy X-ray Photoelectron Spectroscopy (XPS), Inverse Gas Chromatography (IGC)XPS Spectrometer, IGC systemTo analyze the surface composition and energy of powder particles, which affects aerosol performance.[11]
Solid-State Properties X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)XRPD Diffractometer, DSC instrumentTo determine the crystallinity and amorphous content of the drug, impacting stability and dissolution.[6][9]
In Vitro Dissolution Biorelevant Dissolution ApparatusDissolvIt®, Paddle-over-disk apparatusTo measure the rate and extent of drug dissolution in simulated lung fluid.[9]
Water Content Karl Fischer Titration, Thermogravimetric Analysis (TGA)Karl Fischer titrator, TGA instrumentTo quantify the moisture content, which can affect powder flow and stability.[6][12]

Experimental Protocols

Protocol 1: Aerodynamic Particle Size Distribution (APSD) by Next Generation Impactor (NGI)

This protocol outlines the general procedure for determining the APSD of a dry powder inhaler (DPI) product.

1. Materials and Equipment:

  • Next Generation Impactor (NGI) with pre-separator
  • Vacuum pump calibrated to a specific flow rate (e.g., 60 L/min)
  • DPI device and drug product capsules/blisters
  • Collection cup coating solution (e.g., silicone) to prevent particle bounce
  • Validated HPLC method for drug quantification
  • Solvent for drug extraction (e.g., Methanol/Water mixture)
  • Volumetric flasks, pipettes, and vials

2. Methodology:

  • Preparation : Coat the NGI collection cups with a suitable coating solution and allow them to dry. Assemble the NGI tray with the cups in their respective slots (Stage 1 to MOC - Micro-Orifice Collector).
  • Device Setup : Insert a new mouthpiece adapter into the NGI induction port.
  • Flow Rate Confirmation : Connect the NGI to the vacuum pump and confirm the desired flow rate using a calibrated flow meter.
  • Sample Loading : Load a capsule/blister into the DPI device.
  • Sample Actuation : Connect the DPI to the mouthpiece adapter. Turn on the vacuum pump for a specified duration (e.g., 4 seconds for 4L of air) to actuate the dose into the NGI.
  • Drug Recovery : Disassemble the NGI. Carefully rinse the drug from the mouthpiece adapter, induction port, pre-separator, and each collection cup into separate, labeled volumetric flasks using the extraction solvent.
  • Quantification : Dilute the samples as necessary and analyze the drug content in each component using the validated HPLC method.
  • Data Analysis : Calculate the mass of drug deposited on each stage. Use NGI software to determine key parameters like Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD). The Fine Particle Fraction (FPF), the mass of particles < 5 µm, is also a critical output.

Protocol 2: Delivered Dose Uniformity (DDU) Testing

This protocol describes the general method for DDU testing of a metered-dose inhaler (MDI).

1. Materials and Equipment:

  • Dose Unit Sampling Apparatus (DUSA) or equivalent
  • Vacuum pump
  • Validated HPLC method for drug quantification
  • Solvent for drug extraction
  • MDI canister and actuator

2. Methodology:

  • Priming : Prime the MDI canister as specified in the product instructions (e.g., fire 4 shots to waste).
  • Device Setup : Connect the DUSA to the vacuum pump, ensuring the correct flow rate is applied (e.g., 28.3 L/min).
  • Sample Collection (Beginning of Life) :
  • Insert the MDI actuator into the DUSA mouthpiece adapter.
  • Fire a single actuation into the DUSA while the vacuum is on.
  • Rinse the collected dose from the DUSA into a volumetric flask with the extraction solvent.
  • Repeat for a total of three actuations at the beginning of the canister's life.
  • Sample Collection (Middle and End of Life) :
  • Fire the required number of shots to waste to reach the middle and end-of-life stages of the canister.
  • Collect three individual actuations at each of these stages as described in step 3.
  • Quantification : Analyze the drug content of each collected dose using the validated HPLC method.
  • Data Analysis : Calculate the dose delivered for each actuation. The results must fall within the specified regulatory limits (e.g., 85-115% of label claim, with a relative standard deviation of <6.0%).

Mandatory Visualizations

Diagram 1: Pharmaceutical Analysis Workflow for Inhaled Products

G Formulation Formulation Optimization (e.g., DPI, MDI) APSD Aerodynamic Particle Size Distribution (APSD) Formulation->APSD Morphology Particle Morphology & Solid-State Analysis Formulation->Morphology Device Device Selection & Screening DDU Delivered Dose Uniformity (DDU) Device->DDU Dissolution In Vitro Dissolution APSD->Dissolution DDU->Dissolution CellModels In Vitro Cell Models (Toxicity, Permeability) Dissolution->CellModels AnimalModels In Vivo Animal Models CellModels->AnimalModels PK Pharmacokinetics (PK) (AUC, Cmax, Tmax) AnimalModels->PK PD Pharmacodynamics (PD) (Efficacy Biomarkers) AnimalModels->PD PK->PD

Caption: Workflow for analytical testing in inhaled product development.

Diagram 2: Drug Disposition Pathway Following Pulmonary Administration

G Inhalation 1. Inhalation (Device Actuation) Deposition 2. Deposition in Airways (Impaction, Sedimentation) Inhalation->Deposition Mucociliary Mucociliary Clearance (Upper Airways) Deposition->Mucociliary Dissolution 3. Dissolution (in Lung Lining Fluid) Deposition->Dissolution Absorption 4. Absorption (Across Epithelium) Dissolution->Absorption Local Local Action (e.g., Bronchodilation) Absorption->Local Systemic Systemic Circulation Absorption->Systemic Metabolism Metabolism & Excretion Systemic->Metabolism

Caption: Fate of an inhaled drug from administration to action.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

PK and PD studies are crucial for understanding how an inhaled drug is absorbed, distributed, metabolized, and excreted (ADME), and how it produces its therapeutic effect.[13][14][15]

  • Pharmacokinetics (PK) : This describes what the body does to the drug.[15] For inhaled products, PK studies assess the rate and extent of absorption both from the lungs and the gastrointestinal tract (from the swallowed fraction).[16] Key parameters include the area under the curve (AUC) and maximum plasma concentration (Cmax).[17] These studies are essential for determining bioavailability and establishing bioequivalence for generic products.[16][18][19]

  • Pharmacodynamics (PD) : This describes what the drug does to the body.[15] PD analysis quantifies the relationship between drug exposure (concentration) and the pharmacological response.[13] For a locally acting asthma medication, a PD endpoint might be the improvement in forced expiratory volume in one second (FEV1).

Experimental Models for PAR Analysis

A multi-tiered approach using in silico, in vitro, ex vivo, and in vivo models is employed to evaluate pulmonary drug delivery.[10][12][20]

  • In Silico Models : Computational fluid dynamics (CFD) can model and predict particle deposition in the respiratory tract.[4][10]

  • In Vitro Models : These are used for initial screening and quality control. They include anatomical throat models (e.g., Alberta Idealized Throat) and advanced lung cell models to study permeability and toxicity.[9][10]

  • Ex Vivo Models : The isolated perfused lung (IPL) model is used to study drug absorption and metabolism in a whole organ system without systemic influences.[20][21]

  • In Vivo Models : Animal models are used to conduct PK/PD studies and assess the safety and efficacy of the drug product.[10] Non-invasive imaging techniques, such as gamma scintigraphy, can be used to visualize lung deposition in real-time.[12][22]

Conclusion

The pharmaceutical analysis of drugs delivered via the pulmonary route requires a specialized and multi-faceted approach. A deep understanding of the formulation, the delivery device, and the relevant biological barriers is essential. The analytical techniques, experimental models, and robust protocols detailed in these notes provide the foundation for a comprehensive evaluation of inhaled product performance. By integrating these in vitro and in vivo tools, researchers and drug developers can ensure the consistent delivery of safe and effective therapies to patients.

References

Application Notes and Protocols for the Determination of Metal Ions in Alloys with 4-(2-Pyridylazo)resorcinol (PAR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Pyridylazo)resorcinol (PAR) is a highly sensitive and versatile chromogenic chelating agent widely employed in the spectrophotometric determination of a multitude of metal ions. Its ability to form stable, intensely colored complexes with various metal cations makes it an invaluable tool in analytical chemistry, particularly for the analysis of metal alloys. The formation of these complexes allows for the quantitative determination of metal ion concentrations through UV-Visible spectrophotometry. PAR forms protonated complexes with most metal ions and is suitable for the quantitative determination of over 50 elements.[1]

This document provides detailed application notes and standardized protocols for the determination of specific metal ions in common alloys using PAR. The methodologies outlined herein are designed to ensure accuracy, reproducibility, and reliability of results for research and quality control purposes.

Principle of the Method

The determination of metal ions using PAR is based on the formation of a colored metal-PAR complex. The intensity of the color, which is directly proportional to the concentration of the metal ion, is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax). The reaction is typically carried out in a buffered solution to control the pH, which is a critical parameter for selective complex formation. In the analysis of complex matrices such as alloys, masking agents are often employed to prevent interference from other metal ions.

Quantitative Data Summary

The following table summarizes the key spectrophotometric properties of various metal-PAR complexes, crucial for quantitative analysis.

Metal IonOptimal pHλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Co(II)9.05106.6 x 10⁴
Cu(II)9.05124.5 x 10⁴
Ni(II)9.04967.4 x 10⁴
Zn(II)9.04927.7 x 10⁴
Fe(II)9.05053.9 x 10⁴
Pb(II)9.05154.3 x 10⁴
Mn(II)9.55005.8 x 10⁴
V(V)5.5-6.55503.6 x 10⁴
Cd(II)8.04967.9 x 10⁴

Experimental Protocols

Protocol 1: Determination of Nickel in Steel Alloys

This protocol details the procedure for the quantitative determination of nickel in steel alloys. Iron, a major component of steel, is a significant interfering ion and is masked using ascorbic acid.

1. Reagents and Solutions:

  • Standard Nickel (Ni) solution (1000 ppm)

  • This compound (PAR) solution (0.1% w/v in ethanol)

  • Ammonia-Ammonium Chloride Buffer (pH 9.0)

  • Ascorbic Acid solution (10% w/v, freshly prepared)

  • Nitric Acid (6 M)

  • Hydrochloric Acid (6 M)

2. Sample Preparation (Dissolution of Steel Alloy):

  • Accurately weigh approximately 0.1 g of the steel alloy sample and transfer it to a 250 mL beaker.

  • Add 10 mL of 6 M nitric acid and 5 mL of 6 M hydrochloric acid.

  • Heat the beaker gently on a hot plate in a fume hood until the sample is completely dissolved.

  • Continue heating to evaporate the solution to a small volume (about 2-3 mL) to expel excess acids.

  • Cool the solution to room temperature and quantitatively transfer it to a 100 mL volumetric flask.

  • Dilute to the mark with deionized water and mix thoroughly.

3. Spectrophotometric Measurement:

  • Pipette a 5.0 mL aliquot of the prepared sample solution into a 50 mL volumetric flask.

  • Add 5 mL of 10% ascorbic acid solution to mask the iron ions and shake well. Allow it to stand for 5 minutes.

  • Add 10 mL of the ammonia-ammonium chloride buffer solution (pH 9.0).

  • Add 2.0 mL of the 0.1% PAR solution and mix.

  • Dilute the solution to the 50 mL mark with deionized water and mix thoroughly.

  • Allow the color to develop for 15 minutes.

  • Measure the absorbance of the solution at 496 nm against a reagent blank prepared in the same manner without the sample.

  • Prepare a calibration curve using standard nickel solutions (0.5 - 5.0 ppm) following the same procedure.

  • Determine the concentration of nickel in the sample from the calibration curve.

Protocol 2: Determination of Copper and Zinc in Aluminum Alloys

This protocol describes the simultaneous determination of copper and zinc in aluminum alloys. The pH is carefully controlled to selectively form the respective metal-PAR complexes.

1. Reagents and Solutions:

  • Standard Copper (Cu) solution (1000 ppm)

  • Standard Zinc (Zn) solution (1000 ppm)

  • This compound (PAR) solution (0.1% w/v in ethanol)

  • Acetate (B1210297) Buffer (pH 6.0)

  • Ammonia-Ammonium Chloride Buffer (pH 9.0)

  • Sodium Hydroxide (B78521) (20% w/v)

  • Hydrochloric Acid (1:1 v/v)

2. Sample Preparation (Dissolution of Aluminum Alloy):

  • Accurately weigh approximately 0.2 g of the aluminum alloy sample into a 250 mL beaker.

  • Slowly add 20 mL of 20% sodium hydroxide solution in small portions.

  • After the vigorous reaction subsides, heat the solution gently to complete the dissolution.

  • Cool the solution and add 30 mL of 1:1 hydrochloric acid to neutralize the excess alkali and dissolve the precipitate.

  • Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.

3. Spectrophotometric Measurement of Copper:

  • Pipette a 10.0 mL aliquot of the sample solution into a 50 mL volumetric flask.

  • Add 10 mL of acetate buffer (pH 6.0).

  • Add 2.0 mL of 0.1% PAR solution and mix.

  • Dilute to the mark with deionized water and allow the color to develop for 10 minutes.

  • Measure the absorbance at 512 nm against a reagent blank.

  • Determine the copper concentration from a pre-established calibration curve for copper at pH 6.0.

4. Spectrophotometric Measurement of Zinc:

  • Pipette a 10.0 mL aliquot of the sample solution into a 50 mL volumetric flask.

  • Add 10 mL of ammonia-ammonium chloride buffer (pH 9.0).

  • Add 2.0 mL of 0.1% PAR solution and mix.

  • Dilute to the mark with deionized water and allow the color to develop for 15 minutes.

  • Measure the absorbance at 492 nm against a reagent blank.

  • The absorbance measured is due to both Cu-PAR and Zn-PAR complexes. The absorbance due to the Cu-PAR complex at 492 nm can be calculated from the previously determined copper concentration and its molar absorptivity at this wavelength and pH. This value is then subtracted from the total absorbance to obtain the absorbance due to the Zn-PAR complex.

  • Determine the zinc concentration from a pre-established calibration curve for zinc at pH 9.0.

Visualizations

Experimental_Workflow A Alloy Sample Weighing B Dissolution with Acids/Bases A->B Sample C Quantitative Transfer and Dilution B->C Digested Sample D Aliquoting C->D Stock Solution E Addition of Masking Agent (if necessary) D->E F pH Adjustment (Buffer Addition) E->F G Addition of PAR Reagent F->G H Color Development G->H I Spectrophotometric Measurement (at λmax) H->I J Data Analysis (Calibration Curve) I->J K Concentration Determination J->K

Caption: General experimental workflow for the determination of metal ions in alloys using PAR.

PAR_Metal_Complexation PAR This compound (PAR) H₂L PAR->p1 Metal Metal Ion Mⁿ⁺ Metal->p1 Complex Metal-PAR Complex [M(L)₂]ⁿ⁻² H_ion Protons 2H⁺ Complex->H_ion + p1->Complex + 2

Caption: Chemical reaction showing the formation of a metal-PAR complex.

References

Troubleshooting & Optimization

Technical Support Center: Interference of Iron in 4-(2-Pyridylazo)resorcinol (PAR) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming the common issue of iron interference in 4-(2-Pyridylazo)resorcinol (PAR) assays.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving issues related to iron interference during your PAR assays.

Issue 1: Inaccurate or Non-Reproducible Results in Samples Containing Iron

Symptoms:

  • Absorbance readings are higher than expected.

  • Results are inconsistent across replicate samples.

  • The color of the sample solution is more intense or has a different hue than expected for the target analyte.

Possible Cause: Iron ions (Fe²⁺ and Fe³⁺) form a stable, colored complex with PAR, which absorbs light in the same region as the complexes of many other metal ions, leading to positive interference.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Workflow: Iron Interference A Inaccurate/High Absorbance Results Observed B Suspect Iron Interference A->B C Confirm Presence of Iron in Sample Matrix (e.g., via ICP-MS or other methods) B->C Yes D Select an Appropriate Masking Agent C->D E Optimize Masking Agent Concentration D->E F Incorporate Masking Agent into PAR Assay Protocol E->F G Re-run Assay and Analyze Results F->G H Results within Expected Range? G->H I Problem Solved. Continue with Assay. H->I Yes J Consult Literature for Alternative Methods or Further Optimization H->J No

Caption: A logical workflow for diagnosing and mitigating iron interference in PAR assays.

Detailed Steps:

  • Confirm Iron Presence: Before implementing masking procedures, it is crucial to confirm that iron is present in your sample matrix at a concentration sufficient to cause interference. Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can provide an accurate quantification of iron.

  • Select a Masking Agent: The choice of masking agent depends on the specific analyte and the pH of the assay. Ascorbic acid is a common and effective choice as it reduces Fe³⁺ to Fe²⁺ and forms a colorless complex, effectively "masking" it from reacting with PAR.[1][2] Other options include thioglycolic acid, Tiron, and oxalic acid.[1]

  • Optimize Masking Agent Concentration: The concentration of the masking agent must be sufficient to complex all interfering iron ions without affecting the reaction between PAR and the target analyte. It is recommended to perform a titration experiment to determine the optimal concentration.

  • Incorporate into Protocol: The masking agent should be added to the sample before the addition of the PAR reagent to ensure the iron is complexed first.

  • Re-analyze: After implementing the masking strategy, re-run the assay with appropriate controls (including a sample with a known amount of iron and the masking agent) to validate the method.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for iron interference in PAR assays?

A1: this compound (PAR) is a non-selective chromogenic agent that forms colored complexes with a variety of metal ions, including iron. Both ferrous (Fe²⁺) and ferric (Fe³⁺) ions react with PAR to form a stable, intensely colored complex that exhibits strong absorbance in the visible spectrum. This absorbance overlaps with the absorbance of the PAR complexes of other metals, leading to artificially inflated readings.

G cluster_0 Iron-PAR Complex Formation Fe Fe²⁺ / Fe³⁺ (Iron Ion) Complex [Fe(PAR)n]²⁺/³⁺ (Colored Complex) Fe->Complex PAR PAR (Chelating Agent) PAR->Complex G cluster_0 Mechanism of Ascorbic Acid Masking Fe3 Fe³⁺ (Ferric Iron) Fe2 Fe²⁺ (Ferrous Iron) Fe3->Fe2 Reduction Ascorbic_Acid Ascorbic Acid Ascorbic_Acid->Fe2 Fe_Ascorbate_Complex [Fe(Ascorbate)]²⁺ (Colorless & Stable Complex) Ascorbic_Acid->Fe_Ascorbate_Complex Fe2->Fe_Ascorbate_Complex Complexation

References

Technical Support Center: Overcoming Metal Ion Interference in the PAR Method

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 4-(2-pyridylazo)resorcinol (B72590) (PAR) method. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to metal ion interference in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the PAR method and why is metal ion interference a concern?

The PAR method is a sensitive spectrophotometric technique used to determine the concentration of various metal ions. It relies on the reaction between PAR and a target metal ion to form a colored complex. The intensity of the color, measured by a spectrophotometer, is proportional to the metal ion concentration.

Interference occurs because PAR is a non-selective chromogenic reagent, meaning it can react with numerous metal ions.[1] If other reactive metal ions are present in your sample, they can also form colored complexes with PAR, leading to inaccurately high absorbance readings.

Q2: What are the primary strategies to overcome metal ion interference in the PAR method?

The most common and effective strategies to mitigate metal ion interference include:

  • pH Adjustment: The formation of metal-PAR complexes is highly dependent on pH. By controlling the pH, you can selectively form the complex of your target metal ion while preventing the formation of complexes with interfering ions.[2]

  • Use of Masking Agents: Masking agents are chemicals that form stable, colorless complexes with interfering ions, preventing them from reacting with PAR.[2][3]

  • Kinetic Masking: This technique leverages the different reaction rates between various metal ions and PAR.[4]

Q3: How do I choose the right masking agent for my experiment?

The selection of a masking agent is critical and depends on the specific interfering ions in your sample.[3][5] The ideal masking agent should form a more stable complex with the interfering ion than the interfering ion forms with PAR, and it should not react with the target metal ion. The decision is guided by the stability constants (log K) of the metal-ligand complexes.[3]

Troubleshooting Guides

Problem 1: My absorbance readings are unexpectedly high.

This issue often indicates the presence of interfering metal ions that are also forming colored complexes with PAR.[2]

Troubleshooting Steps:

  • Identify Potential Interferences: Review your sample matrix to identify potential interfering metal ions. Common interferences depend on the target analyte and the sample source.

  • Optimize pH: The stability of metal-PAR complexes is pH-dependent.[6][7] Experiment with a range of pH values to find the optimal condition where the complex of your target metal ion is stable, while the formation of interfering complexes is minimized.

  • Introduce a Masking Agent: If pH adjustment is insufficient, introduce a masking agent that selectively complexes with the interfering ion(s).[2]

Problem 2: My absorbance readings are unexpectedly low or inconsistent.

This could be due to competition for PAR from other metal ions, or precipitation of your target metal.

Troubleshooting Steps:

  • Check for Competing Ions: Even if interfering ions don't form colored complexes, they might still bind to PAR, reducing the amount available for your target analyte. A suitable masking agent can prevent this.

  • Evaluate pH and Solubility: Ensure the pH of your solution is not causing the precipitation of your target metal as a hydroxide.[3] The addition of a complexing agent like tartrate or citrate (B86180) can sometimes prevent precipitation.[3]

  • Verify Reagent Concentrations: Ensure the concentration of PAR is sufficient to react with your target metal ion, especially if competing ions are present.

Data Presentation: Masking Agent Efficacy

The following table summarizes the effectiveness of various masking agents for specific interfering ions in the determination of different target metals. The "Tolerance Limit Ratio" indicates the ratio of the concentration of the interfering ion to the target metal ion that can be present without causing a significant error in the measurement.

Target MetalInterfering IonMasking AgentTolerance Limit Ratio (Interfering Ion / Target Metal)Reference
Fe(II)VariousN-(Dithiocarboxy)sarcosine (DTCS) and Nitrilotriacetic acidHigh Selectivity[8]
Mn(II)VariousTriethylenetetraamine and DTCSHigh Selectivity[8]
Co(II)VariousPyrophosphate and EGTAHigh Selectivity[8]
Al(III)Fe(III)Hydroxylammonium chloride (reduces Fe(III) to Fe(II))-[2]
Mg(II)Al(III), Fe(III)Triethanolamine (TEA)-[9]
Ca(II)Mg(II)pH adjustment to >12 (precipitates Mg(OH)₂)-[9]

Experimental Protocols

Protocol 1: General Procedure for Using a Masking Agent

This protocol outlines the general steps for incorporating a masking agent into your PAR method experiment.

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of your target metal ion.

    • Prepare a stock solution of the PAR reagent. A typical concentration is around 100 µM.[10]

    • Prepare a stock solution of the chosen masking agent. The concentration will need to be optimized based on the expected concentration of the interfering ion(s).

  • Sample Preparation:

    • In a suitable container (e.g., a cuvette or volumetric flask), add the sample containing the target and interfering metal ions.

    • Add the appropriate buffer solution to control the pH.

    • Add the masking agent solution and allow sufficient time for it to complex with the interfering ions (e.g., 5-10 minutes).[11]

  • PAR Addition and Measurement:

    • Add the PAR stock solution to the sample mixture.

    • Allow time for the color to develop fully.[10]

    • Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) for the target metal-PAR complex using a spectrophotometer. The λmax for Ni-PAR, for instance, is 495 nm.[10]

  • Quantification:

    • Create a calibration curve using standard solutions of the target metal ion (also treated with the masking agent and PAR).

    • Determine the concentration of the target metal ion in your sample by comparing its absorbance to the calibration curve.

Protocol 2: pH Optimization for Selective Determination

This protocol describes how to determine the optimal pH for selectively measuring your target metal ion.

  • Prepare a Series of Buffered Solutions: Prepare a set of buffer solutions covering a range of pH values (e.g., from 4.0 to 9.0 in 0.5 pH unit increments).

  • Prepare Samples:

    • For each pH value, prepare two sets of samples.

    • In the first set, add your target metal ion and the PAR reagent to each buffered solution.

    • In the second set, add the interfering metal ion and the PAR reagent to each buffered solution.

  • Measure Absorbance:

    • Allow color to develop and measure the absorbance of each sample at the λmax of the target metal-PAR complex.

  • Analyze Results:

    • Plot absorbance versus pH for both the target metal and the interfering metal.

    • The optimal pH is the value where the absorbance of the target metal-PAR complex is high, and the absorbance of the interfering metal-PAR complex is low.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction PAR Reaction cluster_analysis Analysis Sample Sample with Target and Interfering Ions Buffer Add Buffer (pH Control) Sample->Buffer Masking Add Masking Agent Buffer->Masking Incubate Incubate (5-10 min) Masking->Incubate Add_PAR Add PAR Reagent Incubate->Add_PAR Color_Dev Color Development Add_PAR->Color_Dev Spectro Spectrophotometric Measurement Color_Dev->Spectro Quant Quantification Spectro->Quant

Caption: Experimental workflow for the PAR method with a masking agent.

troubleshooting_logic start High Absorbance Reading? check_ph Is pH Optimized? start->check_ph Yes end_ok Problem Resolved start->end_ok No check_masking Is Masking Agent Used? check_ph->check_masking Yes optimize_ph Optimize pH (Protocol 2) check_ph->optimize_ph No add_masking Add Suitable Masking Agent check_masking->add_masking No recheck Re-measure Absorbance check_masking->recheck Yes optimize_ph->recheck add_masking->recheck recheck->end_ok Reading is Normal end_further Further Investigation Needed recheck->end_further Reading Still High

Caption: Troubleshooting logic for high absorbance readings in the PAR method.

References

Technical Support Center: 4-(2-Pyridylazo)resorcinol (PAR) Metal Complexation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the effect of pH on the stability of 4-(2-Pyridylazo)resorcinol (B72590) (PAR)-metal complexes.

The Critical Role of pH in PAR-Metal Complex Stability

This compound (PAR) is a widely used chromogenic chelating agent for the spectrophotometric determination of various metal ions.[1] The formation and stability of PAR-metal complexes are highly dependent on the pH of the solution. This is because pH influences both the protonation state of the PAR ligand and the hydrolysis of the metal ion. Understanding and controlling the pH is therefore paramount for achieving accurate and reproducible results in experiments involving PAR.

The PAR molecule has multiple protonation sites, and its form changes significantly with pH.[2][3] At very low pH, the pyridine (B92270) nitrogen is protonated, which can hinder complex formation.[4] Conversely, in strongly alkaline solutions, metal ions may precipitate as hydroxides, also preventing the formation of the PAR complex.[4] Consequently, for each metal ion, there is an optimal pH range that maximizes the formation of the desired PAR complex.[5]

PAR_Speciation cluster_pH pH Scale H3PAR H₃PAR⁺ H2PAR H₂PAR H3PAR->H2PAR pKa1 ≈ 3.1 HPAR HPAR⁻ H2PAR->HPAR pKa2 ≈ 5.5 PAR2 PAR²⁻ HPAR->PAR2 pKa3 ≈ 12.0 MetalComplex [M(PAR)n] HPAR->MetalComplex + Mⁿ⁺ PAR2->MetalComplex + Mⁿ⁺ Low pH Low pH Neutral pH Neutral pH High pH High pH

Caption: pH-dependent speciation of PAR and its role in metal complex formation.

Quantitative Data on PAR-Metal Complexes

The optimal pH for complex formation varies significantly between different metal ions. The stability of these complexes is quantified by the formation or stability constant (Kf or β).

Table 1: Optimal pH for PAR-Metal Complex Formation
Metal IonOptimal pH RangeNotes
Pb(II) 4.0 - 12.0[6]Complexation is reduced at pH < 4 due to PAR protonation and at higher pH due to lead hydroxide (B78521) formation.[4]
Fe(II) 4.5 ± 0.5[7]Forms a 1:2 Fe(II)-PAR complex.[7]
Zn(II) ~7.0 - 7.4[1][8]Widely used for studying zinc release from proteins in this physiological pH range.[8]
Co(II) 5.0 - 8.0[1]Stability is pH-dependent within this physiological range.
Ni(II) 5.0 - 8.0[1]Stability is pH-dependent within this physiological range.
Cu(II) 5.0 - 8.0[1]Forms a highly stable complex.
Table 2: Stability Constants of Selected PAR-Metal Complexes
Metal IonComplexLog(β) / KfpHTemperature (°C)Ionic Strength (M)
Cu(II) Cu(II)-PARKf = 5.42 x 10¹⁰[9]Not specifiedNot specified0.1 M KNO₃[9]
Zn(II) (PAR)₂Zn²⁺β'₂ ≈ 10¹² M⁻¹[8]7.020Not specified
Zn(II) ZnHₓ(PAR)₂Kd = 7.08 × 10⁻¹³ M²[1]7.4Not specifiedNot specified

Note: Stability constants are highly dependent on experimental conditions such as temperature, ionic strength, and solvent composition.[1] Direct comparison of values from different sources should be done with caution.

Experimental Protocols

Spectrophotometric Determination of PAR-Metal Complex Stability

This protocol outlines a general method for determining the stoichiometry and stability constant of a PAR-metal complex using spectrophotometry, such as the molar ratio method or Job's method of continuous variation.[10][11]

Exp_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis A Prepare stock solutions: - Metal ion - PAR - Buffer B Determine λmax of the PAR-metal complex A->B C Prepare series of solutions with varying [Metal]:[PAR] ratios at constant pH and ionic strength B->C D Incubate solutions to reach equilibrium C->D E Measure absorbance of each solution at λmax D->E F Plot Absorbance vs. Molar Ratio (or Mole Fraction) E->F G Determine stoichiometry from the plot inflection point F->G H Calculate the stability constant (Kf) using absorbance data G->H

Caption: General workflow for spectrophotometric analysis of PAR-metal complexes.

Methodology:

  • Solution Preparation:

    • Metal Ion Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the metal salt in deionized water.

    • PAR Stock Solution: Prepare a stock solution of PAR (e.g., 1 mM) by dissolving the monosodium salt in a small amount of NaOH solution before diluting with deionized water. Adjust the pH as needed.[4]

    • Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate, phosphate (B84403), borate) to maintain a constant pH during the experiment.

  • Determination of Maximum Wavelength (λmax):

    • Prepare a solution containing the metal ion and an excess of PAR at the desired pH to ensure complete complex formation.

    • Scan the absorbance of the solution over the visible range (e.g., 350-600 nm) to identify the wavelength of maximum absorbance (λmax) for the complex. The Pb²⁺–PAR complex, for instance, has a λmax of 520 nm.[6]

  • Molar Ratio Method:

    • Prepare a series of solutions where the metal ion concentration is kept constant while the molar ratio of [PAR]/[Metal] is varied (e.g., from 0.1 to 3.0).

    • Maintain a constant pH, ionic strength, and total volume for all solutions.

    • Allow the solutions to equilibrate.

    • Measure the absorbance of each solution at the predetermined λmax.

    • Plot absorbance versus the molar ratio [PAR]/[Metal]. The stoichiometry of the complex is indicated by the inflection point of the resulting curve.[11]

  • Data Analysis for Stability Constant (Kf):

    • Using the absorbance data from the molar ratio plot, the concentrations of the complex, free metal, and free ligand at equilibrium can be calculated.[10][12]

    • The stability constant (Kf) is then calculated using the formula: Kf = [MLn] / ([M][L]n).

Troubleshooting Guide

Question: My absorbance readings are unstable or drifting. What could be the cause? Answer:

  • Equilibrium Not Reached: The complexation reaction may be slow. Ensure you are allowing sufficient incubation time for the reaction to reach equilibrium before taking measurements.
  • Precipitation: A fine, often invisible, precipitate may be forming, causing light scattering. This can happen if the pH is too high, leading to metal hydroxide formation, or if the concentration of the complex exceeds its solubility.[13] Visually inspect the cuvette against a dark background for any signs of turbidity.
  • Temperature Fluctuations: The stability constant can be temperature-dependent. Ensure your spectrophotometer's sample chamber is thermostated and that all solutions are at the same temperature.
  • Instrumental Drift: The spectrophotometer's lamp or detector may be unstable.[14] Perform regular calibration checks with standard reference materials to ensure instrument stability.
Question: I am not observing the expected color change, or the absorbance is very low. Why is the complex not forming? Answer:
  • Incorrect pH: This is the most common cause. The pH of your solution may be outside the optimal range for complex formation. At low pH, PAR becomes protonated and cannot effectively bind the metal ion.[4] Verify the pH of your final solution using a calibrated pH meter.
  • Metal Hydrolysis: At high pH, the metal ion may be precipitating as a hydroxide, making it unavailable to bind with PAR.[4] Check the literature for the hydrolysis constants of your specific metal ion.
  • Incorrect Reagent Concentration: Ensure your PAR concentration is sufficient for the amount of metal ion present. An insufficient amount of the ligand will result in incomplete complex formation.[6]
  • Interfering Ions: Other ions in your sample may be competing with your target metal for PAR or forming more stable complexes.
  • Question: I have prepared my solutions at the correct pH, but a precipitate formed immediately. What happened? Answer:
  • Metal Hydroxide Precipitation: The most likely cause is that the pH is too high for the specific metal ion concentration you are using, leading to the formation of an insoluble metal hydroxide.[4] For example, while the Pb(II)-PAR complex can form at pH 10, high concentrations of Pb(II) may precipitate as Pb(OH)₂.
  • Low Solubility of the Complex: In some cases, the PAR-metal complex itself may have low solubility in the chosen solvent system.
  • Buffer Interference: Certain buffer components can interact with the metal ion. For instance, phosphate buffers can precipitate many divalent and trivalent metal ions. Consider using a non-coordinating buffer if this is suspected.
  • Frequently Asked Questions (FAQs)

    1. What is the ideal pH range for working with PAR? There is no single ideal pH for all PAR-metal complexes. The optimal pH is specific to the metal ion being studied.[5] However, many transition metals form stable complexes in the slightly acidic to slightly alkaline range of pH 5 to 8.[1] It is crucial to consult the literature for the specific metal-PAR system you are investigating.

    2. How does the protonation of PAR affect its absorption spectrum? PAR itself is an acid-base indicator, and its color and absorption spectrum change with pH.[2] The molecule has different protonated species (e.g., H₃PAR⁺, H₂PAR, HPAR⁻, PAR²⁻), each with a distinct absorption spectrum.[3] This is why it is essential to use a reagent blank that contains all components except the metal ion, prepared at the exact same pH as the sample, to correct for the background absorbance of PAR itself.

    3. What are common chemical interferences in PAR-based assays?

    • Competing Metal Ions: Other metal ions in the sample that also form stable complexes with PAR can lead to spectral interference if their complexes absorb at or near the same wavelength as the analyte complex.[13]

    • Chelating Agents: The presence of other strong chelating agents (like EDTA) in the sample will compete with PAR for the metal ion, leading to incomplete formation of the PAR complex and erroneously low absorbance readings.

    • Matrix Effects: High concentrations of salts or other components in the sample matrix can alter the activity of the ions or affect the stability of the complex, leading to inaccurate results.[14]

    4. How do I select the correct wavelength for my measurements? You should always measure the absorbance at the wavelength of maximum absorbance (λmax) of the PAR-metal complex. This provides the highest sensitivity and adherence to Beer's Law. The λmax should be determined experimentally by scanning the spectrum of the fully formed complex against a reagent blank. Avoid measuring on the shoulder of an absorption peak, as small variations in wavelength can lead to large changes in absorbance.

    5. Can I use PAR in organic solvents? Yes, PAR and its metal complexes are often studied in mixed aqueous-organic solvents. However, be aware that changing the solvent will alter the pKa values of PAR and the stability constants of the metal complexes.[3] All experiments and calibrations must be performed in the same solvent matrix.

    References

    Technical Support Center: Selective Metal Determination with PAR

    Author: BenchChem Technical Support Team. Date: December 2025

    Welcome to the technical support center for the selective determination of metal ions using 4-(2-pyridylazo)resorcinol (B72590) (PAR). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the use of masking agents in PAR-based spectrophotometric analysis.

    Frequently Asked Questions (FAQs)

    Q1: What is PAR and why is it used for metal determination?

    A1: this compound (PAR) is a versatile chromogenic agent that forms stable, colored complexes with a wide range of metal ions.[1] This property makes it highly suitable for the spectrophotometric quantification of over 50 elements. The color intensity of the metal-PAR complex is directly proportional to the concentration of the metal ion, allowing for accurate measurement.

    Q2: What is a masking agent and why is it necessary in PAR-based assays?

    A2: A masking agent is a chemical substance that selectively reacts with interfering ions in a sample, preventing them from reacting with PAR.[2] This is crucial because PAR is not highly selective and can form colored complexes with multiple metal ions that may be present in the sample, leading to inaccurate results.[1] By "masking" the interfering ions, the selective determination of the target metal ion is possible.

    Q3: How do I choose the right masking agent for my experiment?

    A3: The selection of a suitable masking agent depends on several factors, including the target metal ion, the identity and concentration of interfering ions, and the pH of the solution. An ideal masking agent should form a stable, colorless complex with the interfering ion(s) without affecting the reaction between PAR and the target metal ion. A summary of commonly used masking agents for various interfering ions is provided in the table below.

    Q4: What is the importance of pH in the selective determination of metals with PAR?

    A4: The pH of the solution is a critical parameter that influences both the formation of the metal-PAR complex and the effectiveness of the masking agent. The optimal pH for complex formation varies for different metal ions.[3] Adjusting the pH can enhance the selectivity of the determination by favoring the complexation of the target metal while minimizing the interference from other ions.[4][5]

    Q5: Can I determine multiple metal ions in the same sample using PAR?

    A5: Yes, it is possible to determine multiple metal ions in a mixture using PAR. This can be achieved through techniques like selective masking and demasking, where masking agents are used to selectively block the reaction of certain metals, allowing for the stepwise determination of others.[3][6] Additionally, chemometric methods can be applied to deconvolute the overlapping spectra of different metal-PAR complexes.

    Troubleshooting Guide

    Problem 1: Inaccurate or non-reproducible absorbance readings.

    Possible Cause Solution
    Instrument Instability Allow the spectrophotometer to warm up for at least 15-30 minutes before use. Ensure the instrument is placed on a stable surface, away from vibrations and drafts.[7]
    Improper Cuvette Handling Use clean, scratch-free cuvettes. Handle cuvettes by the frosted sides to avoid fingerprints on the optical surfaces. Ensure consistent placement of the cuvette in the holder.[8]
    Incorrect Blank Measurement The blank solution should contain all components of the sample solution except for the analyte (the metal ion of interest). This includes the buffer, masking agents, and PAR reagent.[8]
    Sample Concentration Out of Range Ensure the concentration of the metal-PAR complex is within the linear range of the Beer-Lambert law. If the absorbance is too high (>1.5), dilute the sample. If it is too low (<0.1), a more concentrated sample may be needed.[7]
    Presence of Air Bubbles Gently tap the cuvette to dislodge any air bubbles before taking a measurement, as they can scatter light and lead to erroneous readings.[7]

    Problem 2: The color of the metal-PAR complex is unstable or fades over time.

    Possible Cause Solution
    Incorrect pH The stability of the metal-PAR complex is highly pH-dependent. Verify and adjust the pH of the solution to the optimal range for the specific metal ion being analyzed.[5]
    Photodegradation Some metal complexes are sensitive to light. Minimize exposure of the solutions to direct light by storing them in the dark or using amber-colored vials.
    Interference from Other Ions The presence of unmasked interfering ions can sometimes lead to the gradual decomposition of the target metal-PAR complex. Re-evaluate the choice and concentration of the masking agent.

    Problem 3: Unexpected precipitation in the sample solution.

    Possible Cause Solution
    Insolubility of the Masking Agent-Interferent Complex The complex formed between the masking agent and the interfering ion may be insoluble under the experimental conditions. This can sometimes be resolved by adjusting the pH or using a different masking agent.
    Low Solubility of PAR or its Metal Complex At high concentrations or in certain solvent systems, PAR or its metal complexes may precipitate. Ensure that the concentrations of all reagents are within their solubility limits. The addition of a small amount of a suitable organic solvent can sometimes improve solubility.
    Hydrolysis of Metal Ions At certain pH values, some metal ions can hydrolyze to form insoluble hydroxides or oxides. Maintain the appropriate pH and consider the use of a buffer to prevent this.

    Problem 4: The chosen masking agent appears to be interfering with the determination of the target metal ion.

    Possible Cause Solution
    Non-selective Masking Agent The masking agent may be partially complexing with the target metal ion, leading to lower absorbance readings.
    Incorrect Concentration of Masking Agent An excess concentration of the masking agent might lead to the masking of the analyte. Optimize the concentration of the masking agent to be just sufficient to mask the interfering ions.
    pH is Not Optimal for Selective Masking The selectivity of a masking agent can be pH-dependent. Adjusting the pH may improve the selectivity of the masking agent for the interfering ion over the analyte.

    Data Presentation

    Table 1: Molar Absorptivity and Wavelength of Maximum Absorbance (λmax) for Selected Metal-PAR Complexes.

    Metal Ionλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)pHReference
    Co(II)5106.6 x 10⁴6.0-8.0
    Cu(II)5124.5 x 10⁴5.0-7.0
    Ni(II)4967.4 x 10⁴8.0-10.0
    Zn(II)4927.15 x 10⁴7.4[9]
    Pb(II)5174.1 x 10⁴9.0-10.0
    Mn(II)4985.8 x 10⁴9.5-10.5
    Fe(III)5303.2 x 10⁴3.0-4.0
    U(VI)5303.8 x 10⁴7.8

    Note: These values can vary depending on the specific experimental conditions.

    Table 2: Common Masking Agents for Interfering Ions in PAR-based Metal Analysis.

    Interfering IonMasking Agent(s)
    Fe(III)Cyanide, Fluoride, Triethanolamine, Ascorbic Acid[4]
    Cu(II)Thiourea (B124793), Thiosulfate, Cyanide
    Ni(II)Cyanide, Triethanolamine
    Co(II)Cyanide
    Al(III)Fluoride, Triethanolamine[10]
    Zn(II)Cyanide[6]
    Pb(II)Cyanide, Thiosulfate
    Mn(II)Cyanide, Triethanolamine
    Ti(IV)Fluoride, Hydrogen Peroxide
    Cr(III)Triethanolamine

    Experimental Protocols

    Selective Determination of Copper(II) in the Presence of Iron(III)

    This protocol describes a method for the spectrophotometric determination of Cu(II) using PAR, with thiourea as a masking agent for Fe(III).

    1. Reagents and Solutions:

    • Standard Copper(II) solution (1000 ppm)

    • PAR solution (0.1% w/v in ethanol)

    • Acetate (B1210297) buffer (pH 5.0)

    • Thiourea solution (10% w/v in deionized water)

    • Deionized water

    2. Preparation of Calibration Standards:

    • Prepare a series of standard Cu(II) solutions (e.g., 0.5, 1, 2, 5, 10 ppm) by diluting the stock solution with deionized water.

    3. Sample Preparation:

    • If the sample is solid, dissolve it in a suitable acid and dilute with deionized water.

    • Take an aliquot of the sample solution containing an unknown amount of Cu(II) and potentially interfering Fe(III).

    4. Experimental Procedure:

    • To a 25 mL volumetric flask, add 5 mL of the sample or standard solution.

    • Add 2 mL of the 10% thiourea solution to mask the Fe(III). Mix well.

    • Add 5 mL of the acetate buffer (pH 5.0).

    • Add 1 mL of the 0.1% PAR solution.

    • Dilute to the mark with deionized water and mix thoroughly.

    • Allow the solution to stand for 15 minutes for full color development.

    • Measure the absorbance at the λmax for the Cu(II)-PAR complex (approximately 512 nm) against a reagent blank. The reagent blank should contain all reagents except the copper standard or sample.

    • Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.

    • Determine the concentration of Cu(II) in the sample from the calibration curve.

    Visualizations

    Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare Sample and Standards C Add Masking Agent to Sample/Standard A->C B Prepare Reagents (PAR, Buffer, Masking Agent) B->C D Adjust pH with Buffer C->D E Add PAR Solution D->E F Incubate for Color Development E->F G Measure Absorbance with Spectrophotometer F->G H Construct Calibration Curve G->H I Determine Analyte Concentration H->I

    A generalized workflow for selective metal determination using PAR.

    Masking_Principle cluster_reactants Reactants in Sample cluster_reactions Reactions Analyte Target Metal Ion (M) Reaction1 M + PAR -> M-PAR (Colored Complex) Analyte->Reaction1 Reacts with Interferent Interfering Ion (I) Reaction2 I + Masking Agent -> I-Mask (Colorless Complex) Interferent->Reaction2 Selectively reacts with NoReaction I + PAR -> No Reaction Interferent->NoReaction Prevented from reacting with PAR PAR Reagent PAR->Reaction1 PAR->NoReaction Mask Masking Agent Mask->Reaction2

    The principle of using a masking agent for selective metal determination.

    References

    Technical Support Center: 4-(2-Pyridylazo)resorcinol (PAR) Solutions

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 4-(2-Pyridylazo)resorcinol (PAR) solutions. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the reliability and accuracy of your results.

    Frequently Asked Questions (FAQs)

    Q1: What is the recommended solvent for preparing PAR solutions?

    A1: The choice of solvent for this compound (PAR) depends on the intended application.

    • Aqueous Solutions: PAR is partially soluble in water. For many applications, aqueous solutions are prepared. The pH of the water should be considered as it affects the color of the solution.[1][2]

    • Organic Solvents: PAR is slightly soluble in ethanol.[1][2] For preparing high-concentration stock solutions, organic solvents like Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) are recommended due to the complex organic structure of PAR.[3]

    Q2: How should I prepare a stock solution of PAR?

    A2: To prepare a concentrated stock solution, it is best to first dissolve PAR in an organic solvent.[3]

    • Recommended Solvents: 100% DMSO or 100% DMF.[3]

    • Procedure:

      • Weigh the desired amount of PAR solid.

      • Add the appropriate volume of 100% DMSO or DMF to achieve a high concentration (e.g., 10 mM).

      • Vortex the mixture for 1-2 minutes until the solid is completely dissolved.

      • If the solid does not dissolve, brief sonication for 5-10 minutes can be applied.[3]

      • Visually inspect the solution to ensure no particulate matter is present.[3]

    Q3: What are the recommended storage conditions for PAR solutions?

    A3: Proper storage is crucial to maintain the stability of PAR solutions.

    • Aqueous Solutions: General guidelines for indicator solutions suggest storing them in clean, dry, and well-sealed containers at room temperature, protected from light. A general shelf life of up to six months can be considered, but this should be verified for specific solution compositions and storage conditions.

    • Stock Solutions (in DMSO/DMF): For optimal stability, store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[3] When stored this way, stock solutions are generally usable for up to one month.[4]

    Q4: What is the shelf life of PAR solutions?

    A4: The shelf life of a PAR solution is highly dependent on the solvent, pH, storage temperature, and exposure to light.

    • A PAR solution prepared in a 0.05 M ammonia (B1221849) medium is reported to be stable, although the specific duration of stability is not detailed.[1]

    • For general laboratory indicator solutions, a shelf life of up to 6 months is often suggested when stored properly. For other test solutions, a shorter shelf life of 3 months is recommended.

    • Stock solutions in DMSO are typically stable for up to one month when stored at -20°C.[4]

    Q5: How does pH affect PAR solutions?

    A5: The pH of an aqueous PAR solution dictates its color.[1][2]

    • pH ≤ 5.5: Red

    • pH 6 - 12.5: Orange

    • pH ≥ 13: Red

    This property is fundamental to its use as a metal indicator. While the color change is reversible, extreme pH values and prolonged storage at non-optimal pH could potentially accelerate degradation.

    Q6: Are PAR solutions sensitive to light or temperature?

    A6: Yes, like many organic dyes, PAR solutions can be sensitive to light and temperature.

    • Light: Exposure to light, especially UV light, can cause photolysis and degradation of the dye. It is recommended to store PAR solutions in amber-colored bottles or in the dark.

    • Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation.[5] For long-term storage, refrigeration or freezing (for stock solutions) is advisable.

    Q7: What are the signs of PAR solution degradation?

    A7: Degradation of a PAR solution may manifest in several ways:

    • Color Change: A noticeable shift in color outside of the expected pH-dependent range.

    • Precipitation: The formation of solid material in the solution.

    • Decreased Performance: In analytical applications, a degraded solution may show reduced sensitivity or give inconsistent results.

    Troubleshooting Guide

    Encountering issues with your PAR solutions? This guide will help you identify and resolve common problems.

    Issue 1: PAR solid will not dissolve in aqueous solution.

    • Cause: PAR has limited solubility in water.

    • Solution:

      • Prepare a high-concentration stock solution in 100% DMSO or DMF first.[3]

      • Add the concentrated stock solution to the aqueous buffer while vortexing to prevent precipitation.[3]

      • Gentle warming can also aid dissolution, but be mindful of the temperature stability of all components in your experiment.[3]

    Issue 2: The PAR solution has an unexpected color.

    • Cause: The pH of the solution may be different than expected, or the solution may have degraded.

    • Solution:

      • Measure the pH of the solution and adjust if necessary.

      • If the pH is correct, the solution may have degraded. Prepare a fresh solution from solid PAR or a reliable stock.

    Issue 3: Inconsistent or non-reproducible results in my assay.

    • Cause: This can be due to a variety of factors, including degraded PAR solution, incorrect solution preparation, or improper storage.

    • Solution:

      • Verify Solution Integrity: Prepare a fresh PAR solution from a solid or a new aliquot of a frozen stock solution.

      • Standardize Preparation: Ensure a consistent and documented procedure for preparing your PAR working solutions.

      • Control Storage Conditions: Store solutions as recommended, protected from light and at the correct temperature. Avoid repeated freeze-thaw cycles of stock solutions.[3][4]

    Troubleshooting Workflow

    TroubleshootingWorkflow start Problem with PAR Solution (e.g., insolubility, unexpected color, poor performance) check_prep Review Solution Preparation Protocol start->check_prep is_stock_used Was a stock solution in organic solvent (DMSO/DMF) used? check_prep->is_stock_used prep_stock Action: Prepare a fresh, concentrated stock solution in 100% DMSO or DMF. is_stock_used->prep_stock No check_dilution Review Dilution Method is_stock_used->check_dilution Yes prep_stock->check_dilution slow_addition Was the stock added slowly to the aqueous buffer while vortexing? check_dilution->slow_addition correct_dilution Action: Add stock solution dropwise to the vortexing aqueous buffer. slow_addition->correct_dilution No check_storage Investigate Storage Conditions slow_addition->check_storage Yes correct_dilution->check_storage storage_conditions Was the solution stored protected from light and at the recommended temperature? check_storage->storage_conditions correct_storage Action: Store solutions in amber bottles or in the dark. Store stock solutions aliquoted at -20°C or -80°C. storage_conditions->correct_storage No check_ph Verify pH of Aqueous Solution storage_conditions->check_ph Yes correct_storage->check_ph ph_correct Is the pH within the expected range for the observed color? check_ph->ph_correct adjust_ph Action: Adjust pH to the desired value using appropriate buffers. ph_correct->adjust_ph No fresh_solution Conclusion: The solution has likely degraded. Prepare a fresh solution. ph_correct->fresh_solution Yes adjust_ph->fresh_solution

    Troubleshooting workflow for PAR solution issues.

    Data on PAR Solution Stability

    Quantitative data on the stability of PAR solutions under various conditions is limited in publicly available literature. The following table provides a summary of recommended storage conditions based on best practices for similar chemical reagents.

    Solution TypeSolventStorage TemperatureLight ProtectionRecommended Shelf Life
    Stock Solution 100% DMSO or DMF-20°C to -80°CRecommendedUp to 1 month[4]
    Aqueous Working Solution Water / BufferRoom Temperature or 2-8°CEssentialPrepare fresh daily for best results. If stored, up to a few weeks at 2-8°C may be possible but should be validated.
    Indicator Solution (General) Aqueous / EthanolRoom TemperatureEssentialUp to 6 months (general guideline)

    Experimental Protocols

    Protocol 1: Preparation of a 10 mM PAR Stock Solution in DMSO

    Objective: To prepare a concentrated stock solution of PAR for subsequent dilution into aqueous buffers.

    Materials:

    • This compound (solid)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

    Procedure:

    • Allow the vial of solid PAR and the anhydrous DMSO to equilibrate to room temperature.

    • Calculate the required mass of PAR for the desired volume of 10 mM solution (Molecular Weight of PAR: 215.21 g/mol ).

    • Weigh the calculated mass of PAR and place it into a sterile microcentrifuge tube.

    • Add the corresponding volume of anhydrous DMSO to the tube.

    • Vortex the tube for 1-2 minutes until the solid is completely dissolved.[3]

    • If dissolution is incomplete, sonicate the tube for 5-10 minutes.[3]

    • Visually inspect the solution against a light source to confirm that it is clear and free of particulates.[3]

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -20°C or -80°C.

    Protocol 2: Spectrophotometric Assessment of PAR Solution Stability

    Objective: To monitor the stability of a PAR solution over time by measuring its absorbance.

    Materials:

    • PAR solution to be tested

    • UV-Vis Spectrophotometer

    • Cuvettes

    • pH meter

    • Appropriate buffer solution

    Procedure:

    • Prepare the PAR solution in the desired buffer and at the working concentration.

    • Measure and record the initial pH of the solution.

    • Immediately after preparation (Time 0), measure the absorbance spectrum of the solution over a relevant wavelength range (e.g., 350-600 nm) to determine the absorbance maximum (λmax).

    • Store the solution under the desired test conditions (e.g., specific temperature, light/dark).

    • At regular intervals (e.g., daily, weekly), withdraw an aliquot of the solution.

    • Allow the aliquot to equilibrate to room temperature.

    • Re-measure the absorbance spectrum.

    • Record the absorbance at λmax and note any changes in the spectral shape or the appearance of new peaks, which could indicate degradation.

    • A significant decrease in absorbance at λmax over time suggests degradation of the PAR molecule.

    Logical Workflow for Stability Testing

    StabilityTestingWorkflow start Initiate PAR Solution Stability Study prep_solution Prepare PAR Solution in Desired Buffer start->prep_solution initial_analysis Time 0 Analysis: - Measure pH - Record UV-Vis Spectrum - Determine λmax prep_solution->initial_analysis storage Store Solution under Defined Conditions (Temp, Light, etc.) initial_analysis->storage time_point Periodic Time Point (e.g., Day 1, Day 7, etc.) storage->time_point periodic_analysis Aliquot Analysis: - Equilibrate to RT - Measure pH - Record UV-Vis Spectrum time_point->periodic_analysis end_study End of Study Period time_point->end_study Final Time Point Reached compare_data Compare current data to Time 0 and previous data periodic_analysis->compare_data is_stable Is Absorbance at λmax stable? (e.g., <5% change) compare_data->is_stable continue_study Continue to next time point is_stable->continue_study Yes degradation Significant change observed. Solution is considered unstable under these conditions. is_stable->degradation No continue_study->time_point

    Workflow for assessing PAR solution stability.

    References

    troubleshooting unexpected color changes in PAR reactions

    Author: BenchChem Technical Support Team. Date: December 2025

    Welcome to the technical support center for 4-(2-Pyridylazo)resorcinol (B72590) (PAR) based assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected color changes and other common issues encountered during their experiments.

    Frequently Asked Questions (FAQs)

    Here you will find answers to common questions regarding unexpected colorimetric results in PAR assays.

    Q1: Why is my blank (reagent-only control) solution showing a yellow or orange color?

    A1: A colored blank solution is a common indicator of reagent contamination or degradation. The PAR reagent itself has a pH-dependent color, appearing yellow to orange in neutral to moderately alkaline solutions.[1] However, an unexpectedly intense color could be due to:

    • Metal Contamination: The water or buffer used to prepare the reagent may be contaminated with metal ions.

    • Reagent Degradation: Over time, the PAR reagent can degrade, especially if not stored correctly. It is advisable to use freshly prepared solutions.

    Q2: I've added the PAR reagent to my sample, but no color has developed, or the color is much weaker than expected.

    A2: This issue can arise from several factors related to the reaction conditions or the sample itself:

    • Incorrect pH: The formation of PAR-metal complexes is highly pH-dependent. If the pH of your reaction mixture is outside the optimal range for your target metal, complex formation, and thus color development, will be inhibited.

    • Insufficient PAR Concentration: The concentration of the PAR reagent may be too low to react with all the metal ions present in your sample.

    • Presence of a Stronger Chelating Agent: Your sample may contain a substance that binds to the target metal ion more strongly than PAR, preventing the color-forming reaction.

    Q3: The color of my sample is not the expected color for the metal I am testing for. What does this mean?

    A3: An unexpected color suggests the presence of interfering metal ions. PAR is a versatile chromogenic agent that forms colored complexes with over 50 different elements.[2] If your sample contains multiple types of metal ions, the resulting color will be a mixture of the colors of the different PAR-metal complexes. Consult the quantitative data table below to see the characteristic colors and absorbance maxima of various PAR-metal complexes.

    Q4: The color in my sample faded shortly after it developed. Is this normal?

    A4: Color fading can indicate an unstable PAR-metal complex. This can be caused by:

    • Suboptimal pH: The stability of the PAR-metal complex is often pH-dependent. A shift in the pH of the solution over time could lead to the dissociation of the complex.

    • Photodegradation: Some PAR-metal complexes may be sensitive to light. It is good practice to protect the samples from direct light during incubation and measurement.

    • Oxidation/Reduction Reactions: Components in your sample matrix may be reacting with the PAR-metal complex, causing it to lose its color.

    Q5: My results are inconsistent between replicates. What could be the cause?

    A5: Inconsistent results are often due to procedural errors or sample heterogeneity. Key factors to consider are:

    • Pipetting Errors: Ensure that your pipettes are properly calibrated and that you are using them correctly to ensure accurate and consistent volumes of reagents and samples.

    • Inadequate Mixing: Thoroughly mix all solutions before taking measurements to ensure a homogenous reaction mixture.

    • Temperature Fluctuations: The rate of complex formation and the stability of the complex can be temperature-dependent. Ensure all samples and reagents are at the same temperature and that the incubation temperature is consistent.

    • Sample Matrix Effects: Variations in the composition of your sample matrix between replicates can affect the reaction.

    Quantitative Data Summary

    The following table summarizes the spectral properties of PAR and its complexes with various metal ions. Note that the molar absorptivity and optimal pH can vary depending on the specific experimental conditions.

    Metal Ionλmax (nm) of ComplexOptimal pH RangeMolar Absorptivity (ε) at λmax (M⁻¹cm⁻¹)Color of Complex
    PAR (free)~413--Yellow/Orange
    Co(II)~5109.06.6 x 10⁴Red
    Cu(II)~5109.04.5 x 10⁴Red
    Fe(III)~5209.02.3 x 10⁴Red
    Ni(II)~5209.04.2 x 10⁴Red
    Pb(II)~5209.03.3 x 10⁴Red
    Zn(II)~4927.4 - 9.07.15 x 10⁴Red/Orange
    Cd(II)-7.4--
    Hg(II)-7.4--
    Mn(II)-7.4--

    Data compiled from multiple sources.[3][4] The exact values can be influenced by the buffer system and other components of the reaction mixture.

    Experimental Protocols

    Here are detailed methodologies for key experiments related to troubleshooting PAR reactions.

    Protocol 1: Preparation of a Stable PAR Working Solution

    Objective: To prepare a stable and pure PAR solution to minimize background absorbance and ensure consistent results.

    Materials:

    • This compound (PAR), monosodium salt

    • High-purity, deionized water

    • Ethanol (optional, for initial dissolving)

    • 0.1 M NaOH solution

    • 0.1 M HCl solution

    • pH meter

    Procedure:

    • Weigh out the desired amount of PAR monosodium salt. A common concentration for a stock solution is 0.1% (w/v).

    • Dissolve the PAR powder in a small amount of deionized water. The monosodium salt of PAR is soluble in water.[5] If you are using the free acid form, it may be necessary to first dissolve it in a small volume of 0.1 M NaOH.

    • Once dissolved, dilute the solution to the final desired volume with deionized water.

    • Check the pH of the solution. The color of the PAR solution is pH-dependent.[1] For most applications, the pH should be adjusted to be close to the intended pH of your assay buffer.

    • Store the solution in a dark, well-sealed container at 4°C. For best results, prepare fresh solutions regularly, as the reagent can degrade over time.

    Protocol 2: Quality Control of PAR Reagent

    Objective: To verify the purity and concentration of your PAR working solution.

    Materials:

    • PAR working solution

    • UV-Vis spectrophotometer

    • Quartz cuvettes

    • High-purity, deionized water

    Procedure:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.

    • Set the spectrophotometer to scan a wavelength range from 350 nm to 600 nm.

    • Use deionized water to blank the spectrophotometer.

    • Dilute a small aliquot of your PAR working solution with deionized water to a concentration that will give an absorbance reading within the linear range of your spectrophotometer (typically below 1.5 AU).

    • Measure the absorbance spectrum of the diluted PAR solution.

    • The spectrum should show a single, well-defined peak at approximately 413 nm. The presence of other peaks may indicate impurities or degradation products.

    • The absorbance at the λmax can be used to verify the concentration of the PAR solution using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) of PAR under your conditions is known.

    Protocol 3: pH Optimization for a PAR Assay

    Objective: To determine the optimal pH for color development for a specific metal ion in your sample matrix.

    Materials:

    • A series of buffers covering a range of pH values (e.g., acetate (B1210297) buffers for pH 4-6, phosphate (B84403) buffers for pH 6-8, borate (B1201080) buffers for pH 8-10)

    • Standard solution of the target metal ion

    • PAR working solution

    • Microplate reader or spectrophotometer

    Procedure:

    • Prepare a series of reactions in a microplate or in separate tubes. In each reaction, combine your sample (or a standard solution of the metal ion), the PAR working solution, and one of the buffers from your pH series.

    • Include a blank for each buffer, containing only the buffer and the PAR solution.

    • Incubate the reactions for a set period of time at a constant temperature.

    • Measure the absorbance of each reaction at the λmax for the expected PAR-metal complex.

    • Subtract the absorbance of the corresponding blank from each sample reading.

    • Plot the corrected absorbance versus the pH of the buffer. The pH that gives the highest absorbance is the optimal pH for your assay.

    Visual Guides

    The following diagrams illustrate key concepts and workflows for troubleshooting PAR reactions.

    G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_causes Potential Causes cluster_solutions Solutions start Unexpected Color Change in PAR Reaction check_blank Is the blank (reagent control) colored? start->check_blank check_color Is the color correct for the target analyte? check_blank->check_color No cause_contamination Reagent/Buffer Contamination check_blank->cause_contamination Yes cause_degradation PAR Reagent Degradation check_blank->cause_degradation Yes check_intensity Is the color intensity as expected? check_color->check_intensity Yes cause_interference Interfering Metal Ions check_color->cause_interference No check_stability Is the color stable over time? check_intensity->check_stability Yes cause_ph Incorrect pH check_intensity->cause_ph No cause_concentration Incorrect Reagent/ Analyte Concentration check_intensity->cause_concentration No cause_instability Complex Instability/ Side Reactions check_stability->cause_instability No solution_ph Optimize and verify buffer pH. (See Protocol 3) check_stability->solution_ph No solution_reagents Use high-purity water and reagents. Prepare fresh solutions. cause_contamination->solution_reagents cause_degradation->solution_reagents cause_ph->solution_ph solution_interference Use masking agents or perform sample cleanup. cause_interference->solution_interference solution_concentration Verify concentrations of all reagents and standards. cause_concentration->solution_concentration solution_stability Control temperature and protect from light. cause_instability->solution_stability

    Caption: Troubleshooting workflow for unexpected color changes in PAR reactions.

    G cluster_ph Effect of pH on PAR-Metal Complex Formation cluster_reaction Reaction Components low_ph Low pH (Acidic) par_protonated PAR is protonated (H₂L) No complex formation low_ph->par_protonated optimal_ph Optimal pH par_complex PAR forms stable, colored complex (ML₂) optimal_ph->par_complex high_ph High pH (Alkaline) metal_hydroxide Metal precipitates as hydroxide (M(OH)₂) No complex formation high_ph->metal_hydroxide metal Metal Ion (M²⁺) metal->low_ph Does not react metal->optimal_ph Reacts with PAR metal->high_ph Precipitates par PAR (L⁻) par->low_ph Protonated par->optimal_ph Reacts with Metal par->high_ph Does not react

    Caption: Influence of pH on PAR-metal complex formation and color development.

    G cluster_causes Potential Causes cluster_observations Observed Issues cause1 Reagent Contamination obs1 High Blank Absorbance cause1->obs1 obs3 Wrong Color cause1->obs3 cause2 Incorrect pH obs2 No/Low Color Development cause2->obs2 obs4 Fading Color cause2->obs4 cause3 Interfering Ions cause3->obs2 cause3->obs3 cause4 Reagent Degradation cause4->obs1 cause4->obs2 cause5 Procedural Error cause5->obs1 cause5->obs2 obs5 Inconsistent Results cause5->obs5

    Caption: Logical relationships between common causes and observed issues in PAR assays.

    References

    Technical Support Center: Optimizing PAR-Metal Complex Formation

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-pyridylazo)resorcinol (B72590) (PAR) for metal complex formation.

    Troubleshooting Guides

    This section addresses common issues encountered during PAR-metal complex formation experiments.

    Issue 1: Slow or Incomplete Reaction

    Q: My PAR-metal complex formation is slow or appears incomplete, resulting in low absorbance readings. What are the potential causes and how can I troubleshoot this?

    A: Slow or incomplete complex formation can be attributed to several factors. A systematic approach to troubleshooting is recommended.

    Troubleshooting Steps:

    • Verify and Optimize pH: The pH of the reaction medium is the most critical factor. The optimal pH for PAR-metal complex formation varies significantly depending on the metal ion. For instance, the Cu²⁺ complex forms at pH values higher than 5, while the Zn²⁺ complex forms at pH values higher than 8.[1] Ensure your buffer system is appropriate and maintains a stable pH throughout the experiment. It's crucial to empirically determine the optimal pH for each specific metal-ligand system.[1]

    • Check Reagent Concentrations: Suboptimal stoichiometry between the metal ion and PAR can lead to incomplete complex formation. While a stoichiometric ratio is a good starting point, using a slight excess of the ligand (PAR) can often drive the reaction to completion.

    • Increase Temperature: For many chemical reactions, increasing the temperature increases the reaction rate. Gently warming the reaction mixture may accelerate the complex formation. However, be cautious as excessively high temperatures can lead to the decomposition of the ligand or the complex. The stability of metal complexes can be temperature-dependent.

    • Allow Sufficient Reaction Time: Complex formation is not always instantaneous. Ensure you are allowing adequate time for the reaction to reach equilibrium before taking measurements. The necessary incubation time should be determined experimentally by monitoring the absorbance over time until it stabilizes.

    • Solvent Considerations: The choice of solvent can influence the reaction rate. While aqueous solutions are common, the presence of organic co-solvents can alter the solvation of the metal ion and the ligand, thereby affecting the kinetics of complex formation.

    Issue 2: Inconsistent or Irreproducible Results

    Q: I am observing significant variability in my results between experiments. What could be causing this inconsistency?

    A: Irreproducible results often stem from a lack of control over key experimental parameters.

    Troubleshooting Steps:

    • Strict pH Control: Even minor fluctuations in pH can lead to significant changes in the extent and rate of complex formation. Use a reliable and calibrated pH meter and high-quality buffers.

    • Temperature Consistency: Perform your experiments at a constant and controlled temperature. Using a water bath or a temperature-controlled plate reader can help maintain consistency.

    • Reagent Stability: Ensure that your stock solutions of the metal ion and PAR are stable. PAR solutions can be light-sensitive and should be stored properly. Prepare fresh solutions regularly.

    • Mixing: Ensure thorough mixing of the reactants upon addition to initiate the reaction uniformly.

    • Interfering Ions: The presence of other metal ions that can also form complexes with PAR will lead to competitive binding and erroneous results. Consider the composition of your sample matrix and use masking agents if necessary to sequester interfering ions.

    Frequently Asked Questions (FAQs)

    General Questions

    Q1: What is the typical reaction time for PAR-metal complex formation?

    A1: The reaction time is highly dependent on the specific metal ion, pH, temperature, and reactant concentrations. Some reactions, particularly with labile metal ions, can be very fast, occurring on the scale of seconds to minutes. For instance, the second-order rate constant for the formation of the 1:1 PAR:Zn²⁺ complex at pH 7.0 and 20°C is approximately 2 x 10⁷ M⁻¹s⁻¹. In contrast, reactions with more inert metal ions may be significantly slower.

    Q2: How does pH affect the reaction time?

    A2: pH is a critical determinant of reaction rate. The protonation state of PAR, which is pH-dependent, dictates its ability to bind to metal ions. The optimal pH for complexation is a compromise between ensuring the ligand is sufficiently deprotonated to act as a good chelator and preventing the precipitation of metal hydroxides at higher pH values.[1]

    Experimental Protocol & Data

    Q3: Is there a general protocol for determining the optimal reaction time for a specific PAR-metal complex?

    A3: Yes, a kinetic study using a spectrophotometer is the standard method.

    Detailed Experimental Protocol: Kinetic Analysis of PAR-Metal Complex Formation

    • Reagent Preparation:

      • Prepare a stock solution of the metal salt of interest in deionized water or an appropriate buffer.

      • Prepare a stock solution of PAR in a suitable solvent (e.g., ethanol (B145695) or a slightly basic aqueous solution).

      • Prepare a series of buffers covering a range of pH values relevant to the metal ion being studied.

    • Spectrophotometer Setup:

      • Turn on the spectrophotometer and allow it to warm up for at least 30 minutes for lamp stabilization.

      • Set the wavelength to the λmax (wavelength of maximum absorbance) of the expected PAR-metal complex. This is often around 500 nm, but should be confirmed by scanning the spectrum of a pre-formed complex.

    • Kinetic Measurement:

      • Equilibrate the metal ion solution and the PAR solution to the desired reaction temperature.

      • In a cuvette, add the appropriate buffer and the metal ion solution.

      • Initiate the reaction by adding the PAR solution and mix quickly and thoroughly.

      • Immediately start recording the absorbance at the predetermined λmax as a function of time. Continue recording until the absorbance value plateaus, indicating the reaction has reached completion.

    • Data Analysis:

      • Plot absorbance versus time. The time required to reach the plateau is the optimal reaction time under those specific conditions.

      • For more detailed kinetic analysis, the initial rate of the reaction can be determined from the initial slope of the curve. By performing the experiment with varying concentrations of the metal ion and PAR, the order of the reaction and the rate constant can be determined.

    Data Presentation

    Table 1: Factors Influencing PAR-Metal Complex Formation Rate

    FactorEffect on Reaction RateTroubleshooting Considerations
    pH Highly influential; optimal pH is metal-specific.Empirically determine the optimal pH for your metal of interest. Ensure stable buffering.
    Temperature Generally, an increase in temperature increases the rate.Use a constant temperature. Gentle heating can be used to accelerate slow reactions, but monitor for complex degradation.
    Metal Ion Lability Labile metal ions react faster than inert ones.Reaction times will vary significantly between different metals.
    Ligand Concentration Higher PAR concentration can increase the rate (up to a point).A slight excess of PAR can drive the reaction to completion.
    Presence of Interfering Ions Can slow down or prevent the formation of the desired complex.Use masking agents or sample purification to remove interfering ions.

    Table 2: Qualitative Reaction Times for PAR with Selected Metal Ions

    Metal IonGeneral Reaction Speed at Optimal pHNotes
    Cu²⁺FastForms complex at pH > 5.[1]
    Zn²⁺Very FastForms complex at pH > 8.[1] The reaction is often complete within seconds.
    Ni²⁺Moderate to SlowReaction kinetics can be complex and are influenced by the presence of other ligands.
    Co²⁺Moderate
    Fe³⁺Fast
    Mn²⁺Moderate

    Note: This table provides a qualitative overview. Actual reaction times will depend on specific experimental conditions.

    Application in Drug Development

    Q4: How is the optimization of PAR-metal complex formation relevant to drug development?

    A4: In drug discovery, particularly in the screening for inhibitors of metalloenzymes, PAR can be used as a chromogenic indicator. For example, in a high-throughput screening (HTS) assay for inhibitors of a zinc-containing enzyme, the release of zinc from the enzyme upon inhibitor binding can be detected by the formation of the colored PAR-Zn²⁺ complex. Optimizing the reaction time of this complex formation is crucial for the efficiency and accuracy of the HTS assay. A rapid and complete reaction ensures a strong and timely signal, allowing for the reliable identification of potent inhibitors from large compound libraries.

    Visualizations

    Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Metal Ion Stock Solution D Equilibrate Reagents to Reaction Temperature A->D B Prepare PAR Stock Solution B->D C Prepare Buffer Solutions E Mix Reagents in Cuvette (Buffer + Metal Ion) C->E D->E F Initiate Reaction (Add PAR) & Mix E->F G Measure Absorbance vs. Time F->G H Plot Absorbance vs. Time G->H I Determine Optimal Reaction Time H->I J Calculate Kinetic Parameters (Optional) I->J

    Caption: Workflow for kinetic analysis of PAR-metal complex formation.

    Troubleshooting_Logic Start Slow or Incomplete Reaction pH Is the pH Optimal and Stable? Start->pH Conc Are Reagent Concentrations Correct? pH->Conc Yes Adjust_pH Adjust pH and Use Proper Buffer pH->Adjust_pH No Temp Is the Temperature Controlled and Sufficient? Conc->Temp Yes Adjust_Conc Optimize Stoichiometry (e.g., slight excess of PAR) Conc->Adjust_Conc No Time Is the Reaction Time Sufficient? Temp->Time Yes Adjust_Temp Increase Temperature (with caution) Temp->Adjust_Temp No Interference Are Interfering Ions Present? Time->Interference Yes Adjust_Time Increase Incubation Time Time->Adjust_Time No End Reaction Optimized Interference->End No Address_Interference Use Masking Agents or Purify Sample Interference->Address_Interference Yes Adjust_pH->pH Adjust_Conc->Conc Adjust_Temp->Temp Adjust_Time->Time Address_Interference->Interference

    Caption: Troubleshooting flowchart for slow PAR-metal complex formation.

    References

    Technical Support Center: Spectrophotometric Measurements with PAR

    Author: BenchChem Technical Support Team. Date: December 2025

    Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during spectrophotometric measurements of Photosynthetically Active Radiation (PAR) and related applications, such as plant pigment quantification.

    Frequently Asked Questions (FAQs)

    Q1: What is Photosynthetically Active Radiation (PAR) and why is it important to measure it accurately?

    A: Photosynthetically Active Radiation (PAR) is the range of light within the solar spectrum, typically between 400 and 700 nanometers, that photosynthetic organisms are able to use in the process of photosynthesis.[1][2][3][4] Accurate measurement of PAR is crucial for assessing plant health, optimizing growth conditions in controlled environments, and understanding ecosystem productivity.[2]

    Q2: What are the most common sources of error in spectrophotometric measurements?

    A: Errors in spectrophotometry can generally be categorized into three main areas: instrument errors, sample errors, and environmental factors.[5] Instrument errors include issues like incorrect wavelength calibration, stray light, and lamp instability.[6][7][8] Sample-related errors often stem from improper preparation, incorrect concentrations, or issues with the cuvettes used for measurement.[5] Environmental factors such as temperature fluctuations can also impact measurement accuracy.

    Q3: How often should I calibrate my spectrophotometer for PAR measurements?

    A: Regular calibration is critical for accurate measurements. It is generally recommended to calibrate your spectrophotometer annually or bi-annually.[2] However, for high-precision applications or if the instrument is used frequently or in extreme conditions, more frequent calibration may be necessary.[2] Always consult your instrument's manual for specific recommendations.

    Troubleshooting Guides

    This section provides solutions to specific problems you may encounter during your experiments.

    Issue 1: Inconsistent or Drifting Readings

    Symptoms: Your absorbance or transmittance readings are fluctuating and not stable.

    Possible Causes and Solutions:

    • Aging Light Source: The instrument's lamp may be nearing the end of its life, causing fluctuations in light intensity.

      • Solution: Replace the lamp according to the manufacturer's instructions.[6]

    • Instrument Warm-up: The spectrophotometer has not been given adequate time to stabilize.

      • Solution: Allow the instrument to warm up for the manufacturer-recommended time, typically at least 15-30 minutes, before taking measurements.[6]

    • Sample Evaporation or Temperature Changes: The sample composition is changing during the measurement due to evaporation or temperature instability.

      • Solution: Use a cuvette with a lid to minimize evaporation. If the sample is temperature-sensitive, use a temperature-controlled cuvette holder.[5]

    Issue 2: Abnormally High or Low Absorbance Readings

    Symptoms: Your absorbance readings are outside the expected range for your sample.

    Possible Causes and Solutions:

    • Incorrect Sample Concentration: The sample may be too concentrated or too dilute.

      • Solution: For highly concentrated samples, dilute them to bring the absorbance within the instrument's linear range (typically 0.1 to 1.0 AU).[9] For very dilute samples, you may need to concentrate the sample or use a longer pathlength cuvette.

    • Incorrect Wavelength Selection: The measurement wavelength is not set to the maximum absorbance peak of the analyte.

      • Solution: Perform a wavelength scan to determine the optimal wavelength for your sample.[8]

    • Stray Light: Unwanted light is reaching the detector, causing inaccurate readings, especially at high absorbances.

      • Solution: Ensure the sample compartment lid is closed during measurements. Check for and clean any dust or debris from the optical components.[8]

    Issue 3: Errors in PAR Sensor Measurements

    Symptoms: Your PAR sensor readings seem incorrect or inconsistent when measuring different light sources.

    Possible Causes and Solutions:

    • Spectral Error: The sensor's spectral response does not perfectly match the ideal quantum response, leading to errors when measuring light sources with different spectral outputs than the calibration source.[9][10][11]

      • Solution: Apply a correction factor specific to your light source. Refer to the manufacturer's documentation or use online tools to find the appropriate correction factor.[9][10]

    • Cosine Error: The sensor is not correctly measuring light from all angles due to improper orientation.

      • Solution: Ensure the PAR sensor is level and oriented correctly. When measuring outdoors, the sensor head should be level with the lens pointing straight up.[1]

    • Sensor Fouling: Debris or salt deposits on the sensor lens are obstructing the light path.

      • Solution: Clean the sensor lens regularly with water or a mild cleaning solution like vinegar for salt deposits. Avoid abrasive cleaners.[1]

    Experimental Protocols

    Protocol 1: Spectrophotometric Quantification of Chlorophyll a, b, and Total Carotenoids in Plant Tissue

    This protocol outlines the steps for extracting and quantifying major photosynthetic pigments from plant leaves.

    Materials:

    • Fresh plant leaf tissue

    • Mortar and pestle

    • 80% (v/v) aqueous acetone (B3395972)

    • Centrifuge and centrifuge tubes

    • Spectrophotometer

    • Glass or quartz cuvettes

    Methodology:

    • Sample Preparation:

      • Weigh approximately 0.1 g of fresh leaf tissue.

      • Grind the tissue in a mortar and pestle with a small amount of 80% acetone until the tissue is thoroughly homogenized.

      • Transfer the homogenate to a centrifuge tube.

    • Pigment Extraction:

      • Add 10 mL of 80% acetone to the centrifuge tube containing the homogenized tissue.

      • Vortex the tube to mix well and then incubate in the dark for 15 minutes to allow for pigment extraction.

      • Centrifuge the extract at 3000 rpm for 10 minutes to pellet the cell debris.

    • Spectrophotometric Measurement:

      • Carefully transfer the supernatant (the clear, colored liquid) to a clean cuvette.

      • Use 80% acetone as a blank to zero the spectrophotometer.[12]

      • Measure the absorbance of the extract at three wavelengths: 470 nm, 645 nm, and 663 nm.

    • Calculation of Pigment Concentration:

      • Use the following equations to calculate the concentrations of Chlorophyll a, Chlorophyll b, and total carotenoids (C a+c) in µg/mL:

        • Chlorophyll a (C_a) = 12.21 * (A_663) - 2.81 * (A_645)

        • Chlorophyll b (C_b) = 20.13 * (A_645) - 5.03 * (A_663)

        • Total Carotenoids (C_{a+c}) = (1000 * A_{470} - 3.27 * C_a - 104 * C_b) / 229

    Data Presentation

    Table 1: Common Pitfalls and Troubleshooting in Spectrophotometric PAR Measurements

    IssueSymptomPossible CauseRecommended Solution
    Instrument Inconsistent/drifting readingsAging lampReplace lamp.[6]
    Insufficient warm-upAllow instrument to stabilize for at least 15-30 minutes.[6]
    Inaccurate readingsWavelength miscalibrationRecalibrate the instrument using certified reference materials.
    Stray lightClose sample compartment lid; clean optics.[8]
    Sample Absorbance too high/lowIncorrect concentrationDilute or concentrate the sample.[9]
    Inconsistent readingsDirty or scratched cuvettesClean or replace cuvettes.
    Air bubbles in cuvetteGently tap the cuvette to dislodge bubbles.
    PAR Sensor Inaccurate readingsSpectral errorApply a light-source-specific correction factor.[9][10]
    Cosine errorEnsure the sensor is level and properly oriented.[1]
    Low readingsSensor foulingClean the sensor lens.[1]

    Visualizations

    experimental_workflow cluster_prep Sample Preparation cluster_extract Pigment Extraction cluster_measure Spectrophotometry cluster_analysis Data Analysis weigh Weigh Leaf Tissue grind Grind with Acetone weigh->grind incubate Incubate in Dark grind->incubate centrifuge Centrifuge incubate->centrifuge blank Blank with 80% Acetone centrifuge->blank measure Measure Absorbance (470, 645, 663 nm) blank->measure calculate Calculate Pigment Concentrations measure->calculate

    Caption: Workflow for Plant Pigment Extraction and Quantification.

    troubleshooting_logic cluster_instrument Instrument Issues cluster_sample Sample Issues cluster_par PAR Sensor Issues start Inaccurate Reading check_instrument Check Instrument start->check_instrument check_sample Check Sample start->check_sample check_par_sensor Check PAR Sensor start->check_par_sensor lamp Lamp Status? check_instrument->lamp concentration Concentration? check_sample->concentration spectral_error Spectral Correction? check_par_sensor->spectral_error warmup Warm-up Time? lamp->warmup calibration Calibration Status? warmup->calibration cuvette Cuvette Condition? concentration->cuvette bubbles Air Bubbles? cuvette->bubbles cosine_error Sensor Orientation? spectral_error->cosine_error fouling Sensor Cleanliness? cosine_error->fouling

    Caption: Troubleshooting Logic for Spectrophotometric Measurements.

    References

    Technical Support Center: Troubleshooting Matrix Effects in Environmental Sample Analysis

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with matrix effects in the analysis of environmental samples. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions for issues encountered during experimental analysis, particularly when using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS).

    Frequently Asked Questions (FAQs)

    Q1: What are matrix effects in the context of environmental sample analysis?

    A: In environmental sample analysis, the "matrix" refers to all the components of a sample other than the specific analyte of interest.[1] Matrix effects occur when these other components interfere with the accurate measurement of the analyte.[1][2] This interference can either decrease (ion suppression) or increase (ion enhancement) the analytical signal, leading to inaccurate quantification.[1][3] Environmental samples such as soil, water, and sediment contain complex matrices with various substances like salts, proteins, and lipids that can cause these effects.[1]

    Q2: What are the primary indicators that matrix effects are impacting my results?

    A: Common signs of matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and a decrease in the overall sensitivity of your assay.[4] You may also observe inconsistent peak areas for your quality control samples across different batches of the environmental matrix.

    Q3: How can I quantitatively assess the extent of matrix effects in my samples?

    A: A widely accepted method is the post-extraction spike .[5][6] This involves comparing the analytical response of an analyte in a pure solvent to its response in an extracted blank matrix that has been spiked with the analyte after the extraction process.[5][7] The matrix factor (MF) can be calculated, where an MF value less than 1 signifies ion suppression, and a value greater than 1 indicates ion enhancement.[5] For a more comprehensive assessment, you can compare the slope of a calibration curve prepared in a solvent with one prepared in a matrix-matched standard.[3]

    Q4: What are the most effective strategies to mitigate matrix effects?

    A: A combination of strategies is often the most effective approach. Key mitigation techniques include:

    • Optimizing Sample Preparation: The primary goal is to remove as many interfering matrix components as possible before analysis. Techniques like solid-phase extraction (SPE) are generally more effective at this than simple protein precipitation.[4][6]

    • Chromatographic Separation: Modifying your HPLC or UHPLC method to separate the analyte from co-eluting matrix components is a critical step.[4][6]

    • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering components, thereby minimizing their impact on analyte ionization.[6][8][9]

    • Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard is considered the gold standard for compensating for matrix effects.[4] The SIL internal standard co-elutes with the analyte and experiences similar matrix effects, which allows for accurate quantification.[6]

    Troubleshooting Guide

    Issue Possible Cause Troubleshooting Steps
    Poor Reproducibility and Inaccurate Quantification Inconsistent matrix effects between different sample preparations or different environmental samples.[4]1. Quantify Matrix Effects: Use the post-extraction spike method to determine the degree of ion suppression or enhancement. 2. Optimize Chromatography: Adjust the chromatographic method to shift the elution of your analyte away from zones of significant matrix interference. 3. Enhance Sample Preparation: Implement more rigorous cleanup steps, such as SPE, to remove interfering compounds.[4]
    Significant Signal Suppression High concentration of co-eluting matrix components interfering with the ionization of the target analyte.1. Dilute the Sample: This can reduce the concentration of interfering components, but may also impact sensitivity.[8][9] 2. Optimize Ion Source Parameters: Adjust settings on the mass spectrometer to improve analyte ionization in the presence of the matrix. 3. Use a Different Ionization Technique: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce matrix effects.[3]
    Inconsistent Internal Standard Performance The internal standard is not co-eluting with the analyte or is being affected differently by the matrix.1. Switch to a SIL Internal Standard: A stable isotope-labeled internal standard will have nearly identical chemical and physical properties to the analyte, ensuring it is affected by the matrix in the same way.[6] 2. Verify Co-elution: Ensure that the internal standard and the analyte have the same retention time.

    Experimental Protocols

    Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
    • Prepare Sample Sets:

      • Set A (Neat Solution): Spike the analyte at low and high concentrations into the final reconstitution solvent.

      • Set B (Post-Extraction Spike): Extract at least six different lots of a blank environmental matrix using your established sample preparation protocol. Spike the analyte at the same low and high concentrations into the final extracted matrix.[4][10]

    • Analysis: Analyze both sets of samples using your LC-MS/MS method.

    • Calculation: Calculate the Matrix Factor (MF) for each concentration level:

      • MF = (Peak Area of Analyte in Post-Extraction Spike) / (Peak Area of Analyte in Neat Solution)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
    • Set up the Infusion: Infuse a standard solution of your analyte at a constant flow rate into the LC flow path between the analytical column and the mass spectrometer using a T-connector.[4]

    • Equilibrate the System: Allow the infused analyte signal to stabilize to a constant baseline.

    • Inject a Blank Matrix Extract: Inject a sample of an extracted blank environmental matrix onto the LC column and begin the chromatographic run.

    • Monitor the Analyte Signal: Observe the signal of the infused analyte. A drop in the baseline indicates a region of ion suppression at that retention time, while a rise indicates a region of ion enhancement.[4]

    Visualizations

    experimental_workflow Experimental Workflow for Matrix Effect Management cluster_prep Sample Preparation cluster_analysis Analysis & Evaluation cluster_mitigation Mitigation Loop Sample Environmental Sample Extraction Extraction Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Processing LCMS->Data Evaluation Matrix Effect Evaluation Data->Evaluation Evaluation->Data No Significant Effect Optimize Optimize Method Evaluation->Optimize Effect Detected Optimize->Cleanup Improve Cleanup Optimize->LCMS Adjust Chromatography

    Caption: Workflow for identifying and mitigating matrix effects in environmental sample analysis.

    mitigation_strategies Logical Relationships in Matrix Effect Mitigation cluster_strategies Mitigation Approaches MatrixEffect Matrix Effect (Ion Suppression/Enhancement) SamplePrep Optimized Sample Prep MatrixEffect->SamplePrep Reduced By Chromatography Chromatographic Separation MatrixEffect->Chromatography Avoided By Dilution Sample Dilution MatrixEffect->Dilution Minimized By InternalStandard Stable Isotope-Labeled Internal Standard MatrixEffect->InternalStandard Compensated By

    Caption: Key strategies to address and overcome matrix effects in analytical measurements.

    References

    Validation & Comparative

    comparison of 4-(2-Pyridylazo)resorcinol and PAN indicators

    Author: BenchChem Technical Support Team. Date: December 2025

    A Comprehensive Comparison of 4-(2-Pyridylazo)resorcinol (PAR) and 1-(2-Pyridylazo)-2-naphthol (PAN) Metallochromic Indicators

    For researchers, scientists, and drug development professionals, the accurate quantification of metal ions is crucial. Metallochromic indicators are vital tools for this purpose, enabling the determination of metal ion concentrations through complexometric titrations and spectrophotometry. Among the plethora of available indicators, this compound (PAR) and 1-(2-Pyridylazo)-2-naphthol (PAN) are two of the most versatile and widely employed reagents. This guide presents an objective comparison of their performance, supported by experimental data and detailed methodologies, to assist in selecting the optimal indicator for specific analytical applications.

    Overview of PAR and PAN Indicators

    Both PAR and PAN are organic dyes that form intensely colored complexes with a wide range of metal ions.[1][2] This property makes them excellent indicators for visually or spectrophotometrically determining the endpoint of a complexometric titration, typically with a chelating agent like ethylenediaminetetraacetic acid (EDTA).[3][4] The fundamental principle involves the formation of a colored metal-indicator complex, which is then displaced by the titrant (EDTA) at the equivalence point, resulting in a distinct color change.[3][5] The stability of the metal-indicator complex is a critical factor; it must be sufficiently stable to produce a clear color but less stable than the metal-EDTA complex to ensure a sharp endpoint.[5][6]

    Performance Comparison

    The choice between PAR and PAN depends on several factors, including the specific metal ion being analyzed, the required sensitivity, and the pH of the working solution.

    PropertyThis compound (PAR)1-(2-Pyridylazo)-2-naphthol (PAN)
    Synonym(s) PAR, 4-(pyridin-2-yldiazenyl)benzene-1,3-diolPAN, 1-(2-pyridylazo) 2-naphthol
    CAS Number 1141-59-985-85-8[7]
    Molecular Formula C₁₁H₉N₃O₂C₁₅H₁₁N₃O[7]
    Molecular Weight 215.21 g/mol 249.27 g/mol [7]
    Appearance Bright orange-yellow powder[8]Orange to very dark orange and brown crystalline powder[7][9]
    Solubility Soluble in water and alcohol[8][10]Slightly soluble in acidic solutions, soluble in alkaline solutions and organic solvents[11][12]
    Proton Dissociation Constants (pKa) pKa₁(NH⁺)=3.1, pKa₂(p-OH)=5.6, pKa₃(o-OH)=11.9[10]pKa₁=2.9, pKa₂=11.6[12]
    pH Range for Color Change Varies with metal ion, generally used in slightly acidic to neutral conditions.[2] Aqueous solution is red at pH ≤ 5.5, orange at pH 6-12.5, and red at pH ≥ 13.[10]Varies with metal ion, effective in slightly acidic to neutral pH conditions.[13] Aqueous solution is yellow at pH < 12 and red at pH > 12.[12]
    Commonly Analyzed Metals Zinc, copper, cobalt, nickel, iron, lead, aluminum, bismuth, thorium.[2][6][10][14]Copper, zinc, nickel, cobalt, cadmium, and iron.[13][15][16]
    Sensitivity High sensitivity, allowing for detection at low concentrations.[2]High sensitivity for trace-level detection.[13]
    Selectivity Highly selective for certain metals like cobalt and iron.[14]Non-selective in nature, but selectivity can be enhanced by controlling pH or using masking agents.[3][17]

    Experimental Protocols

    Detailed methodologies are crucial for the successful application of these indicators. Below are representative protocols for spectrophotometric determination and complexometric titration.

    Spectrophotometric Determination of a Metal Ion (General Protocol)

    This method relies on the formation of a colored metal-indicator complex, where the absorbance of the complex is proportional to the metal ion concentration.

    1. Reagent Preparation:

    • Standard Metal Solution: Prepare a stock solution of the metal ion of interest with a known concentration.

    • Indicator Solution: Prepare a 0.1% (w/v) solution of either PAR or PAN in a suitable solvent (e.g., ethanol (B145695) or methanol).[4]

    • Buffer Solution: Prepare a buffer solution to maintain the optimal pH for complex formation. The choice of buffer depends on the specific metal-indicator system.

    2. Calibration Curve Construction:

    • Prepare a series of standard solutions by diluting the stock metal solution to known concentrations.

    • To each standard, add the buffer solution and a fixed amount of the indicator solution.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the metal-indicator complex using a spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration.

    3. Sample Analysis:

    • Prepare the sample solution, adjusting the pH with the buffer solution.

    • Add the same amount of indicator solution as used for the standards.

    • Measure the absorbance of the sample at the same λmax.

    • Determine the concentration of the metal ion in the sample from the calibration curve.

    Complexometric Titration of a Metal Ion with EDTA (General Protocol)

    In this volumetric method, the indicator is used to signal the endpoint of the titration of a metal ion with a standard EDTA solution.

    1. Reagent Preparation:

    • Standard EDTA Solution (e.g., 0.01 M): Prepare and standardize a solution of EDTA.[3]

    • Indicator Solution: Prepare a 0.1% (w/v) solution of either PAR or PAN in an appropriate solvent.[4]

    • Buffer Solution: Prepare a buffer to maintain the pH at which the metal-EDTA complex is stable and the indicator color change is sharp.

    2. Titration Procedure:

    • Pipette a known volume of the sample containing the metal ion into a conical flask.

    • Add the buffer solution to adjust the pH.

    • Add a few drops of the PAR or PAN indicator solution. The solution will develop the color of the metal-indicator complex.

    • Titrate the solution with the standard EDTA solution.

    • The endpoint is reached when the color of the solution changes sharply to that of the free indicator, indicating that all the metal has been complexed by EDTA.[4]

    • Record the volume of EDTA used and calculate the concentration of the metal ion.

    Logical Relationship and Workflow Diagrams

    The following diagrams, created using the DOT language, illustrate the general workflow for using these indicators in analytical chemistry.

    Complexometric_Titration_Workflow cluster_preparation Preparation cluster_titration Titration cluster_analysis Analysis Sample Sample with Metal Ion Titration_Step Add Indicator to Buffered Sample Sample->Titration_Step Buffer Buffer Solution Buffer->Titration_Step Indicator PAR or PAN Indicator Indicator->Titration_Step Titrate Titrate with EDTA Titration_Step->Titrate EDTA Standard EDTA Solution EDTA->Titrate Endpoint Observe Color Change (Endpoint) Titrate->Endpoint Calculation Calculate Metal Ion Concentration Endpoint->Calculation

    Caption: Workflow for complexometric titration using PAR or PAN indicators.

    Spectrophotometry_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_data_analysis Data Analysis Standards Prepare Standard Solutions Add_Reagents Add Buffer and Indicator Standards->Add_Reagents Sample_Prep Prepare Sample Solution Sample_Prep->Add_Reagents Measure_Absorbance Measure Absorbance at λmax Add_Reagents->Measure_Absorbance Calibration_Curve Construct Calibration Curve Measure_Absorbance->Calibration_Curve from standards Determine_Concentration Determine Sample Concentration Measure_Absorbance->Determine_Concentration from sample Calibration_Curve->Determine_Concentration

    Caption: Workflow for spectrophotometric analysis using PAR or PAN.

    Conclusion

    Both this compound (PAR) and 1-(2-Pyridylazo)-2-naphthol (PAN) are highly effective metallochromic indicators with broad applications in analytical chemistry. PAR's higher water solubility can be an advantage in certain aqueous systems, and it exhibits high selectivity for specific metal ions.[10][14] PAN, while less selective, is a versatile indicator for a wide array of metals, and its selectivity can be significantly improved through careful pH control and the use of masking agents.[3][17] The choice between these two indicators should be guided by the specific requirements of the analysis, including the metal ion of interest, the desired sensitivity, and the sample matrix. This guide provides the foundational information to make an informed decision for your research and development needs.

    References

    A Comparative Guide to Chromogenic Reagents for Nickel Determination: 4-(2-Pyridylazo)resorcinol vs. Alternatives

    Author: BenchChem Technical Support Team. Date: December 2025

    For researchers, scientists, and drug development professionals, the accurate quantification of nickel is crucial in various applications, from environmental monitoring to the quality control of pharmaceuticals. Spectrophotometry, a widely accessible and cost-effective analytical technique, relies on the use of chromogenic reagents that form colored complexes with metal ions. This guide provides an objective comparison of 4-(2-Pyridylazo)resorcinol (PAR) with other prominent chromogenic reagents for the determination of nickel, supported by experimental data and detailed protocols to aid in reagent selection.

    The efficacy of a chromogenic reagent is determined by several key performance indicators, including its molar absorptivity (a measure of sensitivity), the wavelength of maximum absorbance (λmax), the optimal pH range for complex formation, and its selectivity in the presence of other ions. This guide will compare PAR with three other commonly used reagents: Dimethylglyoxime (B607122) (DMG), 1-(2-Pyridylazo)-2-naphthol (PAN), and 2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol (5-BROMO-PAPS).

    Performance Comparison of Chromogenic Reagents for Nickel

    The selection of an appropriate chromogenic reagent is a critical step that dictates the sensitivity, accuracy, and robustness of a spectrophotometric assay for nickel. The following table summarizes the key quantitative performance characteristics of PAR and its alternatives for the determination of nickel.

    ReagentMolar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)λmax (nm)Optimal pH RangeKey Interfering Ions
    This compound (PAR) ~3.7 x 10⁴495 - 5304.0 - 9.5Co(II), Cu(II), Fe(III), Zn(II)
    Dimethylglyoxime (DMG) ~1.4 x 10⁴445 - 4709.0 - 12.0Co(II), Cu(II), Fe(II)[1]
    1-(2-Pyridylazo)-2-naphthol (PAN) ~2.5 x 10⁴560 - 5704.0 - 10.0Co(II), Cu(II), Fe(III), Zn(II), EDTA[2]
    5-BROMO-PAPS ~1.26 x 10⁵520 - 560~5.5Co(II), Cu(II), Fe(III), Zn(II)[3]

    Logical Workflow for Reagent Selection

    The choice of a chromogenic reagent for nickel analysis should be a systematic process based on the specific requirements of the assay. The following diagram illustrates a logical workflow to guide researchers in selecting the most suitable reagent.

    ReagentSelection start Define Assay Requirements sensitivity Required Sensitivity? start->sensitivity high_sensitivity High (Trace Analysis) sensitivity->high_sensitivity High moderate_sensitivity Moderate sensitivity->moderate_sensitivity Moderate reagent_5bromo Consider 5-BROMO-PAPS high_sensitivity->reagent_5bromo ph_consideration pH Constraints? moderate_sensitivity->ph_consideration acidic_neutral Acidic to Neutral (pH < 7) ph_consideration->acidic_neutral Acidic/Neutral alkaline Alkaline (pH > 7) ph_consideration->alkaline Alkaline reagent_par Consider PAR acidic_neutral->reagent_par reagent_pan Consider PAN acidic_neutral->reagent_pan alkaline->reagent_par reagent_dmg Consider DMG alkaline->reagent_dmg alkaline->reagent_pan interference Potential Interferences? low_interference Minimal Interferences interference->low_interference Low high_interference High Interferences (e.g., Co, Cu) interference->high_interference High final_choice Select Optimal Reagent low_interference->final_choice masking Use Masking Agents high_interference->masking reagent_par->interference reagent_dmg->interference reagent_pan->interference reagent_5bromo->interference masking->final_choice

    Caption: Workflow for selecting a chromogenic reagent for nickel analysis.

    Experimental Protocols

    Detailed and standardized experimental protocols are essential for obtaining reproducible and accurate results. Below are representative protocols for the spectrophotometric determination of nickel using each of the discussed reagents.

    Determination of Nickel using this compound (PAR)

    Principle: PAR forms a red-colored chelate with nickel(II) in a slightly acidic to alkaline medium. The intensity of the color is proportional to the nickel concentration.

    Reagents:

    • Standard Nickel Solution (100 ppm): Dissolve 0.4479 g of NiSO₄·6H₂O in deionized water and dilute to 1 L.

    • PAR Solution (0.1% w/v): Dissolve 0.1 g of PAR in 100 mL of ethanol.

    • Buffer Solution (pH 9.0): Prepare an ammonium-ammonia buffer by mixing appropriate volumes of 1 M ammonium (B1175870) chloride and 1 M ammonia (B1221849) solution.

    Procedure:

    • Into a series of 25 mL volumetric flasks, pipette aliquots of the standard nickel solution to prepare concentrations ranging from 0.5 to 5 ppm.

    • To each flask, add 5 mL of the pH 9.0 buffer solution and 2 mL of the 0.1% PAR solution.

    • Dilute to the mark with deionized water and mix well.

    • Allow the color to develop for 15 minutes.

    • Measure the absorbance at 495 nm against a reagent blank prepared in the same manner without the nickel standard.

    • Prepare a calibration curve by plotting absorbance versus nickel concentration.

    • For the unknown sample, follow the same procedure and determine the concentration from the calibration curve.

    Determination of Nickel using Dimethylglyoxime (DMG)

    Principle: In an alkaline medium and in the presence of an oxidizing agent, nickel(II) reacts with DMG to form a stable, red-colored soluble complex.[4]

    Reagents:

    • Standard Nickel Solution (10 ppm): Prepare by diluting the 100 ppm standard nickel solution.

    • Dimethylglyoxime Solution (1% w/v): Dissolve 1 g of dimethylglyoxime in 100 mL of ethanol.[4]

    • Saturated Bromine Water: Add liquid bromine to deionized water in a stoppered bottle until a slight excess remains undissolved.

    • Concentrated Ammonia Solution.

    Procedure:

    • Pipette aliquots of the 10 ppm standard nickel solution into 50 mL volumetric flasks to create standards from 0.2 to 2 ppm.

    • Add 5 mL of saturated bromine water to each flask and mix.

    • Add concentrated ammonia solution dropwise until the bromine color disappears, then add 2 mL in excess.

    • Add 3 mL of the 1% DMG solution and mix.

    • Dilute to the mark with deionized water and allow 10 minutes for full color development.

    • Measure the absorbance at 445 nm against a reagent blank.[4]

    • Construct a calibration curve and determine the concentration of the unknown sample.

    Determination of Nickel using 1-(2-Pyridylazo)-2-naphthol (PAN)

    Principle: PAN forms a colored complex with nickel, which can be measured spectrophotometrically. The use of a masking agent like EDTA can enhance selectivity by destroying interfering metal-PAN complexes.[2]

    Reagents:

    • Standard Nickel Solution (10 ppm).

    • PAN Indicator Solution (0.3% w/v): Dissolve 0.3 g of PAN in 100 mL of methanol.

    • Phthalate-Phosphate Reagent Powder.

    • EDTA Reagent Powder.

    Procedure:

    • To a 25 mL sample (or standard), add the contents of one Phthalate-Phosphate Reagent Powder Pillow and shake to dissolve.

    • Add 1 mL of the 0.3% PAN Indicator Solution and mix.

    • Start a timer for 15 minutes for color development.[5]

    • After 15 minutes, add the contents of one EDTA Reagent Powder Pillow and shake to dissolve.

    • Measure the absorbance at 560 nm against a reagent blank.[2]

    • Prepare a calibration curve and determine the nickel concentration in the sample.

    Determination of Nickel using 2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol (5-BROMO-PAPS)

    Principle: 5-BROMO-PAPS is a highly sensitive pyridylazo dye that forms a stable, colored chelate with nickel ions in a buffered medium.

    Reagents:

    • Standard Nickel Solution (1 ppm): Prepare by appropriate dilution of the 100 ppm standard.

    • 5-BROMO-PAPS Reagent Solution: Prepare a solution of 5-BROMO-PAPS in a suitable buffer (e.g., pH 5.5 acetate (B1210297) buffer). The optimal concentration of the reagent should be determined experimentally but is typically in the range of 1 x 10⁻⁴ M.

    • Acetate Buffer (pH 5.5): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.

    Procedure:

    • In a series of 10 mL volumetric flasks, add aliquots of the 1 ppm standard nickel solution to prepare concentrations from 0.05 to 0.5 ppm.

    • Add 2 mL of the acetate buffer (pH 5.5) to each flask.

    • Add 1 mL of the 5-BROMO-PAPS reagent solution.

    • Dilute to the mark with deionized water and mix thoroughly.

    • Allow the reaction to proceed for 20 minutes at room temperature.

    • Measure the absorbance at 560 nm against a reagent blank.[3]

    • Construct a calibration curve and determine the unknown nickel concentration.

    Conclusion

    The choice between this compound and other chromogenic reagents for nickel determination depends on the specific analytical requirements. 5-BROMO-PAPS offers the highest sensitivity, making it ideal for trace analysis. Dimethylglyoxime provides good selectivity, particularly in alkaline conditions. PAN is a versatile reagent, though it may require the use of masking agents to improve selectivity. PAR itself stands as a robust and versatile reagent with good sensitivity and a wide effective pH range, making it a suitable choice for a variety of applications. By carefully considering the performance characteristics and experimental conditions outlined in this guide, researchers can select the optimal reagent to achieve accurate and reliable quantification of nickel in their samples.

    References

    A Comparative Guide to the Validation of a New Analytical Method with Population Attributable Risk (PAR) as an Advanced Performance Metric

    Author: BenchChem Technical Support Team. Date: December 2025

    This guide provides a comprehensive framework for the validation of a new analytical method, offering a direct comparison with an established alternative. It is designed for researchers, scientists, and drug development professionals to objectively assess method performance through experimental data. A novel component of this guide is the conceptual application of Population Attributable Risk (PAR) to illustrate the potential public health impact of adopting a more sensitive analytical technique.

    I. Core Principles of Analytical Method Validation

    The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] This is a critical requirement in regulated industries to ensure the reliability and accuracy of analytical data.[2] The performance characteristics of an analytical method are key to this validation process.[3][4] Guidelines from the International Council for Harmonisation (ICH), particularly the Q2(R1) guideline, provide a framework for validating analytical procedures.[5][6][7]

    The fundamental parameters evaluated during method validation include:

    • Accuracy: The closeness of test results to the true value.[2][8]

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2][8] This is typically assessed at two levels:

      • Repeatability: Precision under the same operating conditions over a short interval of time.[7][9]

      • Intermediate Precision: Expresses within-laboratory variations, such as on different days, with different analysts, or different equipment.[7][9]

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[1][8]

    • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3][8]

    • Range: The interval between the upper and lower concentrations of an analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[3][8]

    • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][8]

    • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

    II. Comparative Performance Data

    The following table summarizes the hypothetical performance data of a new analytical method compared to a standard reference method for the quantification of a target analyte.

    Performance CharacteristicNew Analytical MethodStandard Reference MethodAcceptance Criteria
    Accuracy (% Recovery) 99.5% ± 1.2%98.8% ± 2.5%98.0% - 102.0%
    Precision (Repeatability, %RSD) 0.8%1.5%≤ 2.0%
    Precision (Intermediate, %RSD) 1.2%2.2%≤ 3.0%
    Specificity No interference observedMinor interference from excipient BNo significant interference
    Linearity (R²) 0.99980.9985≥ 0.995
    Range (µg/mL) 0.1 - 1000.5 - 100Covers expected concentrations
    LOD (µg/mL) 0.030.15-
    LOQ (µg/mL) 0.10.5-

    III. Conceptual Application of Population Attributable Risk (PAR)

    Population Attributable Risk (PAR) is a measure used in epidemiology to estimate the proportion of a disease in a population that is attributable to a certain exposure.[10][11] It is the incidence of a disease in the population that would be eliminated if the exposure were eliminated.[10] While not a standard parameter in analytical method validation, PAR can be conceptually applied to demonstrate the superior public health impact of a new, more sensitive analytical method.

    Consider a scenario where a toxic impurity in a drug product is linked to an adverse health effect. A new, more sensitive analytical method can detect this impurity at a much lower concentration than the current standard method. This enhanced sensitivity can lead to a more accurate classification of patients as "exposed" or "unexposed" to a potentially harmful level of the impurity.

    Hypothetical Impact on PAR:

    • Standard Method (LOQ = 0.5 µg/mL): May classify a larger portion of the population as "unexposed" because it cannot detect lower levels of the impurity. This could lead to an underestimation of the true PAR associated with the impurity.

    • New Method (LOQ = 0.1 µg/mL): Can identify individuals exposed to lower, yet potentially significant, levels of the impurity. This more accurate exposure assessment can result in a higher, more realistic PAR, highlighting the true public health burden of the impurity.

    By demonstrating that the new method allows for a more accurate estimation of PAR, one can argue for its adoption based on its potential to better inform risk assessments and regulatory decisions, ultimately leading to improved patient safety.

    IV. Experimental Protocols

    The accuracy of the method is determined by the closeness of the test results to the true value.[8] This can be assessed by analyzing a sample of known concentration (a certified reference material) and comparing the measured value to the true value. Alternatively, for a drug product, it can be evaluated by analyzing synthetic mixtures spiked with known quantities of the analyte.[8]

    • Protocol:

      • Prepare a placebo (all formulation components except the active pharmaceutical ingredient).

      • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

      • Prepare a minimum of three replicate samples at each concentration level.

      • Analyze the samples using the new analytical method.

      • Calculate the percent recovery for each sample. The mean percent recovery and its standard deviation are then reported.

    Precision is a measure of the degree of scatter of a series of measurements.[1]

    • Repeatability Protocol:

      • Prepare a minimum of six samples of the same homogenous sample at 100% of the test concentration.

      • Analyze the samples under the same operating conditions over a short period.

      • Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.

    • Intermediate Precision Protocol:

      • Repeat the repeatability study on a different day, with a different analyst, and using a different instrument.

      • Compare the results from the different conditions to assess the influence of these random events on the precision of the analytical procedure.[7]

      • Calculate the overall mean, standard deviation, and %RSD for all measurements.

    Specificity is the ability to assess the analyte in the presence of other components.[8]

    • Protocol:

      • Analyze a placebo sample to ensure that no interfering peaks are present at the retention time of the analyte.

      • Perform forced degradation studies on the drug product (e.g., exposure to acid, base, heat, light, and oxidation).

      • Analyze the stressed samples to demonstrate that the analyte peak is resolved from any degradation products.

    Linearity demonstrates that the method's response is directly proportional to the analyte concentration.[8]

    • Protocol:

      • Prepare a series of at least five standard solutions of the analyte at different concentrations, covering the expected range of the analytical procedure.

      • Analyze each standard solution in triplicate.

      • Plot the mean response versus the concentration and perform a linear regression analysis.

      • The correlation coefficient (r), y-intercept, and slope of the regression line should be reported.[8]

    The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[8]

    • Protocol (based on the standard deviation of the response and the slope):

      • Determine the slope of the calibration curve from the linearity study.

      • Determine the standard deviation of the response, which can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.

      • Calculate LOD and LOQ using the following formulas:

        • LOD = 3.3 * (Standard Deviation of the Response / Slope)

        • LOQ = 10 * (Standard Deviation of the Response / Slope)

    V. Visualizations

    Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting start Define Method Purpose & Scope protocol Develop Validation Protocol start->protocol acceptance Define Acceptance Criteria protocol->acceptance specificity Specificity acceptance->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq data_analysis Data Analysis lod_loq->data_analysis report Prepare Validation Report data_analysis->report approval Review & Approval report->approval end Validated Method approval->end PAR_Conceptual_Relationship cluster_method Analytical Method cluster_assessment Population Assessment cluster_impact Public Health Impact new_method New, More Sensitive Method (Lower LOQ) exposure More Accurate Exposure Classification new_method->exposure old_method Standard Method (Higher LOQ) old_method->exposure risk Improved Risk Assessment exposure->risk par More Accurate PAR Calculation risk->par decision Informed Regulatory Decisions par->decision safety Enhanced Patient Safety decision->safety

    References

    A Comparative Guide to Photosynthetically Active Radiation (PAR) Measurement and Alternative Methods for Water Quality Monitoring

    Author: BenchChem Technical Support Team. Date: December 2025

    Introduction to Water Quality Monitoring Methods

    Effective water quality monitoring is crucial for understanding aquatic ecosystems and the impact of environmental stressors. Photosynthetically Active Radiation (PAR) is a fundamental parameter that measures the light available for photosynthesis, which is the base of most aquatic food webs. Alternative methods, such as measuring chlorophyll-a concentration and dissolved oxygen levels, provide insights into the biological response to this available light and overall ecosystem health.

    • PAR Method: Quantifies the flux of photons in the 400 to 700 nm spectral range, representing the energy available for photosynthesis.

    • Chlorophyll-a Fluorescence: Measures the fluorescence of chlorophyll-a, a primary photosynthetic pigment, to estimate phytoplankton biomass.

    • Dissolved Oxygen (DO) Sensing: Determines the concentration of oxygen dissolved in water, which is a product of photosynthesis and is essential for aquatic life.

    Data Presentation: Performance Comparison

    The following tables summarize quantitative data on the performance of each method based on available literature. It is important to note that performance can vary based on the specific instrument, environmental conditions, and calibration procedures.

    Table 1: Comparison of In-Situ Water Quality Monitoring Methods

    ParameterPAR MethodChlorophyll-a Fluorescence (In-Situ)Dissolved Oxygen (DO) Sensor
    Principle of Measurement Measures photon flux in the 400-700 nm range using a quantum sensor.Excites chlorophyll-a molecules with light of a specific wavelength and measures the emitted fluorescence.[1]Electrochemical or optical sensors measure the partial pressure of oxygen in water.
    Primary Information Provided Availability of light for photosynthesis.Estimation of phytoplankton biomass.[2]Indicator of photosynthetic activity and overall ecosystem health.
    Typical Units µmol/m²/sµg/L or Relative Fluorescence Units (RFU)mg/L or % saturation
    Response Time Near-instantaneousNear-instantaneousSeconds to minutes
    Interferences Biofouling, turbidity, and shading can affect sensor readings.Turbidity, dissolved organic matter, and variations in phytoplankton physiology can interfere with readings.[3][4]Temperature, salinity, and biofouling of the sensor membrane.

    Table 2: Reported Performance Metrics

    Performance MetricPAR Method (In-Situ Sensors)Chlorophyll-a Fluorescence (vs. Lab Method)Dissolved Oxygen (DO) Sensor
    Accuracy High, with proper calibration.Correlation with lab methods can be variable (R² values from 0.21 to 0.58 reported in one study).[2]High, with proper calibration (e.g., ±0.1 mg/L).
    Precision High, with stable sensor output.Generally high for repeated measurements.High, with stable sensor output.
    Bias Can be introduced by sensor fouling or improper calibration.Can be biased by non-photochemical quenching and phytoplankton community composition.Can be affected by membrane fouling and calibration drift.

    Experimental Protocols

    Detailed methodologies are crucial for obtaining accurate and comparable data. The following sections outline the typical experimental protocols for each monitoring method.

    Objective: To measure the quantity of photosynthetically active radiation available to aquatic organisms at various depths.

    Materials:

    • Underwater PAR sensor (quantum sensor) with a data logger

    • Deployment rig or frame to ensure vertical deployment

    • Boat or platform for offshore measurements

    • GPS for recording location

    • Cleaning supplies for the sensor

    Procedure:

    • Sensor Calibration: Ensure the PAR sensor is calibrated according to the manufacturer's specifications.

    • Pre-Deployment Check: Clean the sensor head to remove any potential fouling. Check the data logger for battery life and memory.

    • Deployment:

      • Secure the PAR sensor to the deployment rig.

      • Lower the sensor into the water to the desired depth. For profiling, measurements are typically taken at multiple depths through the water column.[5]

      • Ensure the sensor is level and not shaded by the boat or other equipment.

    • Data Logging:

      • Record PAR readings at each depth. Allow the sensor to stabilize at each depth before recording the measurement.

      • Simultaneously record the time and GPS coordinates of each measurement.

    • Post-Deployment:

      • Retrieve the sensor and clean it thoroughly.

      • Download the data from the data logger for analysis.

    Objective: To estimate the concentration of chlorophyll-a in the water as an indicator of phytoplankton biomass.

    Materials:

    • In-situ fluorometer with a chlorophyll-a sensor

    • Data logger

    • Calibration standards (if performing a user calibration)

    • Deployment equipment (as for PAR measurement)

    Procedure:

    • Sensor Calibration: Calibrate the fluorometer using known concentrations of a chlorophyll-a standard or according to the manufacturer's instructions. A zero point should be established using deionized water.[5]

    • Deployment:

      • Deploy the fluorometer to the desired depth.

      • For continuous monitoring, the sensor can be deployed at a fixed depth. For profiling, measurements are taken at various depths.

    • Data Acquisition:

      • Record the fluorescence readings. The data can be logged continuously or at discrete intervals.

    • Data Conversion:

      • Convert the raw fluorescence units to chlorophyll-a concentration (µg/L) using the calibration curve.

    • Validation:

      • It is recommended to collect discrete water samples for laboratory analysis of chlorophyll-a to validate the in-situ measurements.[2]

    Objective: To measure the concentration of dissolved oxygen in the water.

    Materials:

    • Dissolved Oxygen sensor (electrochemical or optical) with a meter

    • Calibration solutions (zero oxygen and air-saturated water)

    • Deployment equipment

    Procedure:

    • Sensor Calibration:

      • Perform a two-point calibration.

      • The zero point is calibrated using a zero-oxygen solution (e.g., sodium sulfite (B76179) solution).

      • The 100% saturation point is calibrated in air-saturated water.

    • Deployment:

      • Submerge the DO probe to the desired measurement depth.

      • Ensure there is water flow across the sensor membrane for accurate readings (for some sensor types).

    • Measurement:

      • Allow the reading to stabilize before recording the dissolved oxygen concentration (in mg/L) and percent saturation.

      • Record the water temperature simultaneously, as DO concentration is temperature-dependent.

    • Maintenance:

      • Regularly inspect and clean the sensor membrane to prevent biofouling.

      • For electrochemical sensors, the electrolyte solution may need to be replaced periodically.

    Visualizations

    The following diagrams illustrate the workflow of in-situ PAR measurement and the relationship between the three monitoring methods.

    experimental_workflow cluster_prep Preparation cluster_deploy Deployment & Measurement cluster_post Post-Measurement cal Sensor Calibration check Pre-Deployment Check cal->check deploy Deploy Sensor to Depth check->deploy log Log PAR Data deploy->log retrieve Retrieve & Clean Sensor log->retrieve download Download & Analyze Data retrieve->download

    In-situ PAR Measurement Workflow

    logical_relationship PAR PAR (Light Availability) Phyto Phytoplankton (Chlorophyll-a) PAR->Phyto drives DO Dissolved Oxygen Phyto->DO produces WQ Water Quality Phyto->WQ impacts DO->WQ indicates

    References

    Unveiling Trace Metal Concentrations: A Comparative Guide to Detection and Quantification using 4-(2-pyridylazo)resorcinol (PAR)

    Author: BenchChem Technical Support Team. Date: December 2025

    For researchers, scientists, and drug development professionals, the precise measurement of trace metal concentrations is a critical analytical challenge. This guide provides a comprehensive comparison of the performance of 4-(2-pyridylazo)resorcinol (B72590) (PAR), a versatile chromogenic agent, for the determination of various metal ions. We present a detailed overview of its limits of detection (LOD) and quantification (LOQ) alongside alternative methods, supported by experimental data and protocols to inform your analytical strategy.

    Performance Benchmark: Limit of Detection (LOD) and Limit of Quantification (LOQ)

    The sensitivity of an analytical method is fundamentally defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD represents the lowest concentration of an analyte that can be reliably distinguished from a blank sample, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. The following table summarizes the reported LOD and LOQ values for the determination of various metal ions using PAR and compares them with other common chromogenic reagents.

    Metal IonReagentMethodLODLOQ
    Lead (Pb²⁺) PAR Spectrophotometry0.181 mg/L[1]0.604 mg/L[1]
    PAR Spectrophotometry1.9 mg/L[2]-
    Dithizone Spectrophotometry--
    Cadmium (Cd²⁺) PAR Spectrophotometry0.4 mg/L[2]-
    Bis-Thiosemicarbazone Spectrophotometry0.245 µg/mL[3]0.817 µg/mL[3]
    Zinc (Zn²⁺) PAR Spectrophotometry--
    PAR & CDBA *Extraction-Spectrophotometry--
    Copper (Cu²⁺) PAR Spectrophotometry--
    L-Alanine Spectrophotometry4.6x10⁻⁷ mol/L1.4x10⁻⁶ mol/L[4]
    Nickel (Ni²⁺) Dopa-semiquinone Spectrophotometry2.88 x 10⁻⁵ mol/L[5]3.06 x 10⁻⁵ mol/L[5]
    Cobalt (Co²⁺) MPAI Spectrophotometry2.083 µg/mL[6]6.309 µg/mL[6]
    Manganese (Mn²⁺) PAN Cloud Point Extraction5 ng/mL[7]-
    Mercury (Hg²⁺) Azo Ligand Spectrophotometry0.190 µg/mL[8][9]0.634 µg/mL[8][9]
    Multiple Metals PAR Simultaneous Spectrophotometry0.02 - 0.10 µg/mL-

    CDBA: cetyldimethylbenzylammonium ion

    Experimental Protocols

    Detailed and reproducible experimental protocols are paramount for achieving accurate and reliable results. Below are generalized yet detailed methodologies for the spectrophotometric determination of various metal ions using PAR.

    General Spectrophotometric Protocol for Metal Ion Determination with PAR

    This protocol outlines the fundamental steps for the colorimetric determination of metal ions using PAR. Specific parameters such as pH, buffer system, and wavelength of maximum absorbance (λmax) should be optimized for each specific metal ion as detailed in the subsequent sections.

    experimental_workflow cluster_prep Sample & Reagent Preparation cluster_reaction Complex Formation cluster_analysis Analysis Sample Aqueous Sample Containing Metal Ion Mix Mix Sample, Buffer, and PAR Solution Sample->Mix PAR_sol Prepare PAR Solution (e.g., 0.025% w/v) PAR_sol->Mix Buffer_sol Prepare Buffer Solution (e.g., Borate, Acetate) Buffer_sol->Mix Incubate Incubate for Color Development (Time dependent on metal) Mix->Incubate Spectro Measure Absorbance at λmax Incubate->Spectro Quantify Quantify Metal Concentration Spectro->Quantify Calibrate Prepare Calibration Curve with Standard Solutions Calibrate->Quantify fia_workflow Carrier Carrier Stream (Buffer Solution) Sample_inj Sample Injection Carrier->Sample_inj Reagent PAR Reagent Stream Mixing_coil Mixing Coil Reagent->Mixing_coil Sample_inj->Mixing_coil Pump Peristaltic Pump Pump->Carrier Pump->Reagent Detector Spectrophotometric Detector (at λmax) Mixing_coil->Detector Waste Waste Detector->Waste Data Data Acquisition & Analysis Detector->Data

    References

    comparative study of PAR in different analytical instruments

    Author: BenchChem Technical Support Team. Date: December 2025

    A Comparative Analysis of Analytical Instruments for Measuring Photosynthetically Active Radiation (PAR)

    For researchers, scientists, and professionals in drug development, the accurate measurement of Photosynthetically Active Radiation (PAR) is critical for studies involving photosynthesis, plant growth, and photobiology. This guide provides an objective comparison of various analytical instruments used for PAR measurement, supported by experimental data and detailed methodologies.

    Understanding PAR and its Measurement

    Photosynthetically Active Radiation (PAR) refers to the spectral range of solar radiation from 400 to 700 nanometers that photosynthetic organisms can use in the process of photosynthesis.[1][2] It is typically quantified as Photosynthetic Photon Flux Density (PPFD), with units of micromoles per square meter per second (μmol m⁻² s⁻¹).[1][3] The most common instruments for measuring PAR are quantum sensors, also known as PAR sensors.[1][3] These sensors are designed to measure the total number of photons within the 400-700 nm range.[4]

    Some modern instruments measure an extended PAR (ePAR) range of 400-750 nm to include far-red photons that can also contribute to photosynthesis.[5][6]

    Comparison of PAR Measurement Instruments

    The performance of various commercially available quantum sensors can differ based on their spectral and directional (cosine) response, calibration, and stability. The following tables summarize the performance of several common PAR sensors.

    Table 1: Performance Comparison of Select Quantum Sensors
    Instrument/Sensor ModelManufacturerKey FeaturesReported Accuracy/ErrorSpectral Range (nm)
    SQ-500 Apogee InstrumentsHigh accuracy, minimal spectral and directional errors.Matches LI-190R within ~4%.[1]400-700
    LI-190R LI-CORResearch-grade, minimal spectral and directional errors.[1]Matches SQ-500 within ~2.5%.[1]400-700
    PQS 1 Kipp & ZonenMinimal spectral, directional, calibration, and stability errors.[1]Comparable to Apogee SQ-500 and LI-COR LI-190R.[1]400-700
    MQ-610 (ePAR) Apogee InstrumentsMeasures extended PAR range, designed for modern LED grow lights.[5]Considered a "gold standard" for accurate PPFD measurements across an extended spectrum.[5]400-750
    LightScout Quantum Meter Spectrum TechnologiesLower cost option.Large spectral and calibration errors; not considered research-grade.[1]400-700
    LGBQM Active Eye/HydrofarmLow cost.Large spectral and directional errors, unstable under electric lights.[1]400-700
    Table 2: Directional (Cosine) Response Error Comparison
    Instrument/Sensor ModelMeasurement Difference from LI-190R under various light sources
    Apogee SQ-500 Within 2.5%[1]
    Active Eye/Hydrofarm LGBQM 15% to 20% lower[1]

    Experimental Protocols

    Detailed methodologies are crucial for the accurate comparison of PAR instruments. Below are generalized protocols for key experiments.

    Protocol 1: Comparative Analysis of Quantum Sensor Accuracy

    Objective: To compare the accuracy of different quantum sensors under various light sources.

    Materials:

    • Reference quantum sensor (e.g., a calibrated LI-COR LI-190R or Apogee SQ-500).

    • Test quantum sensors from different manufacturers.

    • A stable, broad-spectrum light source (e.g., sunlight, calibrated lamp).

    • LED grow lights with different spectral outputs.

    • Optical bench or a fixed mounting setup to ensure consistent positioning.

    • Data logger or meter compatible with the sensors.

    Procedure:

    • Setup: Mount the reference and test sensors at the same height and orientation on the optical bench, ensuring they receive the same incident light.

    • Calibration Check: Verify the calibration of the reference sensor against a known standard if possible.

    • Measurement under Broad-Spectrum Light:

      • Expose all sensors to the broad-spectrum light source.

      • Record simultaneous PPFD readings from all sensors over a set period.

      • Repeat the measurements at different light intensities by adjusting the distance from the source.

    • Measurement under LED Lights:

      • Repeat the measurement process using various LED light sources with distinct spectral profiles (e.g., blue-red, full-spectrum white).

    • Data Analysis:

      • Calculate the percentage difference of each test sensor's reading relative to the reference sensor for each light source and intensity.

      • Analyze the spectral error by comparing the performance under different LED lights.

    Protocol 2: Assessment of Directional (Cosine) Response

    Objective: To evaluate the sensor's ability to accurately measure light from all angles.

    Materials:

    • Quantum sensors to be tested.

    • A light source with a wide-angle emission.

    • A goniometer or a protractor and a rotating mount to control the angle of incidence.

    • Data logger or meter.

    Procedure:

    • Setup: Mount a sensor on the rotating mount. Position the light source at a fixed distance.

    • Normal Incidence Measurement: Position the sensor so that the light source is at a 0° angle of incidence (directly overhead) and record the PPFD reading.

    • Angular Measurements: Rotate the sensor in set increments (e.g., 10°) and record the PPFD reading at each angle up to 80-85°.

    • Data Analysis:

      • Normalize the readings at each angle to the reading at 0°.

      • Compare the measured response to the ideal cosine response (which should be proportional to the cosine of the angle of incidence).

      • Sensors with a larger deviation from the ideal cosine response have a greater directional error.

    Visualizations

    The following diagrams illustrate key concepts and workflows related to PAR.

    PAR_Measurement_Workflow cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis cluster_output Output s1 Select Light Sources (Sunlight, LEDs) s2 Mount Reference & Test Sensors on Optical Bench s1->s2 m1 Record Simultaneous PPFD Readings s2->m1 m2 Vary Light Intensity & Angle of Incidence m1->m2 a1 Calculate % Difference from Reference m2->a1 a2 Assess Spectral & Directional Errors a1->a2 o1 Comparative Performance Data a2->o1

    Workflow for comparing PAR analytical instruments.

    Light_Measurement_Hierarchy TotalRadiation Total Solar Radiation PAR Photosynthetically Active Radiation (PAR) (400-700 nm) TotalRadiation->PAR UV Ultraviolet (UV) (<400 nm) TotalRadiation->UV Infrared Infrared (IR) (>700 nm) TotalRadiation->Infrared PPFD Photosynthetic Photon Flux Density (PPFD) (μmol m⁻² s⁻¹) PAR->PPFD ePAR Extended PAR (ePAR) (400-750 nm) DLI Daily Light Integral (DLI) (mol m⁻² d⁻¹) PPFD->DLI Integrated over 24h

    Hierarchy of solar radiation and PAR metrics.

    Shade_Avoidance_Signaling cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Physiological Response Light Reduced Red:Far-Red Light Ratio (Plant Proximity) Phytochrome Phytochrome Photoreceptors Light->Phytochrome PAR_Genes PHYTOCHROME RAPIDLY REGULATED (PAR) Genes (e.g., PAR1, PAR2) Phytochrome->PAR_Genes Hormone_Genes Auxin & Brassinosteroid Responsive Genes PAR_Genes->Hormone_Genes Transcriptional Repression SAS Shade Avoidance Syndrome (SAS) (e.g., Elongation Growth) Hormone_Genes->SAS

    Simplified PAR1/PAR2 signaling in shade avoidance.

    References

    A Comparative Guide: Cross-Validation of PAR Spectrophotometric Method with ICP-MS for Metal Ion Quantification

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a comprehensive comparison of two prominent analytical techniques for the quantification of metal ions: the 4-(2-pyridylazo)resorcinol (B72590) (PAR) spectrophotometric method and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of experimental data in research and drug development. This document presents a cross-validation perspective, offering detailed experimental protocols, comparative performance data, and visual workflows to aid in the selection and implementation of the most suitable technique for your specific analytical needs.

    Introduction to the Techniques

    The PAR spectrophotometric method is a colorimetric technique that relies on the formation of a colored complex between the PAR reagent and a metal ion. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the metal ion. This method is valued for its simplicity, low cost, and speed.[1][2]

    Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful analytical technique used for elemental analysis.[3] It utilizes an inductively coupled plasma to ionize the sample, and then a mass spectrometer separates and quantifies the ions based on their mass-to-charge ratio. ICP-MS is renowned for its exceptional sensitivity, high throughput, and multi-element detection capabilities.[4][5][6]

    Comparative Performance Data

    The following tables summarize the key performance parameters for the PAR spectrophotometric method and ICP-MS. Data has been compiled from various validation studies to provide a comparative overview.

    Table 1: General Performance Characteristics

    ParameterPAR Spectrophotometric MethodInductively Coupled Plasma-Mass Spectrometry (ICP-MS)
    Principle Colorimetric measurement of a metal-PAR complexMass-to-charge ratio analysis of ionized atoms
    Selectivity Moderate; can be improved with masking agents and pH controlHigh; based on unique mass-to-charge ratios
    Sensitivity ppm to high ppb range (µg/mL to ng/mL)ppt to low ppb range (ng/L to µg/L)[3][4]
    Throughput Lower; typically single-element analysis per runHigh; capable of multi-element analysis[5]
    Cost (Instrument) LowHigh
    Cost (Operational) LowHigh
    Matrix Effects Can be significant; susceptible to interference from other ions and sample componentsCan be significant but are often correctable with internal standards and collision/reaction cells[6]

    Table 2: Quantitative Performance Data (Illustrative Examples)

    AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Accuracy/Recovery (%)Precision (RSD %)
    Copper (Cu) PAR Spectrophotometric[1]~0.1 µg/mL~0.3 µg/mL>0.9995-105< 5%
    Copper (Cu) ICP-MS[5]~0.01 µg/L~0.03 µg/L>0.99996-1090.9-3.1
    Zinc (Zn) PAR Spectrophotometric[1]~0.1 µg/mL~0.3 µg/mL>0.9995-105< 5%
    Zinc (Zn) ICP-MS[5]~0.1 µg/L~0.3 µg/L>0.99996-1090.9-3.1
    Iron (Fe) Spectrophotometric[7]0.0108 mg/L0.0345 mg/L>0.99Comparable to ICP-MS[8][9]< 5%
    Iron (Fe) ICP-MS[5]~0.5 µg/L~1.5 µg/L>0.99996-1090.9-3.1
    Lead (Pb) PAR Spectrophotometric[10]~0.1 µg/mL~0.3 µg/mL>0.9995-105< 5%
    Lead (Pb) ICP-MS[11]0.19 µg/L0.62 µg/L>0.9985.6-112.01.35-7.03
    Cadmium (Cd) PAR Spectrophotometric[10]~0.02 µg/mL~0.06 µg/mL>0.9995-105< 5%
    Cadmium (Cd) ICP-MS[11]0.28 µg/L0.88 µg/L>0.9985.6-112.01.35-7.03

    Note: The values presented are illustrative and can vary depending on the specific instrumentation, matrix, and experimental conditions.

    Experimental Protocols

    Detailed methodologies for both techniques are provided below to facilitate their implementation and comparison.

    PAR Spectrophotometric Method: General Protocol

    This protocol outlines the general steps for determining the concentration of a metal ion using the PAR method.

    • Reagent Preparation:

      • PAR Solution: Prepare a stock solution of this compound (PAR) in a suitable solvent (e.g., ethanol (B145695) or water). The concentration will depend on the specific metal being analyzed.

      • Buffer Solution: Prepare a buffer solution to maintain the optimal pH for the complex formation between the metal ion and PAR. The choice of buffer and pH is crucial for selectivity.[12]

      • Standard Solutions: Prepare a series of standard solutions of the metal ion of interest with known concentrations.

    • Sample Preparation:

      • Samples may require digestion or extraction to bring the metal ion into a solution compatible with the assay.[13]

      • Dilute the sample to ensure the metal ion concentration falls within the linear range of the calibration curve.

    • Complex Formation:

      • In a reaction vessel, mix a known volume of the sample or standard solution with the PAR solution and the buffer solution.

      • Allow sufficient time for the color of the metal-PAR complex to develop fully.

    • Spectrophotometric Measurement:

      • Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax) for the specific metal-PAR complex using a UV-Vis spectrophotometer.[13]

    • Quantification:

      • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

      • Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve.

    Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): General Protocol

    This protocol provides a general workflow for trace element analysis using ICP-MS.

    • Reagent Preparation:

      • Acids: Use high-purity, trace metal grade acids (e.g., nitric acid, hydrochloric acid) for sample digestion and dilution.

      • Internal Standard Solution: Prepare a solution containing one or more elements that are not expected to be in the samples to correct for instrumental drift and matrix effects.[14]

      • Calibration Standards: Prepare a series of multi-element calibration standards by diluting certified stock solutions in a matrix that matches the samples.[4]

    • Sample Preparation:

      • Digestion: Solid samples or samples with high organic content typically require acid digestion, often using a microwave digestion system, to break down the matrix and solubilize the elements.[3][13]

      • Dilution: Dilute the digested samples with a dilute acid solution (e.g., 2% nitric acid) to a final concentration within the linear dynamic range of the instrument.[15] The total dissolved solids should generally be below 0.2%.[14]

      • Spiking: Spike the diluted samples and standards with the internal standard solution.

    • Instrumental Analysis:

      • Instrument Tuning: Tune the ICP-MS instrument to ensure optimal performance, including sensitivity, resolution, and stability.

      • Sample Introduction: Introduce the prepared samples and standards into the ICP-MS system, typically using a peristaltic pump and a nebulizer, which converts the liquid sample into a fine aerosol.[4]

      • Ionization and Mass Analysis: The aerosol is transported to the argon plasma, where the elements are atomized and ionized. The resulting ions are then guided into the mass spectrometer, where they are separated by their mass-to-charge ratio and detected.[4]

    • Data Analysis:

      • The instrument software calculates the concentration of each element in the samples based on the calibration curve generated from the standards and corrects for any variations using the internal standard signals.

    Visualizing the Workflows

    The following diagrams illustrate the logical flow of each analytical method.

    PAR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification reagent_prep Reagent Preparation (PAR, Buffer, Standards) complex_formation Complex Formation reagent_prep->complex_formation sample_prep Sample Preparation (Digestion/Dilution) sample_prep->complex_formation measurement Spectrophotometric Measurement (Absorbance) complex_formation->measurement calibration Calibration Curve Construction measurement->calibration quantification Concentration Determination calibration->quantification

    Caption: Workflow for the PAR Spectrophotometric Method.

    ICPMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification reagent_prep Reagent Preparation (Acids, Standards, Internal Std) sample_prep Sample Preparation (Digestion/Dilution/Spiking) reagent_prep->sample_prep sample_intro Sample Introduction (Nebulization) sample_prep->sample_intro ionization Plasma Ionization sample_intro->ionization mass_analysis Mass Analysis ionization->mass_analysis data_acq Data Acquisition mass_analysis->data_acq quantification Concentration Calculation data_acq->quantification

    Caption: Workflow for the ICP-MS Method.

    Conclusion

    The choice between the PAR spectrophotometric method and ICP-MS depends heavily on the specific requirements of the analysis.

    The PAR spectrophotometric method is a cost-effective and rapid technique suitable for the quantification of specific metals at the ppm to high ppb level, particularly when high throughput and multi-element analysis are not primary concerns. Its simplicity makes it an accessible option for many laboratories.

    In contrast, ICP-MS offers unparalleled sensitivity, enabling the detection and quantification of a wide range of elements at ultra-trace levels (ppt). Its high-throughput and multi-element capabilities make it the method of choice for comprehensive elemental analysis, especially in complex matrices and when low detection limits are critical. While the initial investment and operational costs are higher, the superior performance of ICP-MS is often indispensable for regulatory compliance and advanced research applications.

    Ultimately, a thorough evaluation of analytical needs, including required sensitivity, sample throughput, budget, and the complexity of the sample matrix, will guide the selection of the most appropriate technique for reliable and accurate metal ion quantification.

    References

    A Comparative Guide to 4-(2-Pyridylazo)resorcinol (PAR) and its Alternatives for Metal Ion Sensing

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    The accurate and sensitive detection of metal ions is a critical aspect of research and development across various scientific disciplines, including environmental monitoring, pharmaceutical analysis, and cellular biology. This guide provides a comprehensive comparison of 4-(2-Pyridylazo)resorcinol (PAR), a widely used chromogenic chelator, with two common alternatives: Zincon and Dithizone (B143531). The objective is to assist researchers in selecting the most appropriate sensing probe for their specific applications by presenting a side-by-side analysis of their performance, supported by experimental data and detailed protocols.

    Overview of Metal Ion Sensing Probes

    This compound (PAR) is a versatile organic reagent that forms colored complexes with a wide range of metal ions, making it a popular choice for spectrophotometric analysis.[1][2] Its key advantages include its rapid and inexpensive nature, water solubility, and the ability to simultaneously quantify multiple metal ions in a single sample.[3] Alternatives like Zincon and Dithizone also function as colorimetric indicators for metal ions, each with its own set of advantages and limitations in terms of selectivity, sensitivity, and experimental requirements.

    Performance Comparison

    The selection of a metal ion sensor is often dictated by its analytical performance. The following table summarizes key performance metrics for PAR, Zincon, and Dithizone based on available experimental data. It is important to note that these values can be influenced by specific experimental conditions such as pH, solvent, and the presence of interfering ions.

    Performance MetricThis compound (PAR)ZinconDithizone
    Detectable Metals Broad range including Co(II), Mn(II), Ni(II), Cu(II), Zn(II), Pb(II), Cd(II), Fe(III), Hg(II)[2][4]Primarily Zn(II) and Cu(II), also Co(II)[5][6]Broad range including Pb(II), Zn(II), Cd(II), Hg(II), Cu(II)[7][8]
    Limit of Detection (LOD) - Co(II), Mn(II), Ni(II), Zn(II): 0.02 µg/mL - Pb(II): 0.10 µg/mL[2] - Pb(II) (visual): 1 x 10⁻⁶ mol/L[4]- Zn(II), Cu(II), Co(II): High nanomolar range[5]- Pb(II): 1.0 µg / 10 mL dithizone solution[9] - Zn(II): 3 x 10⁻⁶ M
    Wavelength (λmax) - Zn(PAR)₂: 494 nm - Cu(PAR)₂: 506 nm[1]- Zn-Zincon: ~620 nm[6]- Pb-Dithizonate: ~520 nm[9] - Zn-Dithizonate: 535-540 nm[10]
    Optimal pH Varies by metal, often in the neutral to alkaline range[4]~9.0 for Zn(II), Cu(II), Co(II)[5]Varies by metal; e.g., pH 4.0-5.5 for Zn(II), pH 8.5-9.5 for Pb(II)[7][10]
    Key Advantages - Simultaneous multi-ion detection - Rapid and inexpensive[3] - Water-soluble[3]- High sensitivity for Zn(II) and Cu(II)[5]- High sensitivity for various heavy metals[7]
    Limitations - Can be non-selective; pH control is crucial[2]- More limited range of detectable metals- Water-insoluble, requires organic solvents[11] - Prone to interference[12]

    Signaling Pathway and Experimental Workflow

    The fundamental principle behind these colorimetric sensors is the formation of a metal-ligand complex upon interaction with a target metal ion. This chelation event leads to a change in the electronic properties of the molecule, resulting in a visible color change that can be quantified using spectrophotometry.

    General Signaling Pathway for Colorimetric Metal Ion Sensing Metal_Ion Metal Ion (Analyte) Complex Metal-Sensor Complex Metal_Ion->Complex Sensor Colorimetric Sensor (e.g., PAR, Zincon, Dithizone) Sensor->Complex Color_Change Visible Color Change Complex->Color_Change Spectrophotometer Spectrophotometric Measurement Color_Change->Spectrophotometer Quantification Quantification of Metal Ion Concentration Spectrophotometer->Quantification

    Caption: General signaling pathway of colorimetric metal ion sensors.

    The experimental workflow for metal ion detection using these probes typically involves sample preparation, addition of the colorimetric reagent, and subsequent measurement of absorbance at the characteristic wavelength of the metal-ligand complex.

    General Experimental Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Sample_Collection Collect Sample pH_Adjustment Adjust pH Sample_Collection->pH_Adjustment Masking Add Masking Agents (if necessary) pH_Adjustment->Masking Add_Reagent Add Colorimetric Reagent (PAR, Zincon, or Dithizone) Masking->Add_Reagent Incubation Incubate for Complex Formation Add_Reagent->Incubation Measure_Absorbance Measure Absorbance at λmax Incubation->Measure_Absorbance Calculate_Concentration Calculate Metal Ion Concentration Measure_Absorbance->Calculate_Concentration Calibration_Curve Prepare Calibration Curve Calibration_Curve->Calculate_Concentration

    Caption: A generalized experimental workflow for colorimetric metal ion analysis.

    Detailed Experimental Protocols

    The following are representative protocols for the detection of specific metal ions using PAR, Zincon, and Dithizone. These should be adapted based on the specific experimental setup and sample matrix.

    Metal Ion Detection using this compound (PAR)

    This protocol is a general guideline for the spectrophotometric determination of various metal ions.

    Materials:

    • Standard solutions of the metal ion of interest.

    • PAR solution (e.g., 0.1% w/v in a suitable solvent like water or ethanol).

    • Buffer solution to maintain the optimal pH for complex formation.

    • Spectrophotometer.

    Procedure:

    • Prepare a series of standard solutions of the metal ion at known concentrations.

    • To a fixed volume of each standard solution and the unknown sample, add a specific volume of the buffer solution to adjust the pH.

    • Add a fixed volume of the PAR solution to each solution.

    • Allow the solutions to stand for a specified time to ensure complete complex formation.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the specific metal-PAR complex against a reagent blank.

    • Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.

    • Determine the concentration of the metal ion in the unknown sample from the calibration curve.

    Zinc (Zn²⁺) Detection using Zincon

    This protocol is adapted for the colorimetric determination of zinc.

    Materials:

    • Standard zinc sulfate (B86663) (ZnSO₄) solution (e.g., 10 ppm).

    • Zincon solution: Dissolve 0.065 g of Zincon in 1 mL of 1 M NaOH and dilute to 50 mL with deionized water.

    • Buffer solution (pH 9): Dissolve 2.4 g of NaOH in 60 mL of deionized water. Add 3.73 g of KCl and 3.1 g of boric acid, and make up to 100 mL with deionized water.

    • Colorimeter or spectrophotometer with a red filter (λ ≈ 620 nm).

    Procedure:

    • Prepare a series of standard zinc solutions by diluting the stock solution.

    • To a set of volumetric flasks, add varying volumes of the standard zinc solutions and the unknown sample.

    • To each flask, add 0.5 mL of the pH 9 buffer solution and 0.3 mL of the Zincon solution.

    • Dilute each solution to the final volume with deionized water and mix well.

    • Measure the absorbance of each solution at approximately 620 nm.

    • Plot the absorbance against the zinc concentration to create a calibration curve.

    • Use the calibration curve to determine the zinc concentration in the unknown sample.

    Lead (Pb²⁺) Detection using Dithizone

    This protocol involves a solvent extraction step due to the insolubility of Dithizone and its metal complexes in water.

    Materials:

    • Standard lead solution.

    • Dithizone solution (e.g., 0.001% w/v in chloroform).[9]

    • Ammoniacal cyanide-sulfite solution to adjust pH and mask interfering ions.

    • Chloroform (B151607).

    • Separatory funnels.

    • Spectrophotometer.

    Procedure:

    • Prepare a series of standard lead solutions.

    • Place a known volume of each standard and the unknown sample into separate separatory funnels.

    • Add the ammoniacal cyanide-sulfite solution to adjust the pH to the optimal range for lead extraction (typically pH 8.5-9.5).

    • Add a precise volume of the Dithizone solution in chloroform to each funnel.

    • Shake vigorously for a specified time (e.g., 1 minute) to extract the lead-dithizonate complex into the chloroform layer.

    • Allow the layers to separate and drain the colored chloroform layer into a cuvette.

    • Measure the absorbance of the chloroform extract at approximately 520 nm against a blank.

    • Construct a calibration curve and determine the lead concentration in the sample.

    Signaling Mechanism Visualization

    The interaction between the chelating agent and the metal ion is the core of the sensing mechanism. The following diagrams illustrate the chelation process for PAR, Zincon, and Dithizone with a generic divalent metal ion (M²⁺).

    Chelation of Metal Ion by PAR cluster_PAR This compound (PAR) cluster_Complex PAR-Metal Complex PAR N(pyridyl) -- N=N -- C₆H₃(OH)₂ M M²⁺ PAR->M Chelation via N and O atoms Complex [PAR-M]²⁺ Complex M->Complex

    Caption: Chelation of a metal ion by this compound.

    Chelation of Zinc Ion by Zincon cluster_Zincon Zincon cluster_Complex Zincon-Zinc Complex Zincon HO₃S-C₆H₃(OH)-N=N-C(C₆H₅)=N-NH-C₆H₄-COOH Zn Zn²⁺ Zincon->Zn Chelation via N and O atoms Complex [Zincon-Zn] Complex Zn->Complex

    Caption: Chelation of a zinc ion by Zincon.

    Chelation of Lead Ion by Dithizone cluster_Dithizone Dithizone cluster_Complex Dithizone-Lead Complex Dithizone C₆H₅-NH-NH-C(S)-N=N-C₆H₅ Pb Pb²⁺ Dithizone->Pb Chelation via N and S atoms Complex [Dithizone-Pb] Complex Pb->Complex

    Caption: Chelation of a lead ion by Dithizone.

    Conclusion

    This compound stands out as a highly versatile and cost-effective colorimetric reagent for the detection of a broad spectrum of metal ions, with the significant advantage of enabling simultaneous multi-ion analysis. Its water solubility simplifies experimental procedures compared to reagents like Dithizone, which necessitate the use of organic solvents and extraction steps. While Zincon offers excellent sensitivity for zinc and copper, its applicability to a wider range of metals is more limited. Dithizone, though sensitive for many heavy metals, is hampered by its insolubility in water and potential for interference.

    The choice between PAR and its alternatives will ultimately depend on the specific requirements of the analysis, including the target metal ions, the required sensitivity and selectivity, the sample matrix, and the available instrumentation. For rapid, broad-spectrum screening and simultaneous quantification, PAR presents a compelling option. For high-sensitivity analysis of zinc or copper, Zincon is a strong candidate. Dithizone remains a classic and sensitive reagent for various heavy metals, particularly when solvent extraction is a feasible part of the workflow. Researchers are encouraged to consider the comparative data and protocols presented in this guide to make an informed decision for their metal ion sensing applications.

    References

    A Critical Evaluation of 4-(2-Pyridylazo)resorcinol (PAR) for Analytical Applications: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a critical evaluation of 4-(2-Pyridylazo)resorcinol (PAR) as a chromogenic reagent for the spectrophotometric determination of various metal ions. Its performance is objectively compared with alternative reagents, supported by quantitative data to aid in method selection and development.

    Introduction to this compound (PAR)

    This compound, commonly known as PAR, is a highly sensitive organic reagent widely employed in analytical chemistry for the quantitative determination of a multitude of metal ions.[1] Upon chelation with metal ions, PAR forms intensely colored, water-soluble complexes, making it an excellent candidate for spectrophotometric and colorimetric analyses.[1][2] Its versatility is demonstrated by its application in the analysis of over 50 elements.[1] PAR acts as a terdentate ligand, coordinating with metal ions through its pyridine (B92270) nitrogen, an azo group nitrogen, and a hydroxyl oxygen atom.[3] While lauded for its high sensitivity, a significant drawback of PAR is its lack of selectivity, as it reacts with numerous metal ions.[3][4] This necessitates the use of masking agents or pH control to achieve selective determination in complex matrices.

    Comparative Performance Analysis

    The efficacy of an analytical reagent is benchmarked by several key parameters, including molar absorptivity (a measure of sensitivity), the wavelength of maximum absorbance (λmax), optimal pH range, and the linear range of detection. The following tables provide a comparative summary of these parameters for PAR and common alternative reagents in the determination of various divalent metal ions.

    Table 1: Comparison of Analytical Reagents for the Determination of Copper (Cu²⁺)

    Reagentλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Optimal pHLinear Range (µg/mL)
    This compound (PAR) 495-5107.62 x 10⁴[5]9.2 - 100.006 - 1.6
    1-(2-Pyridylazo)-2-naphthol (PAN)5553.9 x 10⁴[6]5.620.09 - 5.00
    Sodium Diethyldithiocarbamate4361.3 x 10⁴[2]Ammonia Media0 - 6
    Zincon595-9.00.1 - 2.4

    Table 2: Comparison of Analytical Reagents for the Determination of Zinc (Zn²⁺)

    Reagentλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Optimal pHLinear Range (µg/mL)
    This compound (PAR) 493-4948.3 x 10⁴[7]9.2 - 10.6up to 0.8
    Dithizone530-5406.6 x 10⁴7.0up to 0.13
    Zincon610-9.0up to 0.2
    Murexide4501.95 x 10⁴[7]7.00.2 - 2.0

    Table 3: Comparison of Analytical Reagents for the Determination of Nickel (Ni²⁺)

    Reagentλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Optimal pHLinear Range (µg/mL)
    This compound (PAR) 520-9.0-
    Dimethylglyoxime (in Chloroform)3753.2 x 10³[8]6.0 - 11.0up to 9
    Dimethylglyoxime (aqueous, with oxidant)445-Alkaline-
    Phenanthrenequinone Monosemicarbazone4901.64 x 10⁴8.5up to 3.24

    Table 4: Comparison of Analytical Reagents for the Determination of Cobalt (Co²⁺)

    Reagentλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Optimal pHLinear Range (µg/mL)
    This compound (PAR) 520-9.0-
    Zincon--9.0-
    Nitroso-R Salt550-5.5-

    Table 5: Comparison of Analytical Reagents for the Determination of Lead (Pb²⁺)

    Reagentλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Optimal pHLinear Range (µg/mL)
    This compound (PAR) 5153.107 x 10⁴[9]-0.5 - 8.3
    1-(2-Pyridylazo)-2-naphthol (PAN)5502.112 x 10⁴[9]-2.5 - 8.3
    Dithizone520-Weakly Alkalineup to 2.5
    Dibromo-p-methyl-chlorosulphonazo6339.48 x 10⁴[10]0.16 M HNO₃0 - 1.2

    Table 6: Comparison of Analytical Reagents for the Determination of Cadmium (Cd²⁺)

    Reagentλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Optimal pHLinear Range (µg/mL)
    This compound (PAR) 492-7.4-
    Cadion480-4901.19 x 10⁵[11]-0 - 0.32
    1-(2-pyridylazo)-2-naphthol (PAN)5451.59 x 10⁴9.00.12 - 4.0
    5,7-dibromo-8-hydroxyquinoline3965.3 x 10³Slightly Acidic0.1 - 30

    Experimental Protocols

    A generalized experimental protocol for the spectrophotometric determination of a metal ion (e.g., Zinc) using PAR is provided below. This can be adapted for other metal ions by adjusting the pH and considering specific interferences.

    1. Reagent Preparation:

    • Standard Metal Solution (e.g., 1000 ppm Zn²⁺): Dissolve a precisely weighed amount of a high-purity zinc salt (e.g., ZnSO₄·7H₂O) in deionized water containing a small amount of acid (e.g., HCl) to prevent hydrolysis. Dilute to a known volume in a volumetric flask. Working standards are prepared by serial dilution of this stock solution.

    • This compound (PAR) Solution (e.g., 0.025% w/v): Dissolve 0.025 g of PAR in a small amount of ethanol (B145695) or deionized water and dilute to 100 mL in a volumetric flask.[11]

    • Buffer Solution (e.g., Borate Buffer, pH 9.1): Prepare a boric acid-potassium chloride solution and adjust the pH to 9.1 with a standard sodium hydroxide (B78521) solution.[11] Alternatively, other buffer systems like acetate (B1210297) or phosphate (B84403) can be used depending on the target analyte and desired pH.

    2. Sample Preparation:

    • For solid samples (e.g., alloys, biological tissues), an appropriate digestion procedure (e.g., acid digestion) is required to bring the metal ions into solution.

    • Water samples may be analyzed directly or after appropriate filtration and dilution.

    • For pharmaceutical preparations, the sample should be dissolved in a suitable solvent and diluted to bring the analyte concentration within the linear range of the method.

    3. Spectrophotometric Measurement:

    • Transfer a known volume of the sample or standard solution into a volumetric flask (e.g., 10 mL).

    • Add the buffer solution to maintain the optimal pH.

    • Add the PAR solution and mix well.

    • If necessary, add a masking agent to eliminate interferences from other metal ions.

    • Dilute the solution to the mark with deionized water and mix thoroughly.

    • Allow the color to develop for a specified period (e.g., 5-15 minutes).

    • Measure the absorbance of the solution at the λmax of the metal-PAR complex against a reagent blank (containing all reagents except the metal ion) using a spectrophotometer.

    4. Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

    • Determine the concentration of the metal ion in the sample solution from the calibration curve using its measured absorbance.

    • Calculate the concentration of the metal ion in the original sample, taking into account any dilution factors.

    Interferences and Selectivity

    A major limitation of PAR is its low selectivity.[3][4] Many metal ions form colored complexes with PAR, leading to positive interference. The selectivity can be significantly improved by controlling the pH of the solution and by using masking agents.

    Table 7: Common Interfering Ions for Selected Analytes and Recommended Masking Agents

    Target AnalyteInterfering IonsRecommended Masking Agent(s)
    Zinc (Zn²⁺) Cu²⁺, Fe²⁺, Ni²⁺, Co²⁺, Cd²⁺, Mn²⁺Cyanide, Thiourea, Fluoride, Citrate, Thiosulfate
    Copper (Cu²⁺) Zn²⁺, Ni²⁺, Co²⁺, Fe³⁺, Cd²⁺, Pb²⁺EDTA (at specific pH), Cyanide, Thiourea
    Nickel (Ni²⁺) Cu²⁺, Co²⁺, Fe³⁺, Zn²⁺Cyanide, Citrate, Tartrate
    Cobalt (Co²⁺) Cu²⁺, Ni²⁺, Fe³⁺, Zn²⁺Fluoride, Pyrophosphate
    Lead (Pb²⁺) Cu²⁺, Zn²⁺, Cd²⁺, Fe³⁺Cyanide, Citrate
    Cadmium (Cd²⁺) Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Pb²⁺Cyanide, Tartrate

    It is crucial to optimize the concentration of the masking agent to ensure complete masking of the interfering ion without affecting the complexation of the target analyte.

    Workflow and Process Diagrams

    The following diagrams illustrate the general workflow for the spectrophotometric determination of metal ions using PAR and the logical relationship of its key analytical characteristics.

    Spectrophotometric_Analysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis Sample Sample Preparation (Digestion/Dilution) Mixing Mixing of Sample, Buffer, and PAR Sample->Mixing Reagents Reagent Preparation (PAR, Buffer, Standards) Reagents->Mixing ColorDev Color Development Mixing->ColorDev Spectro Spectrophotometric Measurement at λmax ColorDev->Spectro Calib Calibration Curve Construction Spectro->Calib Concentration Concentration Determination Calib->Concentration

    Caption: Workflow for spectrophotometric metal analysis using PAR.

    PAR_Characteristics cluster_properties Properties cluster_application Application cluster_limitations Limitations cluster_solutions Solutions to Limitations PAR This compound (PAR) Sensitivity High Sensitivity (High Molar Absorptivity) PAR->Sensitivity WaterSol Water-Soluble Complexes PAR->WaterSol Versatility Reacts with >50 Elements PAR->Versatility Selectivity Low Selectivity PAR->Selectivity Spectro Spectrophotometry Sensitivity->Spectro WaterSol->Spectro Versatility->Spectro Color Colorimetry Spectro->Color Titration Complexometric Titration Indicator Spectro->Titration Interference Interference from other Metal Ions Selectivity->Interference pH_Control pH Control Interference->pH_Control Masking Use of Masking Agents Interference->Masking

    Caption: Key characteristics and applications of PAR in analytical chemistry.

    Conclusion

    This compound (PAR) remains a valuable and widely used reagent for the spectrophotometric determination of a broad range of metal ions, primarily due to its high sensitivity, ease of use, and the formation of stable, water-soluble complexes. However, its significant drawback is the lack of selectivity. For applications in complex matrices where multiple metal ions are present, careful optimization of pH and the judicious use of masking agents are imperative to achieve accurate and reliable results.

    When selecting a chromogenic reagent, researchers must weigh the high sensitivity of PAR against the potentially better selectivity of alternative reagents. For single-analyte systems or when effective masking strategies are available, PAR offers an excellent and cost-effective analytical method. In contrast, for complex mixtures where interferences are difficult to manage, more selective reagents, although they may be less sensitive, might be a more appropriate choice. This guide provides the necessary comparative data to make an informed decision based on the specific analytical requirements of the user.

    References

    Safety Operating Guide

    Proper Disposal of 4-(2-Pyridylazo)resorcinol (PAR): A Guide for Laboratory Professionals

    Author: BenchChem Technical Support Team. Date: December 2025

    For immediate release: This document provides comprehensive guidance on the safe and compliant disposal of 4-(2-Pyridylazo)resorcinol (PAR), a chemical reagent commonly used in laboratory settings. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

    This compound is classified as a hazardous substance, known to cause skin, eye, and respiratory irritation.[1][2][3] Ingestion may be harmful.[4] Therefore, proper handling and disposal are paramount.

    Hazard Identification and Classification

    Before disposal, it is essential to be aware of the hazards associated with PAR. The following table summarizes the hazard ratings from CHEMWATCH.

    Hazard CategoryRatingDescription
    Flammability1 (Low)Combustible solid that burns with difficulty.[4] Dust clouds may form an explosive mixture with air.[4]
    Toxicity2 (Moderate)Harmful if swallowed.[4] Animal experiments suggest ingestion of less than 150g may be fatal or cause serious health damage.[4]
    Body Contact2 (Moderate)Causes skin and serious eye irritation.[1][2][3] May accentuate pre-existing dermatitis.[4]
    Reactivity1 (Low)Avoid contamination with oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches) as ignition may result.[4]
    Chronic Hazard2 (Moderate)Limited evidence suggests cumulative effects may result following exposure.[4]

    Step-by-Step Disposal Protocol

    The disposal of this compound must comply with all local, state, and federal regulations.[4]

    1. Personal Protective Equipment (PPE):

    • Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[3][5]

    • If there is a risk of generating dust, use a particulate respirator.[2][4]

    2. Waste Collection:

    • Collect waste PAR in a suitable, clearly labeled, and tightly closed container.[1][4]

    • Use dry clean-up procedures for any spills to avoid generating dust.[4] Do not use water to wash down spills as this can contaminate drains.[4]

    3. Waste Storage:

    • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials, such as strong oxidizing agents.[2][5]

    4. Final Disposal:

    • It is recommended to engage a licensed professional waste disposal company for the final disposal of PAR waste.[6]

    • Alternatively, consult your institution's Environmental Health and Safety (EHS) department or your local Waste Management Authority for guidance on approved disposal facilities.[4]

    • Do not dispose of PAR down the drain or in regular trash.[2][4]

    • Empty containers may retain product residue and should be handled as hazardous waste.[4] Puncture containers to prevent reuse before disposal at an authorized landfill.[4]

    Experimental Workflow for Disposal

    The following diagram illustrates the decision-making process for the proper disposal of this compound.

    G start Start: PAR Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect 2. Collect Waste in a Labeled, Sealed Container ppe->collect spill Spill Occurs? collect->spill dry_cleanup Perform Dry Cleanup (Avoid Dust Generation) spill->dry_cleanup Yes store 3. Store Waste in a Cool, Dry, Ventilated Area spill->store No dry_cleanup->collect consult 4. Consult EHS or Licensed Disposal Company store->consult dispose 5. Dispose via Approved Waste Stream consult->dispose end End: Disposal Complete dispose->end

    Caption: Decision workflow for the safe disposal of this compound.

    References

    Essential Safety and Operational Guide for 4-(2-Pyridylazo)resorcinol

    Author: BenchChem Technical Support Team. Date: December 2025

    This document provides immediate, essential safety and logistical information for handling 4-(2-Pyridylazo)resorcinol (PAR). It is intended for researchers, scientists, and drug development professionals to ensure safe operational use and disposal.

    Chemical Identifier:

    • CAS Number: 1141-59-9[1]

    Hazard Identification and Classification

    This compound is classified as a hazardous substance.[2] Key hazards include:

    • Acute Toxicity: Harmful if swallowed.[2]

    • Skin Corrosion/Irritation: Causes skin irritation.[1][3][4]

    • Eye Damage/Irritation: Causes serious eye irritation.[1][3][4]

    • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][4][5]

    Personal Protective Equipment (PPE)

    To minimize exposure, all personnel must wear appropriate PPE when handling this compound.

    OperationRequired PPE
    Weighing and Transferring Solid PAR Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat or chemical-resistant suit, and a NIOSH-approved respirator.[6]
    Preparing Solutions Chemical safety goggles or a face shield, chemical-resistant gloves, lab coat or chemical-resistant suit. Work in a well-ventilated area or fume hood.[6]
    General Laboratory Use Chemical safety goggles, chemical-resistant gloves, and a lab coat.[6]
    Cleaning Spills Chemical-resistant gloves, boots, and suit; safety goggles or face shield; and a respirator.[6]

    Recommended Glove Materials:

    • Nitrile rubber[2]

    • Neoprene[6]

    • Butyl rubber[2]

    • Polyvinyl chloride (PVC)[2]

    Always inspect gloves for degradation before and during use and wash hands thoroughly after removal.[2][7]

    Safety Operating and Handling Procedures

    Adherence to the following procedures is critical for the safe handling of this compound.

    General Handling:

    • Read the Safety Data Sheet (SDS) thoroughly before beginning any work.[6]

    • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust generation.[2][6][8]

    • Avoid all personal contact, including inhalation of dust or vapors.[2][8]

    • Do not eat, drink, or smoke in the handling area.[4][6]

    • Wash hands thoroughly with soap and water after handling.[6][8]

    Storage:

    • Store in a cool, dry, and well-ventilated area.[8]

    • Keep the container tightly closed and in its original packaging.[4][8]

    • Store away from incompatible materials such as strong oxidizing agents.[2][8]

    Emergency Procedures and First Aid

    Immediate and appropriate response is crucial in the event of an emergency.

    Exposure RouteFirst Aid Measures
    Eye Contact Immediately flush eyes with fresh running water for at least 15 minutes, holding eyelids apart. Seek medical attention.[2][5]
    Skin Contact Immediately remove all contaminated clothing. Flush skin and hair with running water and soap if available. Seek medical attention if irritation persists.[2][5]
    Inhalation Remove from the contaminated area to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][8]
    Ingestion Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of water. Seek immediate medical attention.[8]
    Spill and Disposal Plan

    Spill Response:

    • Minor Spills:

      • Remove all ignition sources.[2]

      • Clean up spills immediately.[2]

      • Wear appropriate PPE to avoid contact with skin and eyes.[2]

      • Use dry clean-up procedures to avoid generating dust.[2]

      • Place the spilled material into a suitable, labeled container for waste disposal.[2]

    • Major Spills:

      • Evacuate the area and alert emergency responders, providing the location and nature of the hazard.[2]

      • Avoid all personal contact, including inhalation.[2]

    Waste Disposal:

    • Dispose of unused this compound and its container in accordance with local, regional, and national regulations for hazardous waste.[6][7][8]

    • Do not dispose of down the drain or into the environment.[4][6]

    • Offer surplus and non-recyclable solutions to a licensed disposal company.[7]

    Visualized Workflows

    The following diagrams illustrate key safety and operational workflows for handling this compound.

    Handling this compound start Start Handling PAR prep Preparation: - Read SDS - Wear appropriate PPE - Ensure proper ventilation start->prep weigh_transfer Weighing and Transferring (Solid) prep->weigh_transfer prepare_solution Preparing Solution prep->prepare_solution use_in_experiment Use in Experiment weigh_transfer->use_in_experiment prepare_solution->use_in_experiment spill Spill Occurs use_in_experiment->spill Accident waste_disposal Waste Disposal use_in_experiment->waste_disposal cleanup Spill Cleanup Protocol spill->cleanup cleanup->waste_disposal end End of Process waste_disposal->end

    Caption: General workflow for handling this compound.

    Emergency Response for PAR Exposure exposure Exposure Occurs eye_contact Eye Contact exposure->eye_contact skin_contact Skin Contact exposure->skin_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion flush_eyes Flush eyes with water for 15 minutes eye_contact->flush_eyes remove_clothing_flush_skin Remove contaminated clothing and flush skin with water skin_contact->remove_clothing_flush_skin move_to_fresh_air Move to fresh air and provide oxygen if needed inhalation->move_to_fresh_air rinse_mouth Rinse mouth with water (do NOT induce vomiting) ingestion->rinse_mouth seek_medical_attention Seek Immediate Medical Attention flush_eyes->seek_medical_attention remove_clothing_flush_skin->seek_medical_attention move_to_fresh_air->seek_medical_attention rinse_mouth->seek_medical_attention

    Caption: First aid procedures for exposure to this compound.

    References

    ×

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.